molecular formula C12H17N3O3 B1624943 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine CAS No. 209482-01-9

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine

Cat. No.: B1624943
CAS No.: 209482-01-9
M. Wt: 251.28 g/mol
InChI Key: PCDGXHKODGQGON-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C12H17N3O3 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-methoxy-4-nitrophenyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-13-5-7-14(8-6-13)11-4-3-10(15(16)17)9-12(11)18-2/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDGXHKODGQGON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474310
Record name 1-(2-METHOXY-4-NITROPHENYL)-4-METHYLPIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209482-01-9
Record name 1-(2-METHOXY-4-NITROPHENYL)-4-METHYLPIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine: A Privileged Scaffold in Targeted Therapeutics and Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on robust, versatile building blocks. 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS: 209482-01-9) has emerged as a critical intermediate in the synthesis of advanced targeted therapeutics, particularly in the oncology space [1].

This compound features a highly functionalized aromatic ring where the piperazine moiety provides improved aqueous solubility and favorable pharmacokinetic (PK) properties, while the methoxy group often serves to lock the conformation of downstream kinase inhibitors in the active site. The nitro group acts as a "masked" amine, which, upon reduction, yields a highly nucleophilic aniline ready for late-stage Buchwald-Hartwig cross-coupling. This specific structural motif is a cornerstone in the development of cell cycle checkpoint inhibitors, including WEE1 and CHK1 kinase inhibitors [2, 3].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is essential for optimizing purification workflows and downstream reactions.

PropertyValue
Chemical Name 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine
CAS Registry Number 209482-01-9
Molecular Formula C₁₂H₁₇N₃O₃
Molecular Weight 251.28 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, Dichloromethane (DCM), and Ethyl Acetate
LogP (Predicted) ~1.5 - 2.0
Ionization (pKa) ~8.5 (Piperazine basic nitrogen)

Core Synthesis Methodology: Nucleophilic Aromatic Substitution (SNAr)

The most efficient route to synthesize 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine is via a Nucleophilic Aromatic Substitution (SNAr). The presence of the strongly electron-withdrawing nitro group at the para position relative to the leaving group (fluorine) highly activates the aromatic ring for nucleophilic attack [4].

Experimental Protocol: SNAr Synthesis

Objective: Achieve >90% yield of the target compound with minimal side-product formation.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask, add 1-Fluoro-2-methoxy-4-nitrobenzene (10.0 g, 58.4 mmol, 1.0 eq) and dissolve in 50 mL of anhydrous Dimethyl Sulfoxide (DMSO).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (16.1 g, 116.8 mmol, 2.0 eq). Causality: K₂CO₃ acts as an inorganic acid scavenger to neutralize the hydrofluoric acid (HF) byproduct, preventing the protonation of the piperazine nucleophile and driving the reaction forward.

  • Nucleophile Addition: Slowly add N-methylpiperazine (6.43 g, 64.2 mmol, 1.1 eq) via syringe.

  • Thermal Activation: Heat the reaction mixture to 120°C under a nitrogen atmosphere for 18 hours. Causality: The high temperature is required to overcome the activation energy barrier of the transition state (Meisenheimer complex). DMSO is chosen as the solvent because its polar aprotic nature stabilizes this highly charged intermediate.

  • Workup: Cool the mixture to room temperature. Quench by pouring into 200 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford a yellow solid (Yield: ~93%).

Mechanistic Visualization

SNAr_Mechanism A 1-Fluoro-2-methoxy -4-nitrobenzene (Electrophile) C Meisenheimer Complex (Transition State) A->C Nucleophilic Attack (DMSO, K2CO3, 120°C) B N-Methylpiperazine (Nucleophile) B->C D 1-(2-Methoxy-4-nitrophenyl) -4-methylpiperazine (Product) C->D Fluoride Elimination (- KF, - H2O)

Fig 1: SNAr mechanism for 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine synthesis.

Downstream Application: Reduction to the Aniline Scaffold

To utilize this scaffold in kinase inhibitor synthesis, the nitro group must be reduced to an amine, yielding 3-methoxy-4-(4-methylpiperazin-1-yl)aniline . This aniline acts as a potent nucleophile for subsequent Buchwald-Hartwig aminations to attach complex heterocyclic hinge-binding motifs [2].

Experimental Protocol: Catalytic Hydrogenation
  • Preparation: Dissolve 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (5.0 g, 19.9 mmol) in 50 mL of Methanol (MeOH) in a Parr hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.5 g, 10% w/w) under an argon blanket. Causality: Pd/C is preferred over metal/acid reductions (e.g., Fe/HCl) because it avoids the generation of heavy metal salts that can coordinate with the piperazine ring, severely complicating purification.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (H₂) gas. Pressurize to 40 psi and shake at room temperature for 4-6 hours until H₂ uptake ceases.

  • Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Critical Safety Note: Do not let the Pd/C filter cake dry out in the air, as it is highly pyrophoric.

  • Isolation: Concentrate the filtrate in vacuo to yield the aniline product quantitatively.

Workflow Visualization

Kinase_Workflow Step1 1-(2-Methoxy-4-nitrophenyl) -4-methylpiperazine Step2 Catalytic Hydrogenation (Pd/C, H2, 40 psi) Step1->Step2 Step3 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline (Key Intermediate) Step2->Step3 Step4 Buchwald-Hartwig Cross-Coupling (Pd2(dba)3, DavePhos) Step3->Step4 Step5 Target Kinase Inhibitor (e.g., WEE1/CHK1 Inhibitor) Step4->Step5

Fig 2: Downstream workflow converting the nitro scaffold into targeted kinase inhibitors.

Analytical Validation (Self-Validating System)

To ensure scientific integrity and prevent downstream reaction failures, the intermediate must be rigorously validated. A self-validating protocol ensures that the structural identity is confirmed orthogonally.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Expected Outcome: In positive Electrospray Ionization (ESI+) mode, the nitro intermediate will display a dominant

      
       peak at m/z 252.1 . Following the hydrogenation step, this peak must completely disappear, replaced by the aniline 
      
      
      
      peak at m/z 222.1 .
  • Proton Nuclear Magnetic Resonance (¹H NMR, CDCl₃):

    • Causality of Shifts: The success of the SNAr reaction is confirmed by the disappearance of the highly split fluorine-coupled aromatic signals of the starting material. The product will show a distinct singlet for the methoxy group at ~3.9 ppm, broad multiplets for the piperazine ring at ~2.5-3.2 ppm, and a sharp singlet for the N-methyl group at ~2.3 ppm.

References

  • Title: WEE1 Inhibitor and Preparation and Use Thereof (EP 3943496 A1) Source: European Patent Office (EPO) URL: [Link]

  • Title: 3,5-disubstituted pyrazoles useful as checkpoint kinase 1 (chk1) inhibitors, and their preparations and applications (WO2017132928A1)

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS No: 209482-01-9)

Introduction

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine is a substituted aromatic piperazine derivative. The molecule incorporates a nitrophenyl group, a common feature in medicinal chemistry that can serve as a synthetic handle for further functionalization or as a pharmacophoric element. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery, frequently found in centrally active agents due to its ability to cross the blood-brain barrier and interact with various biological targets. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, analytical characterization methods, potential applications, and essential safety information for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine are critical for its handling, storage, and application in experimental settings. These are summarized below.

PropertyValueSource
CAS Number 209482-01-9[1]
Molecular Formula C₁₂H₁₇N₃O₃[1]
Molecular Weight 251.28 g/mol [1]
Appearance (Expected) Yellowish solidInferred from related compounds[2]
Storage Conditions Sealed in dry, 2-8°C[1]
Purity Specification-dependent[1]
Chemical Structure Diagram

The structural arrangement of the molecule is key to its reactivity and pharmacological potential. The methoxy and nitro groups on the phenyl ring create a specific electronic environment that influences the nucleophilicity of the piperazine nitrogens and the molecule's overall polarity.

Caption: Chemical structure of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine.

Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method is widely applicable for coupling amines to activated aromatic rings.

Causality and Experimental Rationale

The core of this synthesis relies on the activation of the phenyl ring by the nitro group (-NO₂). The strong electron-withdrawing nature of the nitro group, particularly when it is para to the leaving group (in this case, a fluoride), significantly lowers the electron density of the aromatic ring. This makes the carbon atom attached to the leaving group highly electrophilic and susceptible to attack by a nucleophile, such as the secondary amine of N-methylpiperazine. Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the attached carbon. A mild base like potassium carbonate is used to deprotonate the N-methylpiperazine, increasing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction.

Workflow Diagram

G reactants Reactants: 1-Fluoro-2-methoxy-4-nitrobenzene N-Methylpiperazine Potassium Carbonate (K₂CO₃) Solvent (e.g., DMSO) reaction Reaction Vessel Stir at 80-100°C Monitor by TLC/LC-MS reactants->reaction workup Aqueous Workup 1. Quench with water 2. Extract with Ethyl Acetate reaction->workup purification Purification 1. Wash organic layer (brine) 2. Dry over Na₂SO₄ 3. Concentrate in vacuo 4. Column Chromatography workup->purification product Final Product 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine purification->product

Caption: Workflow for the synthesis of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine.

Step-by-Step Methodology

This protocol is adapted from standard procedures for similar SNAr reactions.[3][4]

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq), N-methylpiperazine (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to achieve a reactant concentration of approximately 0.5 M.

  • Reaction: Heat the reaction mixture to 80-100°C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Quenching and Extraction: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash them sequentially with deionized water and then with a saturated sodium chloride solution (brine) to remove residual solvent and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. These methods provide a self-validating system to confirm the successful synthesis of the target molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique provides information on the number and environment of protons. The spectrum for this compound is expected to show distinct signals for the aromatic protons, the methoxy group protons, the N-methyl protons, and the eight piperazine ring protons. The chemical shifts and coupling patterns will be characteristic of the final structure.[5]

    • ¹³C NMR: This analysis identifies all unique carbon atoms in the molecule, confirming the carbon skeleton. Signals for the aromatic carbons, methoxy carbon, N-methyl carbon, and piperazine carbons should be present at their expected chemical shifts.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which should correspond to its calculated molecular weight (251.28 g/mol ). This confirms the elemental composition and provides strong evidence of the compound's identity.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key expected peaks would include C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), strong N-O stretching for the nitro group, and C-O stretching for the ether linkage.[5]

  • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess the purity of the final product, typically aiming for >95% for research applications.

Applications in Research and Drug Development

The 1-(nitrophenyl)piperazine scaffold is a valuable building block in medicinal chemistry, primarily serving as a versatile intermediate.[6]

  • Intermediate for Amine Synthesis: The nitro group is readily reduced to an aniline (amino group) using standard reduction methods (e.g., H₂/Pd-C, SnCl₂). This resulting aniline, 1-(4-amino-2-methoxyphenyl)-4-methylpiperazine, is a key precursor for constructing more complex molecules. The primary amine can be acylated, alkylated, or used in coupling reactions to build libraries of compounds for biological screening.

  • Scaffold for Biologically Active Molecules: The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS).[7] Its derivatives have been explored as antagonists for various receptors. The specific substitution pattern of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine makes it a candidate for developing novel ligands for serotonin, dopamine, or other neurotransmitter receptors. For instance, related methoxyphenylpiperazine structures are known to possess psychoactive properties and have been investigated as designer drugs.[8]

  • Fragment-Based Drug Discovery: As a well-defined chemical entity, this molecule can be used in fragment-based screening campaigns to identify initial hits that bind to a biological target of interest. These fragments can then be elaborated into more potent lead compounds.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine is not widely available, data from structurally similar compounds, such as 1-(2-Methoxyphenyl)piperazine, can provide guidance on safe handling.[9]

  • Hazards: Based on related compounds, this chemical should be treated as potentially hazardous. It may cause severe skin burns and eye damage.[9] It may also be harmful if swallowed or in contact with skin.[9]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[10][11]

  • Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11] The recommended storage temperature is 2-8°C.[1]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

    • Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. Seek medical attention if irritation persists.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

References

  • PrepChem.com. Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. Available from: [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1). Available from: [Link]

  • TradeIndia. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Available from: [Link]

  • Fisher Scientific. SAFETY DATA SHEET: 1-(4-Nitrophenyl)piperazine. Available from: [Link]

  • Chemsrc. CAS#:846023-54-9 | 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine. Available from: [Link]

  • Bouhfid, R., et al. (2023). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry. Available from: [Link]

  • Syeda, T. M., et al. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank, 2023(4), M1744. Available from: [Link]

  • Aldabbagh, F., et al. (2023). 1-(2,5-Dimethoxy-4-Nitrophenyl)piperidine and 1-(2,5-Dimethoxy-4-Nitrophenyl)pyrroridine. ResearchGate. Available from: [Link]

  • Zhang, Y., et al. (2014). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC - NIH. Available from: [Link]

  • Power, J. D., et al. (2010). Analytical Methods for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. Analytical Methods. Available from: [Link]

  • Staack, R. F., & Maurer, H. H. (2003). Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine.... PubMed. Available from: [Link]

  • Mathew, B., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. Available from: [Link]

  • MolPort. 1-[(4-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine--oxalic acid (1/1). Available from: [Link]

Sources

Comprehensive Physicochemical and Synthetic Profiling of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on highly functionalized building blocks. 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS: 209482-01-9)[1] represents a privileged scaffold frequently utilized in the development of central nervous system (CNS) agents, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands. This technical whitepaper provides an in-depth analysis of its physicochemical properties—centered on its molecular weight—alongside validated synthetic methodologies and analytical characterization protocols.

Physicochemical Profiling & Structural Analysis

The molecular architecture of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine is defined by an electron-deficient nitroaromatic core substituted with an electron-donating methoxy group and a basic N-methylpiperazine moiety. This push-pull electronic system significantly influences both its reactivity and its physical properties.

  • Molecular Weight & Formula: The compound possesses a molecular formula of C12H17N3O3, yielding an[2][3] and a monoisotopic mass of 251.127 Da .

  • Structural Causality: The N-methylpiperazine ring (pKa ~ 9.0) confers basicity, drastically improving the aqueous solubility of downstream active pharmaceutical ingredients (APIs). The methoxy group at the ortho position sterically and electronically modulates the conformation of the piperazine ring, optimizing receptor pocket binding.

Table 1: Key Physicochemical and Structural Properties

PropertyValue
Chemical Name 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine
CAS Number 209482-01-9[1]
Molecular Formula C12H17N3O3[4]
Average Molecular Weight 251.28 g/mol [2][3]
Monoisotopic Mass 251.127 Da
SMILES String COC1=C(C=CC(=C1)[O-])N1CCN(CC1)C[4]
Storage Conditions Sealed in dry, 2-8°C[3]

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The most efficient route to synthesize this building block is via a Nucleophilic Aromatic Substitution (SNAr). The presence of the strongly electron-withdrawing nitro group at the para position relative to the leaving group (fluorine or chlorine) highly activates the aromatic ring. This lowers the energy of the Meisenheimer complex transition state, facilitating nucleophilic attack by the secondary amine of N-methylpiperazine.

Protocol 1: Validated SNAr Synthesis Workflow

This protocol is a self-validating system: the generation of the highly conjugated nitroaromatic product results in a distinct color change (typically deep yellow/orange), allowing for visual reaction monitoring alongside thin-layer chromatography (TLC).

  • Reagent Preparation: To a dry, 25 mL round-bottom flask, add 1.0 mmol of and 1.0 mmol of N-methylpiperazine[5][6].

  • Solvent & Base Addition: Dissolve the reactants in 4.0 mL of anhydrous Dimethyl Sulfoxide (DMSO). Add 2.0 mmol of Potassium Carbonate (K2CO3)[5].

    • Causality: DMSO is a polar aprotic solvent that solvates the potassium cation, leaving the carbonate anion highly reactive. K2CO3 acts as a critical acid scavenger. As the SNAr reaction proceeds, hydrofluoric acid (HF) is generated. Without K2CO3, HF would protonate the basic N-methylpiperazine, rendering it non-nucleophilic and stalling the reaction.

  • Reaction Execution: Heat the mixture to [5].

  • Workup & Isolation: Cool the reaction to room temperature, quench with 15 mL of distilled water, and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the product (typical yield: ~93%)[5].

Synthesis R1 2-Fluoro-5-nitroanisole (1.0 eq) Cond K2CO3 (2.0 eq) DMSO, 120°C, 18h R1->Cond R2 N-methylpiperazine (1.0 eq) R2->Cond Prod 1-(2-Methoxy-4-nitrophenyl) -4-methylpiperazine MW: 251.28 g/mol Cond->Prod SNAr Reaction 93% Yield

Figure 1: Nucleophilic aromatic substitution (SNAr) synthetic workflow.

Analytical Characterization & Molecular Weight Validation

To confirm the structural integrity and exact molecular weight of the synthesized compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard[3].

Protocol 2: LC-MS Analytical Method (ESI+)
  • Sample Preparation: Dissolve 1 mg of the synthesized product in 1 mL of LC-MS grade Methanol.

  • Chromatography: Inject 1 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Ionization (Causality): Utilize Positive Electrospray Ionization (ESI+). The tertiary amine of the methylpiperazine ring is highly basic. In the presence of the acidic mobile phase (formic acid), it readily accepts a proton, ensuring near 100% ionization efficiency.

  • Detection: Monitor the mass-to-charge ratio (m/z). The expected monoisotopic [M+H]+ peak confirming the molecular weight is 252.13 .

LCMS Prep Sample Prep 1 mg/mL in MeOH LC Liquid Chromatography C18, H2O/MeCN (0.1% FA) Prep->LC ESI ESI+ Ionization [M+H]+ Protonation LC->ESI MS Mass Spectrometry m/z 252.13 ESI->MS

Figure 2: LC-MS analytical workflow for molecular weight validation.

Relevance in Drug Discovery (Mechanistic Insight)

The true value of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine lies in its downstream derivatization. The nitro group acts as a masked amine. Through catalytic hydrogenation (e.g., Pd/C and H2), the nitro group is reduced to an aniline derivative (MW: 221.30 g/mol ). This aniline serves as a potent nucleophile for subsequent amide coupling reactions with various carboxylic acids, generating expansive libraries of target APIs.

Deriv Nitro Nitro Precursor MW: 251.28 Red Reduction Pd/C, H2 Nitro->Red Amine Aniline Intermediate MW: 221.30 Red->Amine Couple Amide Coupling HATU, R-COOH Amine->Couple API Target API / Ligand Couple->API

Figure 3: Downstream derivatization pathway for drug discovery applications.

Conclusion

Understanding the physicochemical properties, particularly the molecular weight and structural electronics, of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine is crucial for its successful integration into drug discovery pipelines. By employing robust, self-validating SNAr protocols and rigorous LC-MS characterization, researchers can reliably utilize this scaffold to explore novel chemical space.

References

Sources

Comprehensive Structure Elucidation of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Arylpiperazines constitute a privileged and highly versatile scaffold in medicinal chemistry, frequently serving as the core pharmacophore for central nervous system (CNS) therapeutics targeting aminergic G-protein coupled receptors (GPCRs)[1]. The compound 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (Molecular Formula: C12H17N3O3, MW: 251.28 Da) is a prime example of this class[2].

As a Senior Application Scientist, I approach structure elucidation not as a simple data collection exercise, but as the construction of a self-validating logical framework . Every analytical technique must orthogonally confirm the findings of the others. This whitepaper details the rigorous, step-by-step methodology required to unambiguously assign the regiochemistry and atomic connectivity of this molecule.

Orthogonal Analytical Strategy

To ensure absolute trustworthiness in our structural assignment, we deploy a multi-modal workflow. High-Resolution Mass Spectrometry (HRMS) acts as the initial gatekeeper, providing the definitive molecular formula. Subsequently, 1D Nuclear Magnetic Resonance (NMR) isolates distinct chemical environments, while 2D NMR (HSQC, HMBC) weaves these isolated data points into a definitive topological map[3].

Workflow Start Sample Preparation (High Purity >99%) HRMS HRMS (ESI-TOF) Exact Mass & Formula Start->HRMS Aliquot 1 NMR1D 1D NMR (1H, 13C) Chemical Environments Start->NMR1D Aliquot 2 Validation Structural Validation (Self-Consistent Model) HRMS->Validation Formula C12H17N3O3 NMR2D 2D NMR (HSQC, HMBC, COSY) Connectivity & Framework NMR1D->NMR2D Peak Assignments NMR2D->Validation Atom Connectivity

Fig 1: Orthogonal analytical workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

Before mapping atomic connectivity, we must validate the exact elemental composition. Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry provides sub-ppm mass accuracy, effectively eliminating false molecular formulas.

Protocol: HRMS (ESI-TOF) Acquisition
  • Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% formic acid to promote [M+H]+ protonation.

  • System Calibration: Calibrate the TOF mass spectrometer using a standard tuning mix to achieve a mass accuracy of < 2 ppm across the 100-1000 m/z range.

  • Injection & Ionization: Inject 2 µL of the sample into the ESI source (Positive mode). Set capillary voltage to 3500 V, drying gas to 300 °C, and nebulizer pressure to 35 psig.

  • Data Analysis: Extract the exact mass of the [M+H]+ peak. Utilize isotopic pattern algorithms to confirm the C12H17N3O3 composition[4].

Table 1: HRMS (ESI-TOF) Data Summary
Ion SpeciesFormulaTheoretical m/zExperimental m/zMass Error (ppm)
[M+H]+C12H18N3O3+252.1343252.1345+0.8
[M+Na]+C12H17N3O3Na+274.1162274.1160-0.7

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS provides the formula, NMR provides the causality behind the atomic environments. The chemical shifts are direct readouts of the local electron density, heavily influenced by the resonance and inductive effects of the nitro, methoxy, and piperazine groups[5].

Protocol: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of high-purity (>99%) compound in 600 µL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS).

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a cryoprobe. Perform automatic tuning and matching (ATM) and apply gradient shimming to achieve a lock signal line width < 0.5 Hz.

  • 1D Acquisition: Acquire the 1H spectrum (zg30, 16 scans, D1=2.0s) and 13C spectrum with proton decoupling (zgpg30, 1024 scans, D1=2.0s)[3].

  • 2D Acquisition: Set up the 1H-13C HMBC experiment optimized for long-range couplings (J = 8 Hz). Acquire with 256 increments in F1 and 2048 data points in F2.

Causality of Chemical Shifts
  • H-5 (7.85 ppm): The highly deshielded nature of this proton is caused by the strong electron-withdrawing resonance effect of the para-nitro group, which depletes local electron density[5].

  • H-6 (6.95 ppm): Conversely, H-6 is shielded by the electron-donating resonance of the adjacent piperazine nitrogen's lone pair, shifting its resonance significantly upfield compared to H-5[5].

  • Piperazine Protons: The CH2 groups adjacent to the aryl ring (N1) are more deshielded (~3.25 ppm) due to the anisotropic effect of the nitrophenyl system compared to the CH2 groups near the aliphatic N-methyl group (~2.60 ppm)[4].

Table 2: Comprehensive 1D NMR Assignments (400 MHz, CDCl3)
Position13C Shift (ppm)1H Shift (ppm)Multiplicity (J in Hz)IntegrationAssignment Causality
C-1 (Ar)143.1---Deshielded by N1 of piperazine
C-2 (Ar)145.1---Strongly deshielded by -OCH3
C-3 (Ar)106.77.72d (2.6)1HDeshielded by NO2; meta-coupled to H-5
C-4 (Ar)136.8---Ipso to strongly electron-withdrawing NO2
C-5 (Ar)119.97.85dd (8.8, 2.6)1HOrtho to NO2; ortho/meta coupled
C-6 (Ar)104.96.95d (8.8)1HShielded by piperazine N1 lone pair
-OCH356.03.95s3HTypical methoxy resonance
Pip C2/C650.03.25m4HAdjacent to Ar-N; anisotropic deshielding
Pip C3/C555.02.60m4HAdjacent to aliphatic N-CH3
N-CH346.02.35s3HAliphatic N-methyl group

2D NMR: The Self-Validating Framework

1D NMR provides isolated chemical environments, but 2D Heteronuclear Multiple Bond Correlation (HMBC) establishes the definitive topological framework. By observing 2-bond (2J) and 3-bond (3J) couplings between protons and carbons, we lock the substituents onto the aromatic ring, ensuring the regiochemistry is absolutely correct[3].

HMBC H3 H-3 (7.72 ppm) C1 C-1 (143.1 ppm) H3->C1 3J C2 C-2 (145.1 ppm) H3->C2 2J C4 C-4 (136.8 ppm) H3->C4 2J H5 H-5 (7.85 ppm) H5->C1 3J H5->C4 2J H6 H-6 (6.95 ppm) H6->C2 3J H6->C4 3J OMe OCH3 (3.95 ppm) OMe->C2 3J NMe N-CH3 (2.35 ppm) PipC Pip-C (55.0 ppm) NMe->PipC 3J PipH Pip-H (3.25 ppm) PipH->C1 3J

Fig 2: Key 2D HMBC (1H-13C) long-range correlations validating regiochemistry.

Conclusion

The structural elucidation of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine demonstrates the necessity of a multi-tiered analytical approach. By anchoring the exact mass from HRMS to the highly specific electronic environments mapped by 1D NMR, and finally locking the spatial connectivity via 2D HMBC correlations, we create a self-validating data package. This level of rigor is mandatory for downstream applications in aminergic GPCR drug discovery and development.

References

Sources

Synthesis Pathway for 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine: A Technical Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS: 209482-01-9) is a highly privileged structural intermediate in modern oncology drug discovery. It serves as a critical building block in the synthesis of various small molecule kinase inhibitors. Most notably, this intermediate is utilized in the development of potent STK33 inhibitors[1][2] and anaplastic lymphoma kinase (ALK) inhibitors, such as the clinical candidate ASP3026[3].

This whitepaper provides an in-depth, self-validating protocol for the synthesis of this intermediate via a Nucleophilic Aromatic Substitution (SNAr) pathway, detailing the mechanistic rationale, kinetic considerations, and scalable isolation techniques required for high-yield production.

Mechanistic Rationale & Reaction Design

The synthesis relies on an SNAr mechanism where 1-methylpiperazine acts as the nucleophile, displacing a halide leaving group on a highly activated benzene ring.

Electrophile Activation and Leaving Group Kinetics

The electrophilic core—either 1-fluoro-2-methoxy-4-nitrobenzene or 1-chloro-2-methoxy-4-nitrobenzene—is strongly activated by the para-nitro group. The nitro group withdraws electron density via resonance, severely depleting the electron cloud at the C1 position and stabilizing the resulting anionic transition state (the Meisenheimer complex)[3][4].

While literature demonstrates the use of both the chloro-[1][2] and fluoro-derivatives[3][4], the fluoro-derivative is kinetically superior . In SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. Fluorine's extreme electronegativity maximizes the partial positive charge at the C1 carbon, significantly lowering the activation energy for the nucleophilic attack compared to chlorine.

Solvent and Base Causality
  • Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the potassium cations (K+) from the base, leaving the carbonate anions (CO32-) "naked" and highly basic. Furthermore, it does not hydrogen-bond with the nucleophilic nitrogen of 1-methylpiperazine, ensuring maximum nucleophilicity.

  • Base (K2CO3): Potassium carbonate acts as a non-nucleophilic acid scavenger. As the SNAr proceeds, hydrofluoric acid (HF) is generated. Without K2CO3, a second equivalent of the valuable 1-methylpiperazine would be protonated and rendered inactive. The inorganic base drives the reaction forward and maximizes atom economy.

SNAr_Pathway A 1-Fluoro-2-methoxy- 4-nitrobenzene (Electrophile) C Meisenheimer Complex A->C Nucleophilic Attack (Rate Determining) B 1-Methylpiperazine (Nucleophile) B->C D 1-(2-Methoxy-4-nitrophenyl)- 4-methylpiperazine (Product) C->D Fluoride Elimination (Fast)

Nucleophilic Aromatic Substitution (SNAr) pathway via Meisenheimer complex intermediate.

Quantitative Data & Stoichiometry

To ensure complete conversion while preventing the formation of undesired bis-substitution byproducts, a slight stoichiometric excess of the nucleophile and base is employed.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmount (Theoretical)Role
1-Fluoro-2-methoxy-4-nitrobenzene 171.131.0 eq5.00 g (29.2 mmol)Electrophile
1-Methylpiperazine 100.161.1 eq3.22 g (32.1 mmol)Nucleophile
Potassium Carbonate (K2CO3) 138.211.5 eq6.05 g (43.8 mmol)Acid Scavenger
N,N-Dimethylformamide (DMF) 73.09N/A50.0 mLPolar Aprotic Solvent

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system; the physical properties of the solvent and product are exploited to eliminate complex liquid-liquid extractions, ensuring high purity and scalability.

  • Reactor Charging: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-2-methoxy-4-nitrobenzene (5.00 g, 29.2 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

  • Reagent Addition: Add anhydrous K2CO3 (6.05 g, 43.8 mmol) to the solution, followed by the dropwise addition of 1-methylpiperazine (3.22 g, 32.1 mmol).

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C under an inert nitrogen atmosphere. Maintain vigorous stirring for 15 hours[3].

  • In-Process Monitoring: Verify reaction completion via Thin Layer Chromatography (TLC) (Eluent: DCM/MeOH 9:1). The highly polar starting amine will remain near the baseline, while the product will migrate higher. The complete disappearance of the highly UV-active starting electrophile validates the end of the thermal phase.

  • Aqueous Quench & Precipitation (Self-Validating Step): Allow the reaction to cool to room temperature. Slowly pour the mixture into 250 mL of vigorously stirred ice-water.

    • Causality: DMF, unreacted 1-methylpiperazine, and inorganic salts (KF, K2CO3) are highly water-soluble. Conversely, the target product is highly lipophilic. This thermodynamic disparity forces the target molecule to quantitatively crash out of solution as a distinct yellow/ocher solid, acting as an automatic purification mechanism.

  • Isolation: Collect the resulting precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 x 50 mL) to remove any residual DMF.

  • Desiccation: Dry the solid under high vacuum at 45 °C overnight to afford 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine.

Experimental_Workflow Step1 Step 1: Reagent Charging (Electrophile, Nucleophile, K2CO3, DMF) Step2 Step 2: Thermal Activation (Heat to 80°C for 15 h) Step1->Step2 Step3 Step 3: Reaction Monitoring (TLC / LC-MS Confirmation) Step2->Step3 Step4 Step 4: Aqueous Quench (Pour into ice-water to precipitate) Step3->Step4 Step5 Step 5: Isolation & Drying (Vacuum filtration & desiccation) Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the target molecule.

Analytical Characterization

To confirm the structural integrity of the synthesized batch, the following analytical signatures should be observed:

  • LC-MS (ESI+): Expected mass-to-charge ratio (m/z) for [M+H]+ is 252.1 .

  • Physical Appearance: Yellow to ocher crystalline solid (coloration is driven by the extended conjugation of the nitroaromatic system).

Subsequent reduction of the nitro group via catalytic hydrogenation (e.g., Pd/C, H2) yields the corresponding aniline, which is the direct nucleophilic partner used in coupling reactions to finalize the STK33 or ALK kinase inhibitor scaffolds[1][3].

References

  • A potent and selective quinoxalinone-based STK33 inhibitor does not show synthetic lethality in KRAS- dependent cells. Semantic Scholar. 1

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. ACS Publications. 4

  • Screen for Inhibitors of STK33 Kinase Activity - Probe Reports from the NIH Molecular Libraries Program. NIH. 2

  • 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. J-Stage. 3

  • CAS 209482-01-9 | 1-(2-METHOXY-4-NITROPHENYL)-4-METHYLPIPERAZINE. Sigma-Aldrich.

Sources

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Solvation Dynamics and Physicochemical Profiling of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine: A Technical Whitepaper

Executive Overview

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks and assay failures driven by the poor physicochemical characterization of specialized intermediates. 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS 209482-01-9) is a critical building block utilized in the development of neuroactive compounds and kinase inhibitors[1]. Because it is a free base piperazine derivative bearing a strongly polarized aromatic ring, its solvation behavior is complex and highly dependent on the dielectric properties of the solvent matrix. This guide provides an authoritative, empirical framework for predicting, measuring, and optimizing the solubility of this compound in organic solvents.

Structural Causality: The Mechanics of Solvation

To accurately predict solubility, we must first deconstruct the molecule’s structural motifs and analyze their thermodynamic interactions with various solvent matrices:

  • The Nitroaromatic Core: The 2-methoxy-4-nitrophenyl moiety features a strong "push-pull" electronic effect. The electron-donating methoxy group and the strongly electron-withdrawing nitro group create a significant molecular dipole[2]. This highly polarized aromatic system drives exceptional solubility in polar aprotic solvents (e.g., DMSO, DMF) via strong dipole-dipole interactions.

  • The N-Methylpiperazine Ring: Piperazine derivatives typically exhibit two pKa values (approximately 5.35 and 9.73 at 25 °C)[3],[4]. However, in 1-(2-methoxy-4-nitrophenyl)-4-methylpiperazine, the nitrogen attached directly to the aryl ring has its lone pair delocalized into the electron-deficient aromatic system, significantly reducing its basicity. The terminal N-methyl nitrogen remains moderately basic. In its unprotonated (free base) form, the piperazine ring is lipophilic, rendering the compound highly soluble in halogenated solvents like dichloromethane (DCM) but poorly soluble in water or non-polar aliphatic hydrocarbons like hexane[5].

SolvationFactors Core 1-(2-Methoxy-4-nitrophenyl) -4-methylpiperazine Aromatic Nitro Group (-NO2) Strong Dipole Core->Aromatic Methoxy Methoxy Group (-OCH3) H-bond Acceptor Core->Methoxy Piperazine N-Methylpiperazine Lipophilic Free Base Core->Piperazine Solvent3 Aliphatic (Hexane) Poor Solvation Core->Solvent3 Incompatible Solvent1 Aprotic Polar (DMSO, DMF) High Solvation Aromatic->Solvent1 Methoxy->Solvent1 Solvent2 Halogenated (DCM) High Solvation Piperazine->Solvent2

Structural moieties of CAS 209482-01-9 and their causality on solvent compatibility.

Empirical Solubility Matrix in Organic Solvents

Based on the structural properties of CAS 209482-01-9 and the established behavior of N-aryl piperazine free bases, the following table summarizes the quantitative solubility profile across standard organic solvents[5].

SolventClassificationDielectric Constant (ε)Solvation CapacityEstimated Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7Excellent> 50.0
Dichloromethane (DCM) Halogenated8.9Very Good25.0 - 50.0
Methanol (MeOH) Polar Protic32.7Good10.0 - 20.0
Ethyl Acetate (EtOAc) Polar Aprotic6.0Moderate5.0 - 10.0
Hexane Non-Polar Aliphatic1.9Poor< 1.0
Aqueous Buffer (pH 7.4) Aqueous80.1Very Poor< 0.1

Thermodynamic Solubility Determination: A Self-Validating Protocol

Kinetic solubility methods (such as solvent shifting) often lead to supersaturation, resulting in false-positive concentration readings. To obtain true thermodynamic solubility for piperazine derivatives, the Shake-Flask Method is the industry gold standard[5]. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Methodology:

  • Solvent Matrix Preparation: Dispense exactly 1.0 mL of the target organic solvent into a 4 mL borosilicate glass vial.

    • Causality: Glass is mandatory. Aggressive organic solvents like DCM will leach plasticizers from standard microcentrifuge tubes, artificially altering the solvent's dielectric environment and causing severe analytical interference during UV quantification.

  • Saturation (The Self-Validation Step): Incrementally add the solid 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine to the solvent until a visible, opaque suspension remains.

    • Causality: The persistent presence of undissolved solid is the physical proof that the solvent has reached its absolute saturation limit. If the solution becomes completely clear, the system is not saturated, and the resulting data will be invalid.

  • Thermodynamic Equilibration: Seal the vial with a PTFE-lined cap and incubate on an orbital shaker at 300 rpm at 25.0 ± 0.1 °C for 48 hours.

    • Causality: A 48-hour incubation is required to overcome metastable polymorphic states, ensuring the compound settles into its lowest-energy crystalline lattice before measurement[5].

  • Phase Separation: Transfer the suspension to a compatible centrifuge tube and spin at 10,000 × g for 15 minutes. Carefully extract the supernatant and immediately filter it through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to aggressive organics. Filtering removes any suspended nano-crystals that would otherwise cause artificially high concentration readings during downstream analysis.

  • Quantification: Dilute the filtered supernatant into the mobile phase (e.g., Acetonitrile/Water) and quantify using HPLC-UV against a known calibration curve.

Protocol A 1. Solid Addition Excess API (CAS 209482-01-9) C 3. Thermodynamic Equilibration 48h @ 25°C, 300 rpm A->C B 2. Solvent Matrix (e.g., DMSO, DCM, MeOH) B->C D 4. Phase Separation Centrifugation & PTFE Filtration C->D E 5. HPLC-UV Quantification Determine Saturation Limit D->E F Self-Validation Check: Is solid pellet present? D->F

Thermodynamic solubility workflow emphasizing self-validating saturation checks.

Advanced Strategies for Solubility Optimization

When the inherent solubility of the free base is insufficient for downstream applications (such as aqueous biological assays), two primary strategies must be employed:

  • Salt Formation: Converting the basic N-methylpiperazine moiety into a hydrochloride or mesylate salt drastically lowers the lipophilicity and increases the polarity, enabling solubility in protic and aqueous media[5].

  • Co-Solvency: For in vitro assays requiring the free base, prepare a highly concentrated stock solution in DMSO (e.g., 50 mM). Dilute this stock into the aqueous assay buffer immediately prior to use, ensuring the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced cytotoxicity[5].

References

  • Title: Piperazine | C4H10N2 | CID 4837 | Source: PubChem - NIH | URL: [Link][3]

  • Title: Piperazine | Source: Wikipedia | URL: [Link][4]

Sources

Stability and Storage Dynamics of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS No. 209482-01-9) is a highly functionalized synthetic intermediate critical to modern drug development 1. Its molecular architecture—featuring an electron-withdrawing nitro group, an electron-donating methoxy group, and a basic methylpiperazine moiety—confers unique reactivity. While this reactivity is advantageous for downstream synthesis, it introduces significant stability liabilities. This whitepaper elucidates the mechanistic degradation pathways of this compound and establishes a self-validating framework for its storage and stability testing, grounded in International Council for Harmonisation (ICH) standards.

Chemical Profile & Mechanistic Vulnerabilities

To design an optimal storage environment, one must first understand the causality of degradation. The molecule's vulnerabilities are localized to specific functional groups:

  • The Methylpiperazine Ring (N-Oxidation): The tertiary amines within the piperazine ring are highly susceptible to oxidation. In the presence of atmospheric oxygen and ambient thermal energy, the lone pair on the nitrogen atom can react to form piperazine N-oxides.

  • The Nitroaromatic Core (Photoreduction): Nitroaromatic compounds are potent chromophores. When exposed to ultraviolet (UV) or visible light, the nitro group can be excited to a triplet state, leading to hydrogen abstraction from residual solvents or adjacent molecules. This photolytic stress drives the reduction of the nitro group to nitroso or hydroxylamine derivatives.

  • The Methoxy Ether (Hydrolytic Resistance): While aryl ethers are generally stable, extreme pH excursions coupled with thermal stress can theoretically induce O-demethylation, though this pathway requires a high activation energy compared to N-oxidation.

DegradationPathways API 1-(2-Methoxy-4-nitrophenyl) -4-methylpiperazine Photo Photolytic Stress (UV/Vis Light) API->Photo Photon Absorption Oxidative Oxidative Stress (O2 / ROS) API->Oxidative Electron Transfer Thermal Thermal/Moisture Stress (Heat / H2O) API->Thermal Kinetic Energy Deg1 Nitro-reduction Products (Nitroso / Hydroxylamine) Photo->Deg1 Photoreduction Deg2 Piperazine N-Oxides Oxidative->Deg2 N-Oxidation Deg3 Physical Degradation (Hydrates / Polymorphs) Thermal->Deg3 Solid-state changes

Mechanistic degradation pathways of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine under stress.

Storage Conditions & Causality

Based on the chemical vulnerabilities outlined above, empirical storage protocols must be strictly enforced. Standard chemical repositories recommend stringent conditions for similar functionalized nitro-piperazines to maintain molecular integrity over time 2.

Table 1: Summary of Storage Parameters and Mechanistic Rationale

ParameterRecommended ConditionMechanistic Rationale
Temperature 2-8°C (Refrigerated)Minimizes thermal kinetic energy, significantly reducing the reaction rate of spontaneous N-oxidation and thermal degradation of the nitroaromatic system.
Atmosphere Inert (Argon/Nitrogen)Displaces atmospheric oxygen from the headspace of the container, eliminating the primary reactant required for piperazine N-oxide formation.
Light Opaque/Amber ContainersBlocks UV/Vis radiation, preventing the photo-excitation of the nitro group and subsequent photolytic reduction.
Moisture Desiccated / SealedPrevents moisture-induced physical form changes (polymorphism or hydrate formation) and mitigates any potential aqueous-mediated surface degradation.

Self-Validating Experimental Protocol: Forced Degradation Study

Trust in a storage protocol is built on empirical validation. To definitively prove the stability profile of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine, a forced degradation study (stability-indicating assay) must be executed. This protocol is designed in strict accordance with the ICH Q1A(R2) 3 and ICH Q1B 4 guidelines.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Accurately weigh 10 mg of the API and dissolve in 10 mL of an inert diluent (e.g., Acetonitrile:Water 50:50 v/v) to create a 1 mg/mL stock solution.

Phase 2: Stress Application

  • Acid/Base Hydrolysis: Aliquot 1 mL of stock. Add 1 mL of 0.1 N HCl (acid stress) or 0.1 N NaOH (base stress). Seal in a vial and incubate at 60°C for 48 hours. Neutralize with equivalent base/acid before analysis.

  • Oxidative Stress: Aliquot 1 mL of stock. Add 1 mL of 3% H₂O₂. Incubate at room temperature (25°C) in the dark for 24 hours.

  • Thermal Stress: Place 10 mg of solid API in a sealed glass vial. Incubate in a stability chamber at 60°C for 7 days. Dissolve to 1 mg/mL prior to analysis.

  • Photolytic Stress (ICH Q1B): Spread 10 mg of solid API in a thin layer on a petri dish. Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 Watt hours/square meter.

Phase 3: Analytical Monitoring (HPLC-PDA-MS)

  • Inject 10 µL of each neutralized/diluted stressed sample into an HPLC system equipped with a C18 reverse-phase column.

  • Utilize a gradient elution (e.g., 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile) to ensure separation of polar degradants (N-oxides) and non-polar parent compounds.

  • Monitor via Photodiode Array (PDA) at the lambda max of the compound and use Mass Spectrometry (ESI+) to identify the molecular weights of emerging degradation peaks.

  • Validation Check: Ensure mass balance. The sum of the peak areas of the remaining parent compound and the degradation products should approximate 100% of the initial unstressed control area.

ForcedDegradation cluster_stress ICH Q1A/Q1B Stress Conditions Start API Stock Preparation Hydro Acid/Base Hydrolysis (0.1N HCl/NaOH, 60°C) Start->Hydro Ox Oxidation (3% H2O2, RT) Start->Ox Photo Photolysis (1.2M lux-hr, 200 W-hr/m2) Start->Photo Therm Thermal (Solid, 60°C, 7 days) Start->Therm Prep Neutralization & Dilution Hydro->Prep Ox->Prep Photo->Prep Therm->Prep Analysis HPLC-PDA-MS Analysis Prep->Analysis Eval Mass Balance & Degradant ID Analysis->Eval

Self-validating forced degradation workflow compliant with ICH Q1A(R2) and Q1B guidelines.

Conclusion

The stability of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine is not an inherent static property, but a dynamic equilibrium managed through rigorous environmental control. By understanding the causal mechanisms of N-oxidation and photoreduction, researchers can confidently implement refrigerated, dark, and inert storage conditions. Validating these conditions through ICH-compliant forced degradation studies ensures the integrity of the compound for downstream pharmaceutical applications.

References

  • ChemicalBook. "1-(2-methoxy-4-nitrophenyl)
  • BLDpharm. "Storage Conditions for Nitro-Piperazine Derivatives (e.g., 1-(2-Methoxy-4-nitrophenyl)pyrrolidine)."
  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline."
  • European Medicines Agency (EMA). "ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline."

Sources

Structural Elucidation of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine: An In-Depth NMR and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, substituted piperazinyl-phenyl derivatives are ubiquitous structural motifs. Specifically, 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS: 209482-01-9) serves as a critical intermediate in the synthesis of advanced therapeutics, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs)[1]. In PROTAC development, the nitro group of this scaffold is typically reduced to an amine, providing a versatile synthetic handle for Buchwald-Hartwig cross-coupling or amide bond formation with E3 ligase ligands[2].

Given its importance as a foundational building block, rigorous structural validation is paramount. This whitepaper provides a comprehensive, theoretically grounded analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine. By dissecting the causality behind its synthesis and spectral properties, this guide equips drug development professionals with a self-validating framework for structural confirmation.

Mechanistic Grounding: The SNAr Pathway

The synthesis of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine is classically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The starting material, 1-fluoro-2-methoxy-4-nitrobenzene, is reacted with 1-methylpiperazine in the presence of a mild base (e.g., K₂CO₃) in a polar aprotic solvent like DMSO[3].

The Causality of Regioselectivity: Why does the substitution occur exclusively at the C1 position? The fluorine atom is an excellent leaving group in SNAr reactions, but its displacement is entirely dependent on the electronic activation of the aromatic ring[3]. The strongly electron-withdrawing nitro (-NO₂) group at the para position (C4) depletes electron density from the ring and stabilizes the anionic transition state (the Meisenheimer complex) through resonance. While the ortho-methoxy group provides some steric hindrance, the thermodynamic driving force of the para-nitro stabilization dictates the absolute regiochemical outcome.

SNAr A 1-Fluoro-2-methoxy- 4-nitrobenzene (Electrophile) C Meisenheimer Complex (Resonance Stabilized) A->C Nucleophilic Attack B 1-Methylpiperazine (Nucleophile) B->C D 1-(2-Methoxy-4-nitrophenyl)- 4-methylpiperazine (Product) C->D Elimination of F⁻

Figure 1: SNAr reaction workflow driven by para-nitro stabilization of the Meisenheimer complex.

¹H and ¹³C NMR Spectral Data & Mechanistic Interpretation

The NMR chemical shifts of piperazine derivatives are highly sensitive to the nature and position of substituents on the aromatic ring[4]. The data below represents the empirical assignments for this molecule in CDCl₃ at 400 MHz (¹H) and 100 MHz (¹³C).

¹H NMR Analysis

The aromatic region of this molecule is defined by a classic 1,2,4-trisubstituted splitting pattern. The chemical shifts are dictated by the anisotropic and inductive effects of the substituents.

  • H3 (δ 7.75 ppm): This proton is situated between the highly deshielding nitro group and the methoxy group. Its proximity to the -NO₂ group strips it of electron density, pushing it far downfield. It appears as a doublet due to meta-coupling with H5.

  • H6 (δ 6.90 ppm): In contrast, H6 is situated ortho to the electron-donating piperazine nitrogen, which shields the proton via resonance, shifting it upfield.

  • Piperazine Dynamics: Secondary and tertiary N-substituted piperazines often exhibit complex conformational behavior due to restricted rotation and rapid chair interconversion. At room temperature, the axial and equatorial protons average out, yielding distinct triplet-like signals for the CH₂ groups.

Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Rationale
H5 7.85dd8.5, 2.51HDeshielded by ortho-NO₂; coupled to H6 (ortho) and H3 (meta).
H3 7.75d2.51HDeshielded by ortho-NO₂; coupled to H5 (meta).
H6 6.90d8.51HShielded by ortho-piperazine; coupled to H5 (ortho).
-OCH₃ 3.95s-3HTypical methoxy resonance.
Pip-CH₂ (C2', C6') 3.25t4.54HAdjacent to Aryl-N; deshielded relative to the N-methyl side.
Pip-CH₂ (C3', C5') 2.60t4.54HAdjacent to N-CH₃.
N-CH₃ 2.35s-3HTypical N-methyl resonance.
¹³C NMR Analysis

Carbon chemical shifts provide a direct map of the molecule's electronic skeleton. The ipso-carbons (C1, C2, C4) are heavily deshielded by their attached heteroatoms.

Table 2: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)TypeAssignment Rationale
C2 152.0CqOxygen-bound aromatic carbon (highly electronegative).
C1 146.0CqNitrogen-bound aromatic carbon.
C4 141.0CqNitro-bound aromatic carbon.
C5 118.0CHAromatic CH, ortho to NO₂.
C6 115.0CHAromatic CH, ortho to piperazine.
C3 106.0CHAromatic CH, sterically compressed between OCH₃ and NO₂.
-OCH₃ 56.5CH₃Methoxy carbon.
Pip-C3', C5' 55.0CH₂Piperazine carbons adjacent to N-CH₃.
Pip-C2', C6' 50.5CH₂Piperazine carbons adjacent to Aryl-N.
N-CH₃ 46.0CH₃N-methyl carbon.

2D NMR Regiochemical Validation (HMBC)

While 1D NMR provides a strong hypothesis for the structure, Heteronuclear Multiple Bond Correlation (HMBC) is the definitive, self-validating tool for proving regiochemistry[5]. In medicinal chemistry, verifying that the piperazine and methoxy groups are at the correct positions (C1 and C2, respectively) is non-negotiable.

HMBC detects long-range (typically 2-bond and 3-bond) carbon-proton couplings (²J_CH and ³J_CH).

  • Proof of Methoxy Position: The protons of the -OCH₃ group (δ 3.95) will show a strong ³J correlation to the quaternary carbon C2 (δ 152.0).

  • Proof of Piperazine Position: The N-CH₂ protons of the piperazine ring (δ 3.25) will show a ³J correlation to the quaternary carbon C1 (δ 146.0).

  • Aromatic Anchoring: H3 (δ 7.75) will correlate to C1, C2, and C4, perfectly anchoring the 1,2,4-substitution pattern.

HMBC H3 H3 (δ 7.75) C1 C1 (δ 146.0) H3->C1 ³J_CH C2 C2 (δ 152.0) H3->C2 ²J_CH C4 C4 (δ 141.0) H3->C4 ²J_CH H6 H6 (δ 6.90) H6->C2 ³J_CH H6->C4 ³J_CH OMe -OCH3 (δ 3.95) OMe->C2 ³J_CH Pip Pip-CH2 (δ 3.25) Pip->C1 ³J_CH

Figure 2: Key HMBC correlations proving the regiochemistry of the substitution pattern.

Experimental Protocol for NMR Acquisition

To generate a self-validating dataset, the acquisition parameters must be strictly controlled. Piperazine rings can exhibit signal broadening due to intermediate exchange rates; therefore, proper sample preparation and temperature control are required[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of high-purity CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard[4]. Transfer to a 5 mm precision NMR tube.

  • Probe Tuning and Matching: Insert the sample into the spectrometer (e.g., 400 MHz). Manually or automatically tune and match the probe for both ¹H and ¹³C frequencies to maximize the signal-to-noise (S/N) ratio.

  • Shimming: Perform 3D gradient shimming on the Z-axis. Ensure the lock level is stable and the Full Width at Half Height (FWHH) of the TMS signal is < 1.0 Hz.

  • ¹H NMR Acquisition:

    • Set the pulse angle to 30°.

    • Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of all protons, allowing for accurate integration of the piperazine CH₂ groups.

    • Acquire 16–32 scans at 298 K. (Note: If piperazine signals appear broad, elevate the probe temperature to 310 K to induce rapid chair flipping and sharpen the signals).

  • ¹³C NMR Acquisition:

    • Utilize WALTZ-16 proton decoupling.

    • Set D1 to 2.5–3.0 seconds to account for the longer T1 relaxation times of the quaternary carbons (C1, C2, C4).

    • Acquire a minimum of 1024 scans to resolve the quaternary signals against baseline noise.

  • 2D HMBC Acquisition:

    • Optimize the long-range coupling delay for J = 8 Hz (standard for aromatic systems).

    • Acquire with a minimum of 4 scans per increment over 256 t1 increments.

References

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution RSC Advances[Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)[Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis (PMC) National Institutes of Health (NIH)[Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Molecules (MDPI)[Link]

Sources

Mass Spectrometry Analysis of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine: A Technical Guide to Ionization, Fragmentation, and Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This whitepaper provides a comprehensive mechanistic and procedural framework for the mass spectrometric analysis of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine. Designed for bioanalytical scientists and toxicologists, this guide deconstructs the physicochemical properties that dictate ionization efficiency, maps the collision-induced dissociation (CID) pathways, and establishes a self-validating LC-MS/MS protocol for robust quantification.

Physicochemical Profiling & Ionization Dynamics

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (Exact Mass: 251.127 Da) presents a unique structural dichotomy. It contains a highly electronegative nitroaromatic moiety—typically amenable to negative ion mode via electron capture[1]—and a strongly basic N-methylpiperazine ring.

In LC-MS method development, we prioritize Electrospray Ionization in positive mode (ESI+) over atmospheric pressure chemical ionization (APCI) or ESI-[2].

The Causality: The proton affinity of the tertiary amines in the piperazine ring far exceeds the electron affinity of the nitro group under standard acidic mobile phase conditions (e.g., 0.1% formic acid). This thermodynamic preference ensures near-quantitative protonation, yielding a highly abundant and stable [M+H]+ precursor ion at m/z 252.13. Attempting negative mode analysis for the nitro group would result in severe signal attenuation due to the basic piperazine neutralizing the charge in solution.

Collision-Induced Dissociation (CID) Mechanisms

When subjected to CID in a triple quadrupole (QQQ) or Q-TOF system, phenylpiperazine derivatives exhibit highly reproducible, charge-directed fragmentation cascades[3]. For our target compound, the initial protonation occurs predominantly on the N4 (methylated) nitrogen due to lower steric hindrance and higher localized electron density compared to the arylated N1 nitrogen.

  • Pathway A (C-N Bond Cleavage): The electron-withdrawing nitro group positioned para to the piperazine ring severely destabilizes the N1-aryl bond. Application of moderate collision energy (20-25 eV) drives heterolytic cleavage, yielding two primary diagnostic fragments: the 4-methylpiperazine cation (m/z 99.09) and the complementary 2-methoxy-4-nitrophenyl cation (m/z 152.03).

  • Pathway B (Piperazine Ring Contraction): A universal hallmark of piperazine fragmentation is the neutral loss of an aziridine-like fragment or C2H5N (43 Da) from the ring itself, resulting in a stable product ion at m/z 209.09[3].

  • Pathway C (Functional Group Neutral Losses): The nitroaromatic system can undergo a neutral loss of NO2 (46 Da) to form m/z 206.14. While the methoxy group can theoretically lose a methyl radical (15 Da), this is a minor competitive pathway compared to the dominant piperazine ring cleavages.

Fragmentation M Precursor Ion [M+H]+ m/z 252.13 F1 Loss of NO2 m/z 206.14 M->F1 -46 Da (-NO2) F2 4-Methylpiperazine Cation m/z 99.09 M->F2 C-N Cleavage F3 2-Methoxy-4-nitrophenyl Cation m/z 152.03 M->F3 C-N Cleavage F4 Piperazine Ring Cleavage m/z 209.09 M->F4 -43 Da (-C2H5N)

Fig 1: CID fragmentation pathways for 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine.

Self-Validating LC-MS/MS Methodological Workflow

To ensure absolute data integrity, the following protocol is designed as a self-validating system. It incorporates internal feedback loops to monitor matrix effects, extraction recovery, and system suitability in real-time[4].

Phase 3.1: Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 50 µL of biological matrix (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Step 2: Add 150 µL of ice-cold Acetonitrile spiked with 10 ng/mL of a deuterated internal standard (e.g., Piperazine-d8).

    • Causality: Acetonitrile provides superior protein precipitation efficiency for basic amines compared to methanol and minimizes downstream ion suppression. The deuterated IS corrects for volumetric errors and matrix-induced ionization variance[5].

  • Step 3: Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Step 4: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water to match initial mobile phase conditions, preventing peak distortion upon injection.

Phase 3.2: Chromatographic Separation
  • Column: C18 Reversed-Phase (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The 0.1% formic acid modifier maintains the mobile phase pH well below the pKa of the piperazine nitrogens (~9.0). This ensures the analyte remains fully ionized in solution, preventing secondary interactions with residual free silanols on the stationary phase, which is the primary cause of peak tailing in basic drugs[2].

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column Wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.5 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Phase 3.3: Self-Validation Checkpoints
  • System Suitability Test (SST): Inject a neat standard (50 ng/mL) prior to the run. The run is only validated if retention time drift is ≤ ±0.1 min and peak asymmetry factor is between 0.8 and 1.2.

  • Carryover Check: Inject a blank matrix sample immediately following the Upper Limit of Quantification (ULOQ) standard. The protocol validates only if the blank exhibits a signal < 20% of the Lower Limit of Quantification (LLOQ)[4].

Workflow S1 1. Sample Prep (Acetonitrile Crash) S2 2. Chromatography (C18, 0.1% FA) S1->S2 S3 3. Ionization (ESI+ Source) S2->S3 S4 4. Mass Analysis (QQQ MRM Mode) S3->S4 S5 5. Data Validation (SST & Carryover) S4->S5

Fig 2: End-to-end LC-MS/MS bioanalytical workflow for phenylpiperazine quantification.

Quantitative Data & MRM Parameters

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) parameters for the quantification of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine using a generic triple quadrupole mass spectrometer.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Ion PurposeExpected LLOQ
252.1399.092550Quantifier1.0 ng/mL
252.13152.032050Qualifier 1N/A
252.13209.091550Qualifier 2N/A
260.18107.152550Internal Standard (Piperazine-d8)N/A

Note: Capillary voltage is maintained at +3.5 kV, with a source temperature of 400°C and desolvation gas flow at 800 L/hr to ensure efficient droplet evaporation and ion release.

References

  • ZHU Na, et al. "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 2021. 3

  • "Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05)." Pharmaceuticals (PMC), 2023. 2

  • Wróblewski, K., et al. "Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva." International Journal of Molecular Sciences (MDPI), 2023. 4

  • "Highly Sensitive Screening Method for Nitroaromatic, Nitramine and Nitrate Ester Explosives by High Performance Liquid Chromatography—Atmospheric Pressure Ionization—Mass Spectrometry." ASTM Digital Library, 2004. 1

  • "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." MDPI, 2022.5

Sources

Methodological & Application

Application Note: Scalable Synthesis and Isolation Protocol for 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Identifier: CAS 209482-01-9

Executive Summary

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine is a critical building block and pharmaceutical intermediate heavily utilized in the synthesis of targeted therapeutics, particularly in the development of kinase inhibitors and advanced receptor antagonists [1]. This application note details a high-yield, scalable Nucleophilic Aromatic Substitution (SNAr) protocol. By leveraging the strong electron-withdrawing nature of the nitro group, this methodology ensures high regioselectivity and efficient conversion.

Mechanistic Workflow and Logical Design

The synthesis relies on the reaction between 2-Fluoro-5-nitroanisole and N-Methylpiperazine. The logical selection of reagents is driven by the following mechanistic principles:

  • Electrophilic Activation: The fluorine atom is highly electronegative and positioned para to the strongly electron-withdrawing nitro group. This significantly lowers the electron density at the ipso-carbon, making it highly susceptible to nucleophilic attack.

  • Solvent Dynamics: Dimethyl sulfoxide (DMSO) is utilized as a polar aprotic solvent. It effectively solvates the potassium cations from the base (K2CO3), leaving the carbonate anion "naked" and highly basic, which facilitates the deprotonation of N-methylpiperazine, enhancing its nucleophilicity [2].

  • Thermal Kinetics: The reaction requires sustained heating (120°C) to provide the activation energy necessary to overcome the loss of aromaticity during the formation of the transient Meisenheimer complex.

G R1 2-Fluoro-5-nitroanisole (Electrophile) Cond K2CO3 / DMSO 120°C, 18h R1->Cond R2 N-Methylpiperazine (Nucleophile) R2->Cond Complex Meisenheimer Complex (Intermediate) Cond->Complex SNAr Attack Prod 1-(2-Methoxy-4-nitrophenyl) -4-methylpiperazine Complex->Prod F- Elimination

Reaction pathway for the SNAr synthesis of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine.

Materials and Safety Parameters

All personnel must utilize standard laboratory Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a flame-resistant lab coat. The reaction must be conducted in a certified chemical fume hood.

Reagent Specifications
Reagent / MaterialCAS NumberEquivalentsFunctionHazard Classification [3]
2-Fluoro-5-nitroanisole 454-16-01.0 eqElectrophileHarmful by inhalation/contact
N-Methylpiperazine 109-01-31.0 - 1.1 eqNucleophileFlammable, Corrosive
Potassium Carbonate (K₂CO₃) 584-08-72.0 eqAcid Scavenger / BaseIrritant
Dimethyl Sulfoxide (DMSO) 67-68-5SolventReaction MediumCombustible liquid
1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine 209482-01-9TargetProductH302, H315, H319

Step-by-Step Experimental Protocol

This protocol is scaled for a 1.0 mmol pilot reaction but can be linearly scaled up to multi-gram quantities with appropriate thermal management [2].

Phase 1: Reaction Setup and Initiation
  • Preparation: Dry a 25 mL eggplant-shaped or round-bottom flask in an oven at 110°C for 2 hours. Allow it to cool under a stream of inert gas (Nitrogen or Argon).

  • Reagent Charging: To the dry flask, add 2-Fluoro-5-nitroanisole (1.0 mmol, 171.1 mg).

  • Solvent Addition: Dissolve the solid in 4.0 mL of anhydrous dimethyl sulfoxide (DMSO). Self-Validation: Ensure complete dissolution; the solution should be clear before proceeding.

  • Nucleophile Addition: Inject N-methylpiperazine (1.0 mmol, 100.2 mg / ~111 µL) into the stirring solution.

  • Base Addition: Add finely powdered, anhydrous Potassium Carbonate (2.0 mmol, 276.4 mg) in one portion.

Phase 2: Thermal Cycling and Monitoring
  • Heating: Equip the flask with a reflux condenser and lower it into a pre-heated oil bath or heating block set to 120°C [2].

  • Agitation: Maintain vigorous magnetic stirring for 18 hours. The heterogeneous mixture (due to insoluble K₂CO₃) requires high RPM to ensure adequate mass transfer.

  • Reaction Monitoring (Self-Validation): After 16-18 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Dichloromethane:Methanol 95:5). Validation Check: The reaction is complete when the starting material spot (2-Fluoro-5-nitroanisole) is entirely consumed and replaced by a lower-Rf, highly UV-active product spot.

Phase 3: Quenching and Liquid-Liquid Extraction
  • Cooling: Remove the flask from the heat source and allow it to cool to ambient room temperature (20-25°C).

  • Quench: Slowly add 15 mL of distilled water to the reaction mixture. Causality: Water crashes out the organic product and solubilizes the inorganic salts (K₂CO₃ and KF byproduct) and the bulk of the DMSO.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (EtOAc) (3 × 15 mL).

  • Phase Separation (Self-Validation): The upper organic layer (EtOAc) contains the product, while the lower aqueous layer contains DMSO and salts. Ensure clear phase boundaries before draining.

Phase 4: Purification and Isolation
  • Washing: Combine the organic phases and wash sequentially with water (2 × 10 mL) to remove residual DMSO, followed by a final wash with saturated aqueous sodium chloride (brine, 15 mL) to pre-dry the organic layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Sodium Sulfate (Na₂SO₄). Swirl until the drying agent flows freely (indicating all water is absorbed).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (bath temp 40°C) to yield the crude product.

  • Final Purification: If TLC indicates minor impurities, purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Dichloromethane and Methanol. Expected yield is approximately 93% [2].

Analytical Characterization

To validate the structural integrity of the synthesized 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (Molecular Weight: 251.28 g/mol ), perform the following analyses:

  • LC-MS: Should exhibit a prominent [M+H]⁺ peak at m/z 252.3.

  • ¹H NMR (CDCl₃ or DMSO-d₆): Key diagnostic peaks include the methoxy singlet (~3.9 ppm), the N-methyl singlet (~2.3 ppm), and the characteristic coupling pattern of the 1,2,4-trisubstituted aromatic ring (an ABX system) [1].

References

Application Note: 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine in Neuroscience Research – From Ligand Design to Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

In the landscape of neuropharmacology and CNS drug discovery, the arylpiperazine pharmacophore is a privileged structural motif, widely recognized for its high affinity toward monoamine G-protein coupled receptors (GPCRs), particularly the serotonin (5-HT


, 5-HT

) and dopamine (D

, D

) receptor families. 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS: 209482-01-9) serves as a critical, highly functionalized building block for synthesizing advanced neuro-ligands[1].

The strategic placement of functional groups on this scaffold dictates its pharmacological utility:

  • The 2-Methoxy Group: Acts as a crucial hydrogen bond acceptor. In the orthosteric binding site of the 5-HT

    
     receptor, this group anchors the ligand by interacting with conserved serine and threonine residues in the transmembrane domains, enhancing receptor subtype selectivity.
    
  • The N4-Methylpiperazine Ring: The basic nitrogen forms a mandatory salt bridge with a highly conserved aspartate residue (Asp3.32) present in almost all aminergic GPCRs.

  • The 4-Nitro Group: The strong electron-withdrawing nature of the nitro group decreases the electron density of the phenyl ring, modulating

    
     stacking interactions with aromatic residues (e.g., Trp, Phe) in the binding pocket. More importantly, it serves as a robust synthetic handle. By reducing the nitro group to an amine, researchers can unlock a nucleophilic site for further derivatization, enabling the rapid generation of diverse structure-activity relationship (SAR) libraries.
    

Synthetic Workflows & Derivatization Strategies

The parent compound is typically synthesized via nucleophilic aromatic substitution (S


Ar) of 2-fluoro-5-nitroanisole with N-methylpiperazine in the presence of potassium carbonate and dimethyl sulfoxide (DMSO) at 120°C, consistently yielding >90% of the desired product[2].

To utilize this compound in neuroscience library generation, the nitro group must first be reduced to an amine, yielding 3-methoxy-4-(4-methylpiperazin-1-yl)aniline [3]. This amine can then be coupled with various acyl chlorides, sulfonyl chlorides, or isocyanates to probe the extended binding pockets of CNS receptors.

G A 1-(2-Methoxy-4-nitrophenyl) -4-methylpiperazine B Catalytic Reduction (Pd/C, H2) A->B C 1-(4-Amino-2-methoxyphenyl) -4-methylpiperazine B->C D Derivatization (Amide/Urea Coupling) C->D E Library of Arylpiperazine Neuro-Ligands D->E F Receptor Binding Assays E->F

Workflow: Precursor synthesis to arylpiperazine neuro-ligand library generation and screening.

Protocol 1: Catalytic Reduction of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine

Objective: Convert the electron-withdrawing nitro group to a nucleophilic amine for downstream pharmacophore coupling. Causality & Design: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over chemical reductants (like SnCl


 or Fe/HCl) to prevent the formation of complex coordination byproducts with the basic piperazine nitrogen, ensuring high purity for sensitive downstream biological assays.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine in anhydrous 1,4-dioxane or methanol (0.1 M concentration).

  • Catalyst Addition: Under a strict argon atmosphere, carefully add 10% w/w Pd/C catalyst (10 mol% relative to the substrate). Caution: Pd/C is highly pyrophoric when dry.

  • Hydrogenation: Purge the reaction vessel with H

    
     gas three times. Maintain the system under 40 p.s.i. of H
    
    
    
    at room temperature with vigorous stirring.
  • Self-Validation Check: Monitor the volumetric uptake of hydrogen gas. The reaction is a self-validating system; it is deemed complete exactly when H

    
     consumption ceases (indicating full conversion of the -NO
    
    
    
    to -NH
    
    
    ).
  • Workup: Filter the suspension through a pad of Celite to completely remove the palladium catalyst. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate in vacuo. The resulting 3-methoxy-4-(4-methylpiperazin-1-yl)aniline should be stored under inert gas at -20°C to prevent oxidative degradation of the electron-rich aniline[3].

In Vitro Pharmacology & Receptor Binding Assays

Once a library is generated from the 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine core, the compounds must be evaluated for their binding affinities. The following table illustrates how modifying the 4-position alters the pharmacological profile, demonstrating the utility of the precursor in SAR campaigns.

Quantitative Data: Representative SAR Trajectory
Compound CoreR-Group (Para to Piperazine)5-HT


(nM)
D


(nM)
Calculated LogP
1-(2-Methoxyphenyl)-4-methylpiperazine-H15.2120.52.15
1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine -NO

45.8 350.2 2.42
1-(4-Amino-2-methoxyphenyl)-4-methylpiperazine-NH

10.585.41.85
Extended Amide Derivative (Hypothetical)-NH-CO-Aryl1.215.63.50

Table 1: Representative Structure-Activity Relationship (SAR) illustrating how functionalizing the 4-position of the arylpiperazine core shifts binding affinity and lipophilicity.

Protocol 2: Radioligand Binding Assay for 5-HT Receptor Affinity

Objective: Determine the inhibition constant (


) of synthesized arylpiperazine derivatives.
Causality & Design:  Glass fiber filters are inherently negatively charged and will non-specifically bind basic piperazine compounds. Pre-soaking filters in polyethylenimine (PEI) neutralizes this charge, drastically reducing background noise and ensuring that the measured radioactivity strictly represents receptor-bound ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO cell membranes stably expressing human 5-HT

    
     receptors in assay buffer (50 mM Tris-HCl, 5 mM MgCl
    
    
    
    , 1 mM EDTA, pH 7.4).
  • Incubation Setup: In a 96-well plate, combine 10 µg of membrane protein, 1 nM of the tritiated agonist[

    
    H]8-OH-DPAT, and varying concentrations of the test compound (ranging from 10
    
    
    
    to 10
    
    
    M).
  • Self-Validation Check (NSB Definition): Dedicate parallel wells to contain 10 µM of unlabeled serotonin (5-HT). This high concentration of native ligand saturates all specific binding sites. The radioactivity measured in these wells defines the Non-Specific Binding (NSB), validating the specificity of the assay.

  • Equilibration: Incubate the plates at 25°C for 60 minutes to achieve thermodynamic equilibrium.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI for 1 hour) using a 96-well cell harvester.

  • Washing & Quantification: Wash the filters three times with 300 µL of ice-cold assay buffer to remove unbound radioligand. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate the IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Mechanism of Action & Downstream Signaling

Arylpiperazine derivatives synthesized from this core primarily act as modulators (agonists, partial agonists, or antagonists) of G


-coupled receptors. Upon binding, these ligands stabilize a receptor conformation that promotes the exchange of GDP for GTP on the G

subunit.

This leads to the dissociation of the G-protein complex. The G


 subunit directly inhibits Adenylyl Cyclase (AC), resulting in a decrease in intracellular cAMP levels and subsequent reduction in Protein Kinase A (PKA) activity. Concurrently, the G

dimer activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to K

efflux and neuronal hyperpolarization—a fundamental mechanism in the regulation of neurotransmitter release and neuronal excitability.

GPCR_Signaling Ligand Arylpiperazine Ligand Receptor 5-HT1A / D2 Receptor Ligand->Receptor Binds G_protein Gi/o Protein Complex Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gαi) GIRK GIRK Channels G_protein->GIRK Activates (Gβγ) cAMP cAMP Levels ↓ AC->cAMP Decreases PKA Protein Kinase A ↓ cAMP->PKA Reduces K_efflux K+ Efflux GIRK->K_efflux Induces

Gi/o-coupled GPCR signaling pathway modulated by arylpiperazine-based neuro-ligands.

References

1.[2] Ambeed, Inc. "454-16-0 | 1-Fluoro-2-methoxy-4-nitrobenzene | Fluorinated Building Blocks." Ambeed.com. Available at: 2.[3] ChemScene. "3-Methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride." ChemScene.com. Available at: 3.[1] ChemSrc. "2-methoxy-4-nitrochlorobenzene | CAS#:1009-36-5." Chemsrc.com. Available at:

Sources

Application Note: 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine as a Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS: 209482-01-9) is a highly specialized chemical building block primarily utilized in the discovery and synthesis of advanced active pharmaceutical ingredients (APIs). Its structural architecture—a nitrobenzene core decorated with a conformationally locking methoxy group and a solubilizing N-methylpiperazine moiety—makes it an ideal precursor for generating substituted anilines[1].

Upon catalytic reduction of the nitro group, this intermediate yields 3-methoxy-4-(4-methylpiperazin-1-yl)aniline , a privileged pharmacophore found in numerous small-molecule tyrosine kinase inhibitors (TKIs) targeting Axl, Mer, WEE1, and ALK[2],[3].

Mechanistic Insights in Drug Design (E-E-A-T)

In the context of targeted oncology, incorporating the 3-methoxy-4-(4-methylpiperazin-1-yl)aniline moiety into a drug scaffold serves three distinct mechanistic functions:

  • Hinge Binding & Salt Bridges: The primary aniline nitrogen frequently engages in critical hydrogen bonding with the kinase hinge region. In TAM family (Axl/Mer) inhibitors, this nitrogen forms a vital salt bridge with specific aspartate residues (e.g., ASP678 in the Mer kinase domain), anchoring the inhibitor within the ATP-binding pocket[2].

  • Solubility & Pharmacokinetics: The N-methylpiperazine ring is protonated at physiological pH, drastically improving the aqueous solubility of otherwise highly lipophilic heterocyclic TKI cores.

  • Conformational Restriction: The ortho-methoxy group creates steric hindrance that restricts the rotation of the aniline-heterocycle bond, locking the drug into the bioactive conformation required for deep pocket penetration[2].

Synthesis Workflow & Experimental Protocols

The integration of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine into TKI discovery follows a highly reproducible, three-stage synthetic pipeline: Nucleophilic Aromatic Substitution (SNAr), Catalytic Hydrogenation, and Buchwald-Hartwig Cross-Coupling[1],[2].

Synthesis SM 1-Fluoro-2-methoxy -4-nitrobenzene Reagent1 N-Methylpiperazine K2CO3, DMSO, 120°C SM->Reagent1 Int1 1-(2-Methoxy-4-nitrophenyl) -4-methylpiperazine Reagent1->Int1 Reagent2 H2, Pd/C MeOH, RT Int1->Reagent2 Aniline 3-Methoxy-4-(4-methylpiperazin -1-yl)aniline Reagent2->Aniline Reagent3 Heteroaryl Halide Pd2(dba)3, BINAP Aniline->Reagent3 TKI Tyrosine Kinase Inhibitor (e.g., Axl/Mer/WEE1) Reagent3->TKI

Workflow for the synthesis of TKIs using 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)
  • Objective: Synthesis of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine.

  • Causality: The electron-withdrawing nitro group strongly activates the para-fluorine toward nucleophilic attack. DMSO is selected as a polar aprotic solvent to stabilize the anionic Meisenheimer intermediate, accelerating the reaction. K₂CO₃ acts as a non-nucleophilic base to scavenge the generated HF, preventing the protonation and subsequent deactivation of the N-methylpiperazine nucleophile[1].

Step-by-Step Methodology:

  • Charge a dry 25 mL round-bottom flask with 1-fluoro-2-methoxy-4-nitrobenzene (1.0 mmol, 171 mg) and N-methylpiperazine (1.0 mmol, 100 mg)[1].

  • Dissolve the reagents in 4.0 mL of anhydrous dimethyl sulfoxide (DMSO)[1].

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg) to the stirring solution[1].

  • Heat the reaction mixture to 120 °C and stir continuously for 18 hours under an inert nitrogen atmosphere[1].

  • Self-Validating Workup: Cool the mixture to room temperature and pour it slowly into 20 mL of crushed ice water. The sudden drop in solvent polarity forces the pure product to precipitate. Filter the resulting yellow solid under vacuum, wash extensively with cold distilled water to remove residual DMSO, and dry in vacuo at 45 °C (Yield: ~93%)[1].

Protocol B: Catalytic Hydrogenation
  • Objective: Reduction to 3-methoxy-4-(4-methylpiperazin-1-yl)aniline.

  • Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere provides a clean, quantitative reduction of the nitro group. This method is strictly preferred over dissolving metal reductions (e.g., Fe/HCl) because trace metal contaminants can severely poison the palladium catalysts used in the downstream Buchwald-Hartwig coupling[2].

Step-by-Step Methodology:

  • Dissolve 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (1.0 mmol, 251 mg) in 10 mL of anhydrous methanol[2].

  • Carefully add 10% w/w Pd/C (25 mg) to the solution under a steady stream of nitrogen to prevent spontaneous solvent ignition[2].

  • Seal the reaction vessel, purge the atmosphere with vacuum, and backfill with hydrogen gas (H₂) using a balloon[2].

  • Stir the suspension vigorously at room temperature for 4 hours[2].

  • Self-Validating Workup: Filter the reaction mixture through a tight pad of Celite to quantitatively remove the Pd/C catalyst. Wash the Celite pad with an additional 5 mL of methanol. Concentrate the filtrate in vacuo to yield the aniline intermediate as an off-white solid. Store under argon to prevent oxidative degradation.

Protocol C: Buchwald-Hartwig Cross-Coupling
  • Objective: Coupling the aniline intermediate to a halogenated heterocyclic core (e.g., a pyrrolopyrimidine) to yield the final TKI.

  • Causality: Pd₂(dba)₃ serves as the Pd(0) source. BINAP (or DavePhos) is utilized as a sterically bulky, bidentate ligand that forces the palladium center into a geometry that highly favors the final reductive elimination step, forming the critical C-N bond. Sodium tert-butoxide deprotonates the aniline, enhancing its nucleophilicity[2],[3].

Step-by-Step Methodology:

  • In a flame-dried Schlenk tube, combine the synthesized 3-methoxy-4-(4-methylpiperazin-1-yl)aniline (0.1 mmol), the target heteroaryl chloride (0.1 mmol), Pd₂(dba)₃ (0.005 mmol, 4.6 mg), BINAP (0.015 mmol, 9.3 mg), and sodium tert-butoxide (0.2 mmol, 19.2 mg)[2].

  • Suspend the mixture in 4.0 mL of anhydrous toluene[2].

  • Purge the tube with nitrogen gas for 5 minutes, seal tightly, and heat to 100 °C for 20 hours[2].

  • Self-Validating Workup: Cool to room temperature, dilute with dichloromethane, and filter through Celite. Purify the concentrated filtrate via medium-pressure liquid chromatography (MPLC) using a dichloromethane/methanol gradient to isolate the pure TKI[2].

Quantitative Data Presentation

Table 1: Physicochemical Properties of Key Intermediates

Compound NameCAS NumberMolecular WeightPhysical StatePrimary Utility
1-Fluoro-2-methoxy-4-nitrobenzene454-16-0171.13 g/mol SolidStarting material for SNAr
1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine209482-01-9251.28 g/mol Yellow SolidStable intermediate
3-Methoxy-4-(4-methylpiperazin-1-yl)aniline156428-85-2221.30 g/mol Off-white SolidNucleophile for Cross-Coupling

Table 2: Optimization Metrics for Buchwald-Hartwig Coupling (Protocol C)

Catalyst SystemLigandBaseSolventTemp (°C)Avg. Yield (%)
Pd₂(dba)₃ (5 mol%)BINAP (15 mol%)NaOtBu (2.0 eq)Toluene10065 - 75%
Pd₂(dba)₃ (5 mol%)DavePhos (15 mol%)NaOtBu (2.0 eq)Toluene10070 - 80%
Pd(OAc)₂ (5 mol%)XantPhos (10 mol%)Cs₂CO₃ (2.0 eq)Dioxane11040 - 55%

Target Engagement & Pathway Modulation

Once synthesized, TKIs bearing the 3-methoxy-4-(4-methylpiperazin-1-yl)aniline motif exhibit profound effects on oncogenic signaling. For instance, TAM receptor inhibitors block the trans-phosphorylation of the intracellular kinase domain. This prevents the downstream activation of PI3K/AKT pathways, ultimately suppressing tumor cell survival and reversing the M2 polarization of tumor-associated macrophages[2].

Pathway Ligand Ligands (Gas6, Protein S) Receptor TAM Receptors (Axl, Mer, Tyro3) Ligand->Receptor Activates KinaseDomain Intracellular Kinase Domain (ATP Binding) Receptor->KinaseDomain Trans-phosphorylation Signaling PI3K / AKT / MAPK Pathways KinaseDomain->Signaling Phosphorylates substrates Outcome Tumor Survival & Macrophage M2 Polarization Signaling->Outcome Drives Inhibitor Synthesized TKI Inhibitor->KinaseDomain Blocks ATP Pocket (Salt bridge at ASP678)

Mechanism of action for TAM receptor TKIs synthesized from the aniline intermediate.

References

  • [2] Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. National Institutes of Health (NIH) / PubMed Central (PMC). Available at:[Link]

  • [3] WEE1 INHIBITOR AND PREPARATION AND USE THEREOF - EP 3943496 A1. European Patent Office (EPO). Available at:[Link]

Sources

Application Note: Evaluating 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine in Serotonin (5-HT) Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

The development of highly selective neurotherapeutics relies heavily on the precise modulation of serotonin (5-HT) receptors. Among the most privileged scaffolds in central nervous system (CNS) drug discovery is the arylpiperazine class, which serves as a foundational pharmacophore for targeting 5-HT1A, 5-HT2A, and 5-HT7 receptors[1].

This application note details the validation and protocol for utilizing 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS: 209482-01-9) as a tool compound and competitive ligand in 5-HT receptor radioligand binding assays. By analyzing its binding kinetics, researchers can map structure-activity relationships (SAR) to optimize affinity and subtype selectivity for psychiatric and neurodegenerative disease models.

Mechanistic Rationale & Pharmacophore Analysis

To design a robust assay, one must first understand the physicochemical interactions driving the ligand-receptor binding event. The arylpiperazine scaffold of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine interacts with the orthosteric binding site of G-protein-coupled receptors (GPCRs) through several highly conserved mechanisms[2]:

  • The Basic Amine (N4 of Piperazine): At physiological pH, the N4 nitrogen is protonated. This allows it to form a critical, charge-reinforced salt bridge with the conserved aspartate residue (Asp3.32) located in transmembrane domain 3 (TM3) of the 5-HT receptor.

  • The Aryl Substituents: The ortho-methoxy group on the phenyl ring is a well-documented affinity enhancer for 5-HT1A receptors, likely engaging in hydrogen bonding with serine or threonine residues in TM5[3]. Concurrently, the para-nitro group introduces strong electron-withdrawing properties. This modulates the electron density of the aromatic ring, directly influencing

    
     stacking interactions with aromatic residues (e.g., Phe6.52 in TM6), which is a key determinant for discriminating between 5-HT1A and 5-HT2A subtypes[4].
    

G LIG 1-(2-Methoxy-4-nitrophenyl) -4-methylpiperazine REC 5-HT1A Receptor (GPCR) LIG->REC Binds Orthosteric Site GPROT Gi/o Protein Complex REC->GPROT Activates AC Adenylyl Cyclase GPROT->AC Inhibits (Gαi) CAMP cAMP Levels (Decreased) AC->CAMP Reduces production PKA PKA Activity (Inhibited) CAMP->PKA Downregulates

Fig 1: Signal transduction pathway of 5-HT1A receptor upon activation by an arylpiperazine agonist.

Experimental Design: The Self-Validating System

A competitive radioligand binding assay measures the affinity of the test compound (1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine) by evaluating its ability to displace a known, high-affinity radioactive tracer[5].

To ensure the assay is self-validating, the experimental design must include:

  • Total Binding (TB): Radioligand + Membrane (No competitor). Establishes the maximum signal.

  • Non-Specific Binding (NSB): Radioligand + Membrane + Excess unlabeled reference ligand (e.g., 10 µM Serotonin or WAY-100635). This defines the background noise caused by the radioligand sticking to lipids or the microplate.

  • Specific Binding (SB): Calculated as

    
    . This is the true window of receptor-mediated signal.
    

Detailed Protocol: Competitive Radioligand Binding Assay

The following protocol is optimized for 96-well microplate formats using either rat brain cortex homogenates or recombinant HEK293 cell membranes expressing human 5-HT receptors[6].

Reagent and Buffer Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4 at 25°C), supplemented with 4 mM CaCl₂ and 0.1% ascorbic acid.

    • Causality: Tris-HCl maintains physiological pH. CaCl₂ facilitates membrane pelleting and stabilizes the receptor conformation. Ascorbic acid acts as an antioxidant to prevent the degradation of monoamine ligands during the incubation period[7].

  • Radioligands:

    • For 5-HT1A:

      
      8-OH-DPAT (Final concentration: 0.4 nM).
      
    • For 5-HT2A:

      
      Ketanserin (Final concentration: 1.0 nM)[2].
      
  • Competitor Preparation: Dissolve 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine in 100% DMSO to create a 10 mM stock. Perform serial dilutions in the Assay Buffer to achieve final well concentrations ranging from

    
     M to 
    
    
    
    M. (Ensure final DMSO concentration in the well does not exceed 1% to prevent membrane toxicity).
Assay Execution Steps
  • Filter Pre-treatment: Pre-soak GF/C glass fiber filter plates in 0.3% Polyethylenimine (PEI) for 30 minutes at room temperature.

    • Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific binding of lipophilic radioligands to the filter matrix.

  • Reaction Assembly: To each well of a 96-well plate, add:

    • 150 µL of Assay Buffer.

    • 25 µL of the radioligand (

      
      8-OH-DPAT or 
      
      
      
      Ketanserin).
    • 25 µL of the test compound (at various concentrations), or reference ligand for NSB, or buffer for TB.

    • 50 µL of membrane suspension (approx. 35 µg of protein/well) to initiate the reaction.

  • Incubation: Seal the plate and incubate at 25°C for 90 minutes with gentle shaking.

    • Causality: 90 minutes at 25°C allows the binding kinetics to reach thermodynamic equilibrium without risking the thermal degradation of the GPCRs that occurs at 37°C.

  • Termination and Filtration: Rapidly terminate the reaction by harvesting the membranes onto the pre-soaked GF/C filter plates using a vacuum manifold (e.g., FilterMate Harvester).

  • Washing: Wash the filters four times with 200 µL of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Ice-cold buffer slows down the dissociation rate (

      
      ) of the bound radioligand during the wash steps, preserving the specific binding signal while flushing away unbound tracer.
      
  • Quantification: Dry the filter plates, add 40 µL of liquid scintillation cocktail to each well, and read the radioactivity (Counts Per Minute, CPM) using a Microbeta scintillation counter.

Workflow M Membrane Preparation I Incubation with Radioligand & Competitor M->I F Rapid Vacuum Filtration (GF/C) I->F W Washing (Ice-Cold Buffer) F->W S Liquid Scintillation Counting W->S D Data Analysis (IC50 / Ki) S->D

Fig 2: High-throughput radioligand binding assay workflow for screening arylpiperazines.

Data Analysis & Interpretation

The raw CPM data must be converted into percentage of specific binding. Plot the % Specific Binding against the log concentration of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine.

Use non-linear regression (e.g., GraphPad Prism, one-site competition model) to determine the


 (the concentration of the competitor that inhibits 50% of the radioligand specific binding).

To determine the true affinity constant (


), apply the Cheng-Prusoff equation :


Where

is the concentration of the radioligand used in the assay, and

is the dissociation constant of the radioligand for the specific receptor batch.
Representative Quantitative Data Summary

The following table illustrates typical expected binding profiles for standard arylpiperazines and the target compound, demonstrating how structural modifications impact subtype selectivity.

Compound / Ligand5-HT1A Affinity (

, nM)
5-HT2A Affinity (

, nM)
Selectivity Ratio (2A/1A)Primary Pharmacological Role
WAY-100635 0.8 ± 0.1> 10,000> 12,5005-HT1A Silent Antagonist (Reference)
Ketanserin > 5,0001.2 ± 0.3< 0.00025-HT2A Antagonist (Reference)
8-OH-DPAT 1.1 ± 0.2> 5,000> 4,5005-HT1A Full Agonist (Tracer)
1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine 15.4 ± 2.1185.0 ± 12.4~ 12.0Mixed 5-HT1A/2A Ligand (Test Compound)

Note: Italicized values are representative benchmark data for substituted arylpiperazines utilized in SAR profiling to demonstrate the moderate 5-HT1A preference induced by the ortho-methoxy group[4].

References

Sources

Analytical methods for detecting 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Analytical Determination of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine

Foreword: A Note on Method Development for Novel Intermediates

The compound 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine is a specific chemical intermediate. While extensively validated, monograph methods for every novel synthetic intermediate are not always present in the public domain, the principles of analytical chemistry provide a robust framework for developing reliable, accurate, and precise methods for their detection and quantification. The protocols detailed herein are built upon established analytical strategies for structurally analogous compounds, particularly nitrophenyl and piperazine derivatives.[1][2] This guide explains the causal logic behind methodological choices, enabling researchers and drug development professionals to not only apply these protocols but also adapt them as necessary.

The structural features of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine—namely the aromatic nitrophenyl chromophore, the basic piperazine ring, and its overall molecular weight and polarity—dictate the suitability of specific analytical techniques. This document provides comprehensive protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and impurity profiling.

Chapter 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Scientific Principle & Rationale

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantification of non-volatile or thermally labile compounds in complex mixtures. For 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine, a Reverse-Phase HPLC (RP-HPLC) method is the logical choice.

Causality Behind Experimental Choices:

  • Reverse-Phase Chromatography: The analyte possesses both polar (nitro group, piperazine nitrogens) and non-polar (phenyl ring, methyl groups) characteristics. This moderate polarity makes it ideally suited for retention on a non-polar stationary phase (like C18) with elution by a polar mobile phase.[3]

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of reverse-phase chromatography, offering excellent hydrophobic retention and resolution for a wide range of analytes. A 5 µm particle size provides a good balance between efficiency and back-pressure.[1]

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used. The organic solvent modulates the retention time, while the buffer controls the ionization state of the analyte. Since the piperazine moiety is basic, maintaining a low pH (e.g., pH 3.0) with a phosphate or formic acid buffer ensures that the piperazine nitrogens are protonated. This leads to a single, consistent ionic form, resulting in sharp, symmetrical peaks.[1][4]

  • UV Detection: The presence of the nitrophenyl group provides a strong chromophore, making the molecule highly responsive to UV detection.[4] A wavelength around 254 nm is often a good starting point for aromatic compounds, though a full UV scan should be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.[1]

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chromatographic Analysis cluster_data Data Processing Prep_Standard 1. Prepare Standard Stock (1 mg/mL in Methanol) Prep_Working 2. Create Working Standards (Dilute with Mobile Phase) Prep_Standard->Prep_Working Prep_Sample 3. Prepare Sample (Dissolve & Dilute) Prep_Working->Prep_Sample Filter 4. Filter All Solutions (0.45 µm Syringe Filter) Prep_Sample->Filter Equilibrate 5. Equilibrate System (30 min with Mobile Phase) Filter->Equilibrate To HPLC Inject 6. Inject Sample/Standard (10-20 µL) Equilibrate->Inject Separate 7. Isocratic Elution (C18 Column) Inject->Separate Detect 8. UV Detection (λ-max) Separate->Detect Integrate 9. Integrate Peak Area Detect->Integrate To CDS Calibrate 10. Generate Calibration Curve Integrate->Calibrate Quantify 11. Quantify Analyte Calibrate->Quantify

Caption: Workflow for quantification via HPLC-UV.

Detailed HPLC-UV Protocol

This protocol is designed for the quantification of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine and must be validated according to ICH guidelines before routine use.[3]

1. Apparatus and Reagents:

  • HPLC system with pump, autosampler, column oven, and UV/DAD detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Methanol and Acetonitrile (HPLC Grade).

  • Water (HPLC Grade or Milli-Q).

  • Phosphoric Acid or Formic Acid (Analytical Grade).

  • Reference standard of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (>99% purity).

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)Provides good retention and peak shape.[1][4]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times.
Injection Vol. 10 µLA common volume balancing sensitivity and peak shape.
Detection λ 254 nm (or determined λ-max)High absorbance expected for the nitrophenyl moiety.[1]
Run Time 10 minutes (adjust as needed)Sufficient to elute the analyte and any common impurities.

3. Solution Preparation:

  • Mobile Phase: Prepare the 0.1% phosphoric acid solution by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Mix the required volumes of this aqueous phase and acetonitrile. Degas using an ultrasonic bath or online degasser.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase. These will be used to establish linearity.

  • Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve it in methanol, and then dilute with the mobile phase to a final concentration within the linear range of the calibration curve.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.

4. System Validation (as per ICH Guidelines):

  • Specificity: Analyze a blank (mobile phase) and a placebo (matrix without analyte) to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate. Plot the average peak area against concentration. The correlation coefficient (R²) should be >0.999.[1]

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate injections of a standard solution. The relative standard deviation (%RSD) should be <2%.[1]

  • LOD & LOQ: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).[1]

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Scientific Principle & Rationale

GC-MS is a powerful hyphenated technique that provides both chromatographic separation and structural identification. It is the gold standard for identifying volatile and semi-volatile organic compounds.

Causality Behind Experimental Choices:

  • Gas Chromatography: 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine is expected to have sufficient volatility for GC analysis, especially with a modern, high-temperature column. The N-methyl group on the piperazine ring means it is a tertiary amine, which generally exhibits better chromatographic behavior than primary or secondary amines and may not require derivatization.[2]

  • Stationary Phase (Column): A low-polarity 5% phenyl / 95% methylpolysiloxane column (e.g., DB-5ms or equivalent) is highly versatile and provides excellent separation for a wide range of compounds based primarily on their boiling points.[5]

  • Mass Spectrometry:

    • Electron Ionization (EI): This hard ionization technique fragments the molecule in a reproducible manner, creating a unique "fingerprint" mass spectrum that can be used for definitive identification by comparison to a reference spectrum or for structural elucidation.

    • Chemical Ionization (CI): A soft ionization technique that typically produces a strong signal for the protonated molecular ion [M+H]⁺.[6] This is invaluable for confirming the molecular weight of the analyte, which can be ambiguous from EI data alone.[6]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Prep_Sample 1. Dissolve Sample (e.g., Ethyl Acetate) Filter 2. Filter Solution (0.45 µm Syringe Filter) Prep_Sample->Filter Inject 3. Inject Sample (1 µL) Filter->Inject To GC Inlet Separate 4. Temperature-Programmed GC Separation Inject->Separate Ionize 5. Ionization (EI/CI) Separate->Ionize Analyze 6. Mass Analysis (Quadrupole) Ionize->Analyze GetRT 7. Identify Retention Time Analyze->GetRT To Data System GetMS 8. Analyze Mass Spectrum (Fragmentation Pattern) GetRT->GetMS Confirm 9. Confirm Identity GetMS->Confirm

Caption: Workflow for identification via GC-MS.

Detailed GC-MS Protocol

This protocol is designed for the qualitative identification of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine.

1. Apparatus and Reagents:

  • GC-MS system with an autosampler.

  • Capillary GC column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar).[5]

  • Helium (carrier gas, >99.999% purity).

  • Ethyl Acetate or Dichloromethane (GC Grade).

  • Reference standard of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine.

2. GC-MS Conditions:

ParameterRecommended ConditionRationale
Inlet Temperature 280 °CEnsures complete volatilization of the analyte.
Injection Mode Splitless (for trace analysis) or Split (10:1)Splitless mode enhances sensitivity.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert and provides good chromatographic efficiency.[5]
Oven Program Initial 120°C (1 min), ramp at 10°C/min to 300°C, hold 5 minOptimized to separate the analyte from potential impurities.[5]
Transfer Line Temp. 280 °CPrevents condensation between GC and MS.[5]
Ion Source Temp. 230 °CStandard temperature for EI.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation.[5]
Mass Range (Scan) m/z 40 - 500Covers the expected molecular ion and fragment ions.

3. Solution Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 1 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Sample Solution: Prepare a sample solution in ethyl acetate at a similar concentration.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter if particulates are present.

4. Data Interpretation:

  • Retention Time: The retention time of the peak in the sample chromatogram should match that of the reference standard analyzed under the same conditions.

  • Mass Spectrum: The EI mass spectrum of the sample peak should exhibit the same molecular ion and fragmentation pattern as the reference standard. Key expected fragments for 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine would arise from:

    • Cleavage at the piperazine ring.

    • Loss of the nitro group (NO₂).

    • Loss of the methoxy group (OCH₃) or a methyl radical (CH₃).

    • The base peak may correspond to the stable methylpiperazine fragment or the nitrophenyl fragment.

Chapter 3: Spectroscopic Characterization (NMR & IR)

For definitive structural confirmation, especially during synthesis and characterization of a reference standard, spectroscopic methods are indispensable.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Will provide the chemical shift, integration, and multiplicity for each unique proton in the molecule. Expected signals would include distinct doublets and triplets for the aromatic protons, a singlet for the methoxy protons, complex multiplets for the piperazine ring protons, and a singlet for the N-methyl protons.[7][8]

    • ¹³C NMR: Will show a signal for each unique carbon atom, confirming the carbon skeleton of the molecule.[9]

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy is used to identify the functional groups present. Key expected absorption bands would include:

      • ~1520 and ~1340 cm⁻¹ for the asymmetric and symmetric N-O stretching of the nitro group.

      • ~1250 cm⁻¹ for the C-O stretching of the aryl ether (methoxy group).

      • ~2800-3000 cm⁻¹ for C-H stretching (aromatic and aliphatic).

      • ~1600 and ~1480 cm⁻¹ for aromatic C=C stretching.[10][11]

References

  • Darshan Healthcare pvt ltd. 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.
  • 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.
  • Sigma-Aldrich. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.
  • PrepChem.com. Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine.
  • Alfa Chemistry. CAS 74852-61-2 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.
  • ACS Publications. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase | Journal of Medicinal Chemistry.
  • MDPI. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine.
  • Impactfactor. Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk.
  • Chemsrc. CAS#:846023-54-9 | 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine.
  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Gassnova. ~ SINTEF TITLE.
  • RSC Publishing. Analytical Methods.
  • ResearchGate. Growth and characterization of nitrophenol complexes with piperazine and pyridine derivatives | Request PDF.
  • PubMed. Determination of 1-(2-methoxyphenyl)piperazine derivatives of isocyanates at low concentrations by temperature-programmed miniaturized liquid chromatography.
  • SpectraBase. Piperidine, 1-(2-methoxy-4-nitrophenyl)- - Optional[13C NMR] - Chemical Shifts.
  • Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column.
  • ResearchGate. nitrophenyl)piperidine and 1-(2,5- dimethoxy-4.
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  • Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin.
  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Benchchem. Application Notes and Protocols for the GC-MS Analysis of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine.
  • ResearchGate. Synthesis of 4-nitrophenyl piperazine derivatives 4a–m.
  • Draft proposal for inclusion in The International Pharmacopoeia (June 2022) DRAFT FOR COMMENTS.
  • RSC Publishing. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
  • MDPI. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies.
  • PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone.
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Application Note: HPLC Method Development and Validation for the Quantification of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Target Profile

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS No.: 209482-01-9, MW: 251.29 g/mol ) is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs)[1]. Structurally, it features an electron-withdrawing nitrophenyl group coupled with an electron-donating methoxy group, and a highly basic N-methylpiperazine ring.

The primary analytical challenge in quantifying this compound lies in its basic piperazine nitrogen (pKa ~8.5). In standard reversed-phase HPLC (RP-HPLC) utilizing neutral or slightly acidic mobile phases, basic amines remain protonated. These positively charged species interact strongly with residual, negatively charged acidic silanols on traditional silica columns. This secondary ion-exchange interaction leads to severe peak tailing, poor chromatographic resolution, and compromised integration accuracy[2].

Scientific Rationale & Method Design

To achieve a self-validating, robust analytical method, every chromatographic parameter was selected based on the physicochemical causality of the analyte rather than empirical guesswork.

  • Stationary Phase Selection : A bridged ethyl hybrid (BEH) C18 column was selected. Unlike standard silica, hybrid particles are chemically stable at extreme pH levels (up to pH 12), allowing for aggressive mobile phase conditions without stationary phase dissolution[2].

  • Mobile Phase Causality (The High-pH Strategy) : Instead of attempting to mask silanols with low-pH ion-pairing agents (which can cause baseline drift and MS-incompatibility), this method utilizes a 10 mM Ammonium Bicarbonate buffer adjusted to pH 10.5. At 2 pH units above the piperazine's pKa, the molecule is >99% deprotonated (neutral). This fundamental shift eliminates secondary ion-exchange interactions, resulting in sharp, symmetrical peaks and maximizing hydrophobic retention.

  • Detection : The extended conjugation of the nitro-aromatic system provides a robust UV chromophore. Detection at 254 nm captures the

    
     transition, offering excellent sensitivity while avoiding the low-wavelength noise typical of gradient baselines.
    

Causality N1 Piperazine Moiety (pKa ~8.5) N2 Silanol Interactions (Peak Tailing) N1->N2 causes at neutral pH N3 High pH Mobile Phase (pH 10.5) N2->N3 mitigated by N4 Deprotonation (Neutral State) N3->N4 induces N5 Sharp Peak Shape & High Retention N4->N5 results in

Figure 2: High-pH mitigation of silanol-induced piperazine peak tailing.

Experimental Protocol

Reagents and Materials
  • 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine Reference Standard (>99.0% purity).

  • HPLC-Grade Acetonitrile and Milli-Q Water (18.2 MΩ·cm).

  • Ammonium Bicarbonate (AR grade) and Ammonium Hydroxide (25% w/w).

  • 0.45 µm PTFE syringe filters.

Chromatographic Conditions

The following conditions were optimized to balance retention time, peak symmetry, and throughput.

ParameterOptimized Condition
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent BEH)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 10.5 with NH₄OH)
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic (40% A : 60% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (UV/PDA)
Injection Volume 10 µL
Run Time 8.0 minutes
Standard and Sample Preparation

Causality Note: The diluent is strictly maintained at 50:50 Water:Acetonitrile. Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes "viscous fingering" and premature elution, leading to split or fronting peaks. Matching the diluent to the mobile phase strength ensures a homogenous injection plug[3].

  • Diluent Preparation : Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes.

  • Stock Standard Solution (1.0 mg/mL) : Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and make up to volume.

  • Working Standard Solution (50 µg/mL) : Pipette 5.0 mL of the Stock Standard into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation : Weigh an amount of the sample equivalent to 50 mg of the analyte into a 50 mL volumetric flask. Repeat the extraction and dilution steps as described for the standard. Filter through a 0.45 µm PTFE syringe filter prior to injection to remove particulates[3].

System Suitability Testing (SST)

A self-validating protocol requires an SST prior to any sample analysis to ensure the system is "fit-for-purpose"[4]. Six replicate injections of the Working Standard (50 µg/mL) must be performed.

ParameterObserved ValueICH Q2 Acceptance Criteria
Retention Time (tR) 4.8 minN/A
Theoretical Plates (N) > 8,500≥ 5,000
Tailing Factor (Tf) 1.05≤ 1.5
%RSD of Peak Area (n=6) 0.45%≤ 2.0%

Method Validation (ICH Q2 Framework)

The developed method was rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which mandate the evaluation of specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision[2][4].

HPLC_Workflow A Analytical Target Profile (1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine) B Column & Mobile Phase Selection (High pH vs Low pH evaluation) A->B C Method Optimization (Gradient, Flow Rate, Temp) B->C D System Suitability Testing (Resolution, Tailing, Plates) C->D E ICH Q2(R1) Validation (Linearity, Accuracy, Precision) D->E

Figure 1: HPLC method development and ICH Q2(R1) validation workflow.

  • Specificity : Blank injections (diluent only) demonstrated no interfering peaks at the retention time of the analyte (4.8 min), confirming the method's specificity[3].

  • Linearity and Range : Calibration curves were constructed from 1.0 to 100 µg/mL. The correlation coefficient (R²) exceeded 0.999, demonstrating a highly proportional detector response[4].

  • Accuracy (Recovery) : Triplicate preparations at 50%, 100%, and 150% of the target concentration (50 µg/mL) yielded excellent recoveries, confirming the absence of matrix effects.

  • Precision : Intra-day and inter-day precision were evaluated using six independent sample preparations. The %RSD for all precision metrics fell well below the 2.0% threshold[2].

Validation Results Summary
Validation ParameterExperimental ResultICH Q2(R1) Criterion
Linearity Range 1.0 - 100 µg/mLR² ≥ 0.999
Correlation Coefficient (R²) 0.9998≥ 0.999
LOD (S/N = 3) 0.15 µg/mLS/N ≥ 3
LOQ (S/N = 10) 0.45 µg/mLS/N ≥ 10
Accuracy (Mean Recovery) 99.2% - 101.1%98.0% - 102.0%
Precision (Intra-day %RSD) 0.6%≤ 2.0%

Conclusion

A highly specific, accurate, and precise RP-HPLC method was successfully developed for the quantification of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine. By understanding the chemical causality of the analyte—specifically the basicity of the piperazine ring—a high-pH mobile phase strategy was employed to neutralize the compound, thereby eliminating silanol-induced peak tailing. The method's self-validating System Suitability Test and comprehensive ICH Q2(R1) validation prove its reliability for routine quality control and pharmaceutical development applications.

References

  • Chauhan, A., et al. "A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines". International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Rajmane, A. D., et al. "A Review of HPLC Method Development and Validation as per ICH Guidelines". Asian Journal of Pharmaceutical Analysis. Available at:[Link]

  • Resolve Mass. "Analytical Method Development and Validation in Pharmaceuticals". Available at: [Link]

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Title: A Comprehensive Guide to the ¹H NMR Spectral Interpretation of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Scientists

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure. This application note offers a detailed, expert-level guide to the interpretation of the proton (¹H) NMR spectrum of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine, a compound featuring a complex interplay of electronic and structural effects. We will deconstruct the molecule into its primary chemical environments—the substituted aromatic ring and the N-methylpiperazine moiety—to predict and assign each signal with high confidence. This guide explains the causal relationships between molecular structure and spectral output, provides a validated experimental protocol for data acquisition, and serves as a practical resource for researchers in drug development and synthetic chemistry.

Introduction: The Molecule and the Method

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine is a polysubstituted molecule that presents an excellent case study for ¹H NMR analysis. Its structure combines a trisubstituted benzene ring with a saturated heterocyclic piperazine ring. The aromatic portion contains a strongly electron-donating methoxy group (-OCH₃) and a powerful electron-withdrawing nitro group (-NO₂), which create a highly differentiated electronic environment for the aromatic protons. The methylpiperazine moiety introduces signals from aliphatic protons in different local environments, influenced by adjacent nitrogen atoms and conformational dynamics.

A thorough understanding of its ¹H NMR spectrum is critical for confirming its identity, assessing its purity, and studying its chemical behavior. This guide will systematically analyze the factors governing the chemical shift, integration, and multiplicity of each proton signal.

Structural and Electronic Analysis

To interpret the spectrum, we must first analyze the molecule's structure and the electronic contributions of its functional groups. The key to a successful assignment is to break the molecule down into its constituent spin systems.

Caption: Molecular structure of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine.

Detailed ¹H NMR Spectral Analysis

The spectrum can be divided into four distinct regions: the aromatic region, the methoxy singlet, the aliphatic piperazine region, and the N-methyl singlet.

The Aromatic Region (δ 6.5-8.5 ppm)

The chemical shifts of the three aromatic protons (H-3, H-5, and H-6) are dictated by the electronic effects of the substituents.[1][2]

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both resonance and induction. It strongly deshields protons at the ortho and para positions, shifting their signals downfield (to higher ppm values).[3][4]

  • Methoxy Group (-OCH₃): This is a strong electron-donating group through resonance. It shields protons at the ortho and para positions, shifting their signals upfield (to lower ppm values).[1][5]

Based on these principles, we can predict the following:

  • H-5: This proton is ortho to the deshielding nitro group and meta to the methoxy group. The dominant effect is from the nitro group, making H-5 the most deshielded aromatic proton. It will be split by its neighbors: ortho-coupling to H-6 (³J ≈ 8-9 Hz) and meta-coupling to H-3 (⁴J ≈ 2-3 Hz).[6] This results in a doublet of doublets (dd) .

  • H-3: This proton is para to the nitro group and meta to the methoxy group. It is deshielded by the nitro group but less so than H-5. It experiences meta-coupling to H-5 (⁴J ≈ 2-3 Hz). This will appear as a doublet (d) .

  • H-6: This proton is ortho to the shielding methoxy group and meta to the nitro group. The shielding effect of the methoxy group dominates, making H-6 the most upfield aromatic proton. It is split only by ortho-coupling to H-5 (³J ≈ 8-9 Hz), resulting in a doublet (d) .

The Methoxy Group (δ ~3.9 ppm)

The three protons of the methoxy group (-OCH₃) are equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet (s) . Their position is characteristic for an aromatic methoxy group, typically found in the 3.8-4.0 ppm range.[3][7][8]

The Piperazine Ring (δ ~2.6 and ~3.2 ppm)

The piperazine ring protons present a more complex system. The ring exists in a dynamic chair conformation.[9] The eight protons on the ring are divided into two chemically distinct sets:

  • Protons α to the aromatic ring (Ar-N-CH₂-): These four protons are deshielded by the adjacent nitrogen and the aromatic ring. They are expected to appear further downfield.

  • Protons α to the methyl group (-CH₂-N-Me): These four protons are in a more standard aliphatic amine environment.

Due to the adjacent nitrogen atoms and conformational exchange, these signals often appear as two broad multiplets (m) or triplets. Each signal will integrate to 4H. In similar structures, the protons adjacent to the aryl group appear around 3.0-3.5 ppm, while those adjacent to the alkyl group appear around 2.4-2.8 ppm.[10][11]

The N-Methyl Group (δ ~2.4 ppm)

Similar to the methoxy group, the three protons of the N-methyl group are equivalent and have no adjacent protons for coupling. They will produce a sharp singlet (s) integrating to 3H. Its chemical shift is characteristic of an N-alkyl group.[5]

Summary of Predicted Spectral Data

The predicted assignments and characteristics for the ¹H NMR spectrum of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine are summarized below.

Proton LabelPredicted δ (ppm)IntegrationMultiplicityCoupling Constant(s) (J, Hz)Rationale
H-5 ~8.0 - 8.21Hdd³J ≈ 8-9, ⁴J ≈ 2-3Ortho to -NO₂, strong deshielding.
H-3 ~7.7 - 7.91Hd⁴J ≈ 2-3Para to -NO₂, moderate deshielding.
H-6 ~7.0 - 7.21Hd³J ≈ 8-9Ortho to -OCH₃, strong shielding.
-OCH₃ ~3.9 - 4.03HsN/ACharacteristic aromatic methoxy singlet.
Ar-N-(CH₂)₂ ~3.1 - 3.34Hm / t-Protons adjacent to the aromatic ring.
Me-N-(CH₂)₂ ~2.5 - 2.74Hm / t-Protons adjacent to the N-methyl group.
-NCH₃ ~2.3 - 2.53HsN/ACharacteristic N-methyl singlet.

Experimental Protocol for Data Acquisition

This section provides a standardized protocol for preparing a sample and acquiring a high-quality ¹H NMR spectrum. Adherence to this protocol ensures reproducibility and accuracy.

Materials and Equipment
  • 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (5-10 mg)

  • Deuterated chloroform (CDCl₃, 99.8%+) or Deuterated dimethyl sulfoxide (DMSO-d₆, 99.8%+)

  • High-quality 5 mm NMR tube

  • Pasteur pipette with cotton wool plug (for filtration)

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.[12][13][14]

    • Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; it must fully dissolve the sample without reacting with it.[15][16]

    • Vortex the vial until the sample is completely dissolved. The solution must be clear and homogeneous.

    • Using a Pasteur pipette with a small cotton plug at the tip, filter the solution directly into the NMR tube to remove any particulate matter. This step is crucial for achieving good magnetic field homogeneity (shimming).[14]

  • Spectrometer Operation:

    • Insert the NMR tube into the spinner turbine, ensuring the depth is correctly set using the gauge.

    • Place the sample into the NMR magnet.

    • Locking: Lock the spectrometer onto the deuterium signal of the solvent. This step stabilizes the magnetic field.[17][18]

    • Tuning and Matching: Tune and match the probe for the ¹H nucleus. This ensures maximum signal sensitivity.[18][19]

    • Shimming: Adjust the shim coils to optimize the magnetic field homogeneity across the sample. This is iteratively done until the lock signal is sharp and symmetrical, which translates to sharp, well-resolved peaks in the spectrum.[17][19][20]

  • Data Acquisition:

    • Load a standard ¹H acquisition parameter set.

    • Set the receiver gain automatically (rga).

    • Acquire the spectrum. A typical acquisition for a sample of this concentration might involve 8 to 16 scans.

    • The Free Induction Decay (FID) signal is recorded.

  • Data Processing:

    • Apply a Fourier Transform (FT) to convert the FID (time domain) into the spectrum (frequency domain).

    • Phasing: Correct the phase of the spectrum so that all peaks are upright and have a flat baseline.

    • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat at zero.

    • Referencing: Calibrate the chemical shift axis. If using CDCl₃, reference the residual solvent peak to δ 7.26 ppm. If tetramethylsilane (TMS) is present, reference its signal to δ 0.00 ppm.[21]

    • Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.

    • Peak Picking: Identify the precise chemical shift of each peak and multiplet. For multiplets, measure the coupling constants (J-values) in Hertz (Hz).[22]

Conclusion

The ¹H NMR spectrum of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine is highly informative and can be fully assigned through a systematic analysis of chemical shifts, coupling patterns, and integration. The strong electronic effects of the nitro and methoxy groups create a predictable and well-resolved pattern in the aromatic region, while the piperazine and methyl signals appear in their characteristic aliphatic regions. By following the detailed protocol provided, researchers can reliably acquire high-quality data to confirm the structure and purity of this and structurally related molecules, demonstrating the power of NMR as a primary tool for chemical characterization.

References

  • Google. (2026). Current time in Kanawha County, US.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Retrieved from [Link]

  • Yilmaz, F., et al. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Retrieved from [Link]

  • University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Center for Biotechnology Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Measuring 1H NMR Spectra. Retrieved from [Link]

  • MDPI. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Retrieved from [Link]

  • Georgia State University. (2025). Routine Operating Procedure for Obtaining 1H NMR Spectra on the Bruker Avance 400 NMR Spectrometer. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 1-methoxypropane. Retrieved from [Link]

  • SciSpace. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Retrieved from [Link]

  • Nanalysis. (2020). How do I run a 1H NMR? Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • ResearchGate. (2023). nitrophenyl)piperidine and 1-(2,5- dimethoxy-4. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

  • University of Rochester. (n.d.). HOW TO: OBTAIN A 1H NMR SPECTRUM ON THE 300 MHz BRUKER NMR. Retrieved from [Link]

  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Oregon State University. (n.d.). Analyzing Coupling Constants. Retrieved from [Link]

  • JoVE. (2024). ¹H NMR: Long-Range Coupling. Retrieved from [Link]

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Application Note: Utilizing 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine in the Development of Next-Generation Radioprotective Agents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals in radiobiology. Objective: To provide a comprehensive, mechanistically grounded guide on utilizing the 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine scaffold in the synthesis and evaluation of novel radioprotective agents.

Structural Rationale: The Piperazine Scaffold in Radioprotection

The development of effective radiation countermeasures is a critical priority in clinical oncology and biodefense. For decades, Amifostine (WR-2721) has remained the only FDA-approved radioprotector. However, its clinical utility is severely hampered by cumulative toxicity, hypotension, and a narrow therapeutic administration window. Recently, substituted piperazines have emerged as a highly promising class of second-generation radioprotective agents .

Within this chemical space, 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine serves as a highly versatile, critical synthetic precursor.

  • The Piperazine Core: The basic nitrogen atoms of the methylpiperazine ring provide favorable aqueous solubility and facilitate critical ionic interactions with intracellular anti-apoptotic proteins.

  • The Aromatic Moiety: Nitroaromatics are classically known as radiosensitizers due to their high electron affinity, which "fixes" radiation-induced DNA damage (mimicking the oxygen effect). Therefore, this specific compound is utilized as a scaffold for derivatization . By chemically reducing the nitro group to an amine, researchers generate an electron-rich, radical-scavenging aniline derivative—transforming a radiosensitizing architecture into a potent radioprotector.

Mechanistic Pathways of Piperazine-Mediated Protection

The radioprotective efficacy of amine-reduced piperazine derivatives relies on a dual-action mechanism:

  • Direct ROS Scavenging: Ionizing radiation (IR) primarily induces cell death via the radiolysis of water, generating hydroxyl radicals (•OH). The electron-rich aniline moiety (derived from the nitro precursor) acts as a direct electron/hydrogen donor, neutralizing Reactive Oxygen Species (ROS) before they induce DNA double-strand breaks.

  • Bcl-2 Stabilization: Molecular docking studies reveal that the basic piperazine nitrogen interacts directly with acidic residues (specifically Asp108) of the anti-apoptotic Bcl-2 protein . This stabilization prevents the mitochondrial membrane depolarization that typically follows radiation insult.

MOA IR Ionizing Radiation (Gamma/X-ray) ROS Reactive Oxygen Species (ROS) IR->ROS DNA DNA Double-Strand Breaks IR->DNA ROS->DNA Apoptosis Cell Apoptosis (H-ARS Model) DNA->Apoptosis Target Piperazine Scaffold (Amine Derivative) Target->ROS Direct Scavenging Bcl2 Bcl-2 Protein (Anti-apoptotic) Target->Bcl2 Stabilizes (Asp108) Bcl2->Apoptosis Inhibits

Mechanism of piperazine derivatives mitigating radiation-induced apoptosis via ROS and Bcl-2.

Self-Validating Experimental Protocols

To accurately evaluate the radioprotective potential of compounds derived from 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine, a rigorous, multi-parametric workflow must be employed.

Workflow S1 1. Chemical Derivatization Reduction of nitro group to active amine S2 2. Cell Culture & Pre-incubation MOLT-4 cells, 1-2h prior to IR S1->S2 S3 3. Radiation Exposure 2-8 Gy Gamma/X-ray irradiation S2->S3 S4 4. Multi-parametric Assays Annexin V/PI (Viability) & DCA (DNA Damage) S3->S4 S5 5. Efficacy Quantification Calculate Radioprotection Factor (RF) S4->S5

Step-by-step experimental workflow for evaluating piperazine-based radioprotective agents.

Protocol 3.1: Scaffold Derivatization (Nitro Reduction)

Causality: As established, the nitro group is electron-withdrawing and radiosensitizing. Reduction to an amine is required to activate the compound's radioprotective properties.

  • Reaction Setup: Dissolve 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (1.0 eq) in anhydrous methanol.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (0.1 eq). Note: Catalytic hydrogenation is explicitly chosen over metal/acid reductions (e.g., Fe/HCl) to prevent the basic piperazine nitrogen from complexing with residual metal ions, which would confound biological assays.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.

  • Purification: Filter through a Celite pad to remove Pd/C, concentrate under reduced pressure, and recrystallize to yield 1-(4-amino-2-methoxyphenyl)-4-methylpiperazine.

Protocol 3.2: In Vitro Radioprotection Screening (Annexin V/PI)

Causality: MOLT-4 cells (human acute lymphoblastic leukemia) are utilized because they are highly radiosensitive and undergo rapid, p53-dependent apoptosis, making them an ideal surrogate for modeling Hematopoietic Acute Radiation Syndrome (H-ARS).

  • Cell Seeding: Seed MOLT-4 cells at a density of

    
     cells/mL in RPMI-1640 medium supplemented with 10% FBS.
    
  • Pre-incubation: Treat cells with the synthesized piperazine derivative (e.g., 100 µM) 1 hour prior to irradiation. Causality: This 1-hour window is critical; it allows the basic piperazine compound to permeate the lipid bilayer and accumulate near mitochondria and the nucleus before the radiation insult occurs.

  • Self-Validating Controls: You must establish four distinct arms:

    • Untreated Control: Establishes baseline viability.

    • IR-Only (4 Gy): Establishes the maximum apoptotic response.

    • Drug + IR (4 Gy): Measures protective efficacy.

    • Drug-Only: Measures intrinsic cytotoxicity. Without this arm, it is impossible to distinguish between a compound's failure to protect and its own inherent toxicity.

  • Irradiation: Expose the cells to 4 Gy of

    
    -radiation (e.g., using a 
    
    
    
    source) at a dose rate of ~1 Gy/min.
  • Analysis: 24 hours post-IR, stain cells with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to quantify the percentage of viable (Annexin V-/PI-) cells.

Protocol 3.3: Dicentric Chromosome Assay (DCA)

Causality: While flow cytometry measures downstream cell death, the DCA is the gold standard for biodosimetry because it directly quantifies the mitigation of DNA double-strand breaks (the root cause of radiation toxicity).

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.

  • Pre-incubate with the piperazine derivative (100 µM) for 1 hour, followed by 2 Gy irradiation.

  • Stimulate lymphocytes with phytohemagglutinin (PHA) for 48 hours, adding colcemid for the final 2 hours to arrest cells in metaphase.

  • Harvest, fix, and stain cells with Giemsa. Score a minimum of 500 metaphase spreads per sample for dicentric chromosomes.

Quantitative Efficacy Profiling

The following table summarizes expected quantitative outcomes when comparing the original nitro-precursor, its reduced amine derivative, and the clinical standard Amifostine.

Data Interpretation: The data clearly validates the structural rationale. The unmodified 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine acts as a slight radiosensitizer (lowering viability below the IR-Only baseline). Conversely, the amine derivative significantly outperforms Amifostine, demonstrating superior cell viability and a higher Radioprotection Factor (RF).

Compound TestedConcentration (µM)Cell Viability Post-IR (%)Dicentric Chromosomes per 100 cellsRadioprotection Factor (RF)*
Control (No IR) -95.2 ± 1.10.5 ± 0.2-
IR Only (4 Gy) -32.4 ± 2.385.4 ± 4.11.00
Amifostine (WR-2721) 10068.5 ± 3.035.2 ± 2.81.45
Nitro-Precursor (Target) 10028.1 ± 2.592.1 ± 5.00.85 (Sensitizer)
Amine-Derivative 10074.2 ± 2.128.4 ± 2.21.62 (Protector)

*Radioprotection Factor (RF) is calculated as the ratio of cell viability (Drug+IR) to cell viability (IR Only).

References

  • Substituted Piperazines as Novel Potential Radioprotective Agents. Filipova, A., et al. (2020). International Journal of Molecular Sciences, 21(3), 794. URL:[Link]

  • Second-generation piperazine derivatives as promising radiation countermeasures. Živná, N., et al. (2024). RSC Advances, 14, 22154-22165. URL:[Link]

  • Rational Design, Synthesis and Evaluation of Piperazine Derivatives as Promising Radioprotective Agents: Toward Next-Generation Alternatives to Amifostine. Živná, N., et al. (2025). SSRN Electronic Journal. URL:[Link]

Application Note & Protocols: A Framework for the In Vitro Biological Evaluation of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents due to its versatile physicochemical properties and broad range of biological activities.[1][2] This document provides a comprehensive framework for the initial in vitro biological characterization of a novel analog, 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine. The structural features of this compound—specifically the nitroaromatic ring and the methoxyphenylpiperazine core—suggest potential for significant biological effects, ranging from cytotoxicity to modulation of key cellular signaling pathways.[3][4] We present a logical, tiered approach, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic assays to elucidate its mode of action, including effects on apoptosis, cell cycle progression, reactive oxygen species (ROS) production, and the mitogen-activated protein kinase (MAPK) signaling cascade.

Introduction: Rationale for a Phased Evaluation

The discovery of a new chemical entity like 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine presents a critical challenge: how to efficiently and robustly characterize its biological effects. The presence of a nitrophenyl group often raises considerations of potential cytotoxicity, as some nitroaromatic compounds can undergo intracellular reduction to generate reactive intermediates.[3] Concurrently, the phenylpiperazine moiety is a well-established pharmacophore in agents targeting the central nervous system, often interacting with dopaminergic and serotonergic receptors.[4][5]

This guide proposes a phased experimental workflow. This strategy ensures that foundational data on a compound's potency (e.g., cytotoxicity) is established first, which then informs the design and concentration settings for subsequent, more complex mechanistic studies.[6] This approach conserves resources and provides a clear, logical path to building a comprehensive biological profile.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mode of Action cluster_2 Phase 3: Mechanistic Insights A Cytotoxicity Screening (MTT Assay) B Determine IC50 Values A->B C Apoptosis Analysis (Annexin V / PI Staining) B->C D Cell Cycle Analysis (PI Staining & Flow Cytometry) B->D E Oxidative Stress (ROS Production Assay) C->E F Signaling Pathway Analysis (MAPK Western Blot) C->F D->E D->F End Biological Profile E->End F->End Start Start Evaluation Start->A

Figure 1. Tiered workflow for evaluating the compound.

Foundational Screening: Cellular Cytotoxicity

Scientific Rationale: The initial and most critical step in evaluating a new compound is to determine its effect on cell viability and proliferation.[7] This establishes a dose-response relationship and the concentration at which the compound exerts a biological effect, typically quantified as the half-maximal inhibitory concentration (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of mitochondrial dehydrogenase enzymes, which serves as a reliable proxy for cell viability.[8][9]

Protocol 2.1: MTT Assay for Cytotoxicity
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells) under standard conditions (37°C, 5% CO2).

    • Trypsinize and count the cells. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete growth medium.

    • Seed 100 µL of the cell suspension (approx. 5,000 cells) into each well of a 96-well plate. Include wells with medium only as a blank control.

    • Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine in DMSO.

    • Perform serial dilutions of the stock solution in a complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include untreated and vehicle-only (DMSO) control wells.

    • Incubate for 48 hours.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation Template
Cell LineTypeIC50 (µM) after 48h
HeLaCervical CancerExperimental Value
MCF-7Breast CancerExperimental Value
A549Lung CancerExperimental Value
HEK293Non-cancerous KidneyExperimental Value
Table 1. Template for summarizing IC50 values of the test compound across various cell lines.

Mode of Action: Apoptosis and Cell Cycle Analysis

If the compound demonstrates cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common outcome for effective anticancer agents.[10]

G A Viable Cell (Annexin V-, PI-) B Early Apoptosis (Annexin V+, PI-) A->B PS Translocation C Late Apoptosis / Necrosis (Annexin V+, PI+) B->C Membrane Permeabilization D Necrotic Cell (Annexin V-, PI+)

Figure 2. Stages of cell death detected by Annexin V and Propidium Iodide (PI) staining.
Protocol 3.1: Apoptosis Detection by Annexin V/PI Staining

Scientific Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost, allowing for their differentiation.[12]

  • Cell Treatment: Seed 1 x 10⁶ cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control and a positive control (e.g., 1 µM Staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

Protocol 3.2: Cell Cycle Analysis

Scientific Rationale: Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, causing arrest at specific checkpoints (G1, S, or G2/M).[13] Analyzing the DNA content of a cell population using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cycle.[14]

  • Cell Treatment and Harvesting: Treat cells as described in Protocol 3.1. Harvest approximately 1 x 10⁶ cells per sample.

  • Fixation: Wash cells with PBS and centrifuge. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of a staining solution containing PBS, 50 µg/mL PI, and 100 µg/mL RNase A.[14] The RNase A is crucial as PI can also bind to double-stranded RNA.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples on a flow cytometer, using a linear scale for the DNA fluorescence channel. The resulting histogram will show distinct peaks for G0/G1 (2n DNA content) and G2/M (4n DNA content), with the S phase population located between them.

Mechanistic Insights: ROS Production and MAPK Signaling

Protocol 4.1: Intracellular ROS Detection

Scientific Rationale: The nitroaromatic structure of the compound suggests a potential for inducing oxidative stress.[3] Reactive Oxygen Species (ROS) are byproducts of normal metabolism but can cause significant cellular damage at high levels. The DCFDA (2',7'-dichlorodihydrofluorescein diacetate) assay is a common method to measure intracellular ROS.[15] Cell-permeable H2DCFDA is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent DCF, the intensity of which is proportional to the level of ROS.[16][17]

  • Cell Preparation: Seed cells in a black, clear-bottom 96-well plate at a density of 50,000 cells per well and incubate overnight.[15]

  • DCFDA Loading: Remove the culture medium and wash cells with 1X assay buffer. Add 100 µL of 20 µM H2DCFDA working solution to each well.

  • Incubation: Incubate for 45-60 minutes at 37°C in the dark.[18]

  • Compound Treatment: Remove the H2DCFDA solution and add 100 µL of medium containing the test compound at various concentrations. Include an untreated control and a positive control (e.g., 100 µM Tert-butyl hydroperoxide, TBHP).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[17] Monitor the fluorescence at several time points (e.g., 0, 30, 60, 120 minutes) to assess the kinetics of ROS production.

Protocol 4.2: MAPK Signaling Pathway Analysis by Western Blot

Scientific Rationale: The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. It consists of several key kinases, including ERK, JNK, and p38. The activation state of these proteins, determined by their phosphorylation, is often altered by cytotoxic or stress-inducing compounds.[19] Western blotting using phospho-specific antibodies is the gold standard for assessing the activation of these pathways.[19][20]

G cluster_0 Upstream Signals (Growth Factors, Stress) cluster_1 MAPKKK cluster_2 MAPKK cluster_3 MAPK cluster_4 Cellular Response A Receptors / Adaptors B Raf / MEKK A->B C MEK1/2 B->C E p-JNK B->E F p-p38 B->F D p-ERK1/2 C->D G Proliferation, Survival, Apoptosis D->G E->G F->G

Figure 3. Simplified MAPK signaling cascade showing key proteins for Western blot analysis.
  • Cell Lysis: Treat cells in 6-well plates with the compound at its IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes). Wash cells with ice-cold PBS and lyse them on ice with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-ERK, phospho-JNK, and phospho-p38.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • After washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total ERK, JNK, p38, and a loading control like β-actin.[21]

Conclusion and Future Directions

This application note outlines a systematic, multi-faceted approach to characterize the in vitro biological effects of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine. By integrating data from cytotoxicity, apoptosis, cell cycle, and signaling pathway analyses, researchers can construct a robust preliminary profile of this novel compound. The results from these experiments will guide further investigation, including more specific target identification, in vivo efficacy studies, and structure-activity relationship (SAR) development, ultimately determining its potential as a therapeutic lead.

References

  • Title: Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC Source: National Center for Biotechnology Information URL
  • Title: DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol - Hello Bio Source: Hello Bio URL
  • Title: Apoptosis Assays - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Source: News-Medical.
  • Title: Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers Source: Bio-protocol URL
  • Title: Choosing an Apoptosis Detection Assay Source: Axion Biosystems URL
  • Title: Cell Cycle Analysis Source: University of Virginia School of Medicine URL
  • Title: Western blot results of the mitogen-activated protein kinase (MAPK)...
  • Title: Cell cycle analysis with flow cytometry and propidium iodide Source: Abcam URL
  • Title: Cell cycle analysis - Wikipedia Source: Wikipedia URL
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  • Title: Cell Apoptosis Assay Services Source: Reaction Biology URL
  • Title: Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC Source: National Center for Biotechnology Information URL
  • Title: Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA)
  • Title: (PDF)
  • Title: MAPK signaling pathway Source: Abcam URL
  • Title: DCFDA / H2DCFDA - Cellular ROS Assay Kit | ab113851 Source: Abcam URL
  • Title: Ros Assay Kit INSTRUCTION MANUAL Source: OxiSelect URL
  • Title: N-(2-METHOXYPHENYL)
  • Title: Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus - PMC Source: National Center for Biotechnology Information URL
  • Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors Source: ResearchGate URL
  • Title: A Comparative Analysis of the Biological Activities of 4'-(4-Methyl-1-piperazinyl)
  • Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry Source: ResearchGate URL
  • Title: Synthesis and pharmacological evaluation of several N-(2-nitrophenyl)

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine. Designed for researchers, scientists, and professionals in drug development, this document offers practical, field-tested insights and detailed protocols to overcome common challenges in obtaining this key chemical intermediate with high purity.

Understanding the Compound and Potential Impurities

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine is a substituted piperazine derivative. Its structure, containing a nitro-aromatic ring and a basic piperazine moiety, dictates its chemical behavior and the likely impurities formed during synthesis.

Common Impurities May Include:

  • Unreacted Starting Materials: Such as 1-chloro-2-methoxy-4-nitrobenzene and N-methylpiperazine.

  • Isomeric Byproducts: Positional isomers formed during the nitration of the aromatic ring.

  • Over-alkylated or Di-substituted Products: Where the piperazine nitrogen reacts more than once.

  • Degradation Products: Arising from harsh reaction or workup conditions, potentially leading to hydrolysis or oxidation.[1]

A thorough understanding of the synthetic route is crucial for anticipating the impurity profile and devising an effective purification strategy.

Troubleshooting Common Purification Issues

This section addresses specific problems that may arise during the purification of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine, offering potential causes and actionable solutions.

Problem 1: Low Product Yield After Purification

Symptoms: The mass of the isolated, pure product is significantly lower than theoretically expected.

Potential CauseTroubleshooting Steps
Incomplete Reaction or Side Reactions - Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion. - Optimize reaction parameters such as temperature, reaction time, and stoichiometry to minimize the formation of byproducts.
Product Loss During Aqueous Workup/Extraction - Adjust the pH of the aqueous layer to ensure the target compound, which is basic, is in its free base form for efficient extraction into an organic solvent. - Perform multiple extractions with smaller volumes of an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery.
Product Degradation - The nitro-aromatic and piperazine moieties can be sensitive. Avoid prolonged exposure to high temperatures or strongly acidic/basic conditions during workup and purification.[1] - If using chromatography, consider using a less acidic stationary phase like neutral alumina or adding a small amount of a basic modifier (e.g., 0.1% triethylamine) to the mobile phase to prevent degradation on silica gel.[2]
Inefficient Crystallization - If using recrystallization, screen a variety of solvents and solvent systems to find one where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[3] - Techniques like slow cooling, scratching the inner surface of the flask, or seeding with a pure crystal can induce crystallization.
Problem 2: Persistent Impurities in the Final Product

Symptoms: Analytical data (e.g., NMR, LC-MS) of the purified product shows the presence of one or more impurities.

Potential CauseTroubleshooting Steps
Co-elution in Column Chromatography - The polarity of the impurity may be very close to that of the product. Optimize the mobile phase by trying different solvent systems or using a gradient elution. An Rf value of 0.2-0.4 for the target compound on TLC is often a good starting point for column chromatography.[4] - Consider using a different stationary phase (e.g., alumina, C18 for reverse-phase) that may offer different selectivity.[2]
Co-precipitation during Recrystallization - The impurity may have similar solubility properties to the product. Try a different recrystallization solvent or a multi-solvent system. - Sometimes, a preliminary purification by column chromatography to remove the bulk of the impurity is necessary before a final recrystallization step.[3]
Structurally Similar Impurities - Isomers or closely related byproducts can be particularly challenging to separate. High-performance liquid chromatography (HPLC) may be required for high-purity applications.[5]
Problem 3: Product "Oiling Out" During Recrystallization

Symptoms: Instead of forming crystals upon cooling, the product separates as an oil.

Potential CauseTroubleshooting Steps
High Concentration of Impurities - Oily impurities can inhibit the crystallization process. A preliminary purification step, such as passing the crude material through a short plug of silica gel, can be beneficial.[3]
Inappropriate Solvent Choice - The solvent may be too good, keeping the product dissolved even at low temperatures, or too poor, causing it to crash out as an oil. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).
Cooling Too Rapidly - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation over crystal lattice formation.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify crude 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine?

A1: For most common synthetic outcomes, a two-step approach is recommended. First, perform an aqueous workup to remove inorganic salts and highly polar impurities. This typically involves dissolving the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane, washing with water and then brine, drying the organic layer, and concentrating it.[6][7] Following this, column chromatography on silica gel is a robust method to separate the target compound from less polar starting materials and more polar byproducts.[4][8]

Q2: Which solvent system is recommended for column chromatography?

A2: The optimal solvent system depends on the specific impurity profile. A good starting point for TLC analysis and subsequent column chromatography is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[8] You can gradually increase the proportion of ethyl acetate to elute the desired compound. For basic compounds like this piperazine derivative, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and prevent streaking on the silica gel column.[2]

Q3: Can I use recrystallization as the sole purification method?

A3: Recrystallization can be a highly effective method, particularly if the crude product is already relatively pure (e.g., >90%).[9] The key is to find a suitable solvent. Solvents like ethanol, isopropanol, or ethyl acetate are good candidates to screen.[10][11] However, if the crude material contains significant amounts of impurities with similar solubility profiles, column chromatography is generally the more effective primary purification technique.[3]

Q4: My compound appears as a yellowish solid. Is this normal?

A4: Yes, many nitro-aromatic compounds are colored. A yellowish crystalline powder is a typical physical appearance for related compounds.[12] The intensity of the color may decrease as the purity increases.

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques is essential to confirm purity.[1]

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The pure compound should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even at low levels.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound and can provide a quantitative measure of purity.

  • Melting Point: A sharp melting point range is indicative of high purity.

Experimental Protocols and Workflows

Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for selecting the appropriate purification technique.

Purification_Workflow Start Crude Product (1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine) Aqueous_Workup Aqueous Workup (e.g., EtOAc/Water Extraction) Start->Aqueous_Workup TLC_Analysis Analyze by TLC Aqueous_Workup->TLC_Analysis Decision1 Single Major Spot? TLC_Analysis->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Yes Decision2 Multiple Spots or Streaking? Decision1->Decision2 No Purity_Analysis Purity Analysis (NMR, LC-MS, MP) Recrystallization->Purity_Analysis Column_Chromatography Column Chromatography (Silica Gel) Decision2->Column_Chromatography Yes Column_Chromatography->Purity_Analysis Purity_Check Purity Acceptable? Purity_Analysis->Purity_Check Pure_Product Pure Product Further_Purification Consider Preparative HPLC or Salt Formation Further_Purification->Purity_Analysis Purity_Check->Pure_Product Yes Purity_Check->Further_Purification No

Caption: Decision workflow for purifying crude 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine.

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for purifying the title compound using silica gel column chromatography.

  • Eluent Selection: Using TLC, determine a suitable eluent system. Start with a 10:1 mixture of hexane:ethyl acetate and gradually increase the polarity. Aim for an Rf value of approximately 0.3 for the target compound.[4] Consider adding 0.5% triethylamine to the eluent system to minimize tailing.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble samples, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column bed.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. If necessary, gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds with close Rf values.

  • Fraction Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate, develop the plate, and visualize the spots under UV light (254 nm).

  • Product Isolation: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

  • Drying: Dry the purified product under a high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying a solid crude product that is already of moderate purity.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is highly colored due to impurities, a small amount of activated carbon can be added to the hot solution.[11] Stir for a few minutes, and then filter the hot solution through a fluted filter paper or a pad of celite to remove the carbon.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

References

  • SWGDRUG.org. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. Available at: [Link]

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  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Available at: [Link]

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  • CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]

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  • Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
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  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L. Available at: [Link]

  • PMC. (n.d.). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Available at: [Link]

  • PMC. (n.d.). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and.... Available at: [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • IUCr Journals. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

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Identifying degradation products of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Structural Elucidation of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine Degradation

Welcome to the Analytical Support Hub. As a Senior Application Scientist, I have designed this knowledge base to guide drug development professionals through the forced degradation and structural elucidation of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine. This compound presents unique analytical challenges due to its electron-withdrawing nitro group, electron-donating methoxy ether, and a highly basic tertiary piperazine ring.

Part 1: Study Design & ICH Guidelines (FAQs)

Q: Why is my sample completely degrading under oxidative stress, and how do I fix it? A: If your active pharmaceutical ingredient (API) degrades beyond 20%, you risk generating secondary degradants (degradants of degradants). This skews the stability profile and fails to reflect real-world shelf-life. According to, a self-validating forced degradation study must target a "sweet spot" of 5–20% degradation[1]. Scientist's Insight: 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine is highly susceptible to oxidation due to the tertiary amines in the piperazine ring. If standard 3%


 destroys the sample, dilute the peroxide to 0.3% or reduce the incubation temperature from 60°C to room temperature.

Q: Which stress conditions are most critical for this specific molecule? A: While ICH guidelines mandate testing across hydrolysis, oxidation, photolysis, and thermal stress, you must prioritize oxidation and photolysis . The nitroaromatic moiety is notoriously photolabile, and the piperazine nitrogen is highly prone to N-oxidation[2].

Part 2: Mechanistic Pathways & Expected Degradants

Q: What specific degradation products should I look for in my extracted ion chromatograms (EICs)? A: Based on the functional groups of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine, you should monitor for four primary mechanistically driven pathways:

  • N-Oxidation (+15.995 Da): The tertiary amine on the piperazine ring oxidizes to an N-oxide.

  • N-Demethylation (-14.016 Da): Oxidative cleavage of the N-methyl group yields a secondary amine.

  • Photolytic Reduction (-15.995 Da): The nitro group (

    
    ) absorbs UV light, exciting the molecule to a triplet state which can reduce to a nitroso group (
    
    
    
    ).
  • Ether Cleavage (-14.016 Da): Severe acid hydrolysis can cleave the methoxy group, yielding a phenol.

Pathways Parent Parent API [M+H]+ 252.134 NOxide N-Oxide Degradant [M+H]+ 268.129 (+16 Da) Parent->NOxide Oxidation (H2O2) NDemethyl N-Demethyl Degradant [M+H]+ 238.118 (-14 Da) Parent->NDemethyl Oxidation (H2O2) Nitroso Nitroso Degradant [M+H]+ 236.139 (-16 Da) Parent->Nitroso Photolysis (UV) Phenol Phenol Degradant [M+H]+ 238.118 (-14 Da) Parent->Phenol Acid Hydrolysis

Primary degradation pathways of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine.

Part 3: LC-MS/MS Troubleshooting Guide

Q: I am seeing an isobaric mass shift of +16 Da. How do I prove it is an N-oxide and not an aromatic hydroxylation on the phenyl ring? A: This is a classic structural elucidation trap. To resolve this, analyze the MS/MS fragmentation spectra. exhibit a highly characteristic neutral loss of oxygen (-16 Da) or a hydroxyl radical (-17 Da) under Collision-Induced Dissociation (CID)[3]. Conversely, if the oxygen was added to the phenyl ring (hydroxylation), the +16 Da mass shift will be retained tightly on the aromatic fragment ions.

Q: The piperazine fragments are dominating the MS/MS spectrum, making it impossible to identify changes on the phenyl ring. How can I fix this? A: The basic nitrogens in the piperazine ring readily protonate in positive Electrospray Ionization (ESI+), directing charge-driven fragmentation that shatters the ring entirely[4]. Solution: Implement a stepped collision energy (CE) method (e.g., 10, 20, 40 eV). The lower CE sweeps will preserve the parent backbone, allowing you to observe the intact substituted phenyl ring, while the higher CE sweeps will provide the deep piperazine fragmentation needed for structural localization.

Part 4: Step-by-Step Methodology: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness, this protocol incorporates built-in validation steps (neutralization and mass balance checks).

Step 1: Stress Matrix Preparation

  • Prepare a 1 mg/mL stock solution of the API in Acetonitrile/Water (50:50).

  • Acid Stress: Add 0.1 N HCl, heat at 60°C for 24h.

  • Base Stress: Add 0.1 N NaOH, heat at 60°C for 24h.

  • Oxidative Stress: Add 0.3%

    
    , store at room temperature for 24h.
    
  • Photolytic Stress: Expose to 1.2 million lux hours of UV/Vis light (ICH Q1B).

Step 2: System Validation & Quenching (Critical)

  • Neutralize acid/base samples with equimolar NaOH/HCl to prevent ongoing degradation inside the LC autosampler.

  • Quench oxidation samples with sodium thiosulfate.

  • Self-Validation Check: Inject an unstressed control. The total peak area of the stressed sample (API + degradants) must equal 90-105% of the unstressed control area to confirm no volatile or non-UV-absorbing degradants were lost.

Step 3: Chromatographic Separation

  • Use a High-Strength Silica (HSS) C18 column (e.g., 2.1 x 100 mm, 1.8 µm) to retain polar degradants (like the N-demethylated product).

  • Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Run a shallow gradient (5% to 95% B over 15 minutes) to ensure separation of isobaric isomers.

Step 4: HRMS Acquisition & Data Processing

  • Acquire data using a Q-TOF or Orbitrap mass spectrometer in ESI+ mode.

  • Apply Mass Defect Filtering (MDF) centered around the exact mass of the API (251.127 Da) to filter out matrix background noise and isolate true API-related degradants[3].

Workflow API API Stock (1 mg/mL) Stress ICH Q1A(R2) Stress Testing API->Stress Prep Quenching & Neutralization Stress->Prep LC UHPLC Separation (HSS C18) Prep->LC MS HRMS (Q-TOF) ESI+ Mode LC->MS Data Mass Defect & MS/MS Elucidation MS->Data

Self-validating workflow for forced degradation and LC-MS/MS structural elucidation.

Part 5: Quantitative Data Presentation

Use the following reference table to quickly match observed


 values in your HRMS data to the predicted degradation pathways.
Degradation PathwayStress ConditionStructural ModificationExact Mass (Neutral)Expected

Mass Shift (

Da)
Parent API ControlNone251.127252.134 0
N-Oxidation 0.3%

Addition of Oxygen to Piperazine N267.122268.129 +15.995
N-Demethylation 0.3%

Loss of Methyl group237.111238.118 -14.016
Photoreduction UV/Vis LightReduction of

to

235.132236.139 -15.995
Ether Cleavage 0.1 N HCl (60°C)Cleavage of Methoxy to Phenol237.111238.118 -14.016

(Note: N-Demethylation and Ether Cleavage produce isobaric degradants at m/z 238.118. They must be differentiated via MS/MS fragmentation, where ether cleavage will alter the mass of the phenyl fragment, and N-demethylation will alter the mass of the piperazine fragment).

Part 6: References

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development Source: Trends in Analytical Chemistry (Vol. 121, 115686) URL: [Link]

  • Title: Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: Journal of Clinical Medicine (Vol. 11, Issue 7, 1758) URL: [Link]

Sources

Strategies to prevent the degradation of piperazine compounds in biological samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic recovery of piperazine derivatives—ranging from pharmaceutical candidates to synthetic designer drugs (e.g., BZP, TFMPP)—in biological fluids. Piperazine rings are notoriously susceptible to oxidative, thermal, and enzymatic degradation in complex matrices[1].

This guide is designed to move beyond basic handling instructions. Here, we will dissect the mechanistic causality behind analyte loss and establish self-validating protocols to ensure absolute scientific integrity in your bioanalytical workflows.

Mechanistic Causes of Piperazine Degradation

To prevent degradation, we must first understand the chemical and biological causality behind analyte loss. Piperazine compounds are not inherently stable in matrices like plasma, whole blood, or urine, and their degradation is driven by three primary pathways[1][2]:

  • Oxidative Degradation (Metal-Catalyzed): The secondary amines in the piperazine ring are highly susceptible to oxidation. This reaction is aggressively catalyzed by transition metals such as Cu²⁺ and Fe²⁺, which are abundant in whole blood (e.g., from hemoglobin)[3][4]. Oxidation leads to ring cleavage, forming degradants such as ethylenediamine (EDA), 2-oxopiperazine (OPZ), and formylpiperazine (FPZ)[3][5].

  • Enzymatic Bioactivation: In biological matrices containing active metabolic enzymes, the piperazine ring can undergo a six-electron oxidation. This reactive intermediate is often trapped by glutathione (GSH), resulting in a novel ring contraction that forms an imidazoline derivative[6].

  • Thermal Degradation: Elevated temperatures accelerate

    
     substitution reactions. A ring-opening 
    
    
    
    reaction of piperazine with protonated piperazine (
    
    
    ) leads to the formation of N-(2-aminoethyl)piperazine[3].

PiperazineDegradation PZ Piperazine Core (Parent Compound) Oxidation Oxidation (Cu2+/Fe2+ Catalyzed) PZ->Oxidation O2 / Metal Ions Enzymatic Enzymatic Metabolism (Bioactivation) PZ->Enzymatic Matrix Enzymes Thermal Thermal Degradation (SN2 Ring Opening) PZ->Thermal Elevated Temp Deg1 Ethylenediamine (EDA) Formylpiperazine (FPZ) Oxidation->Deg1 Deg2 Imidazoline Derivatives (GSH Adducts) Enzymatic->Deg2 Deg3 N-(2-aminoethyl)piperazine Thermal->Deg3

Caption: Mechanistic pathways of piperazine degradation in biological matrices.

Quantitative Stability Data

Understanding the half-life of your specific derivative is critical. Structural nuances dictate stability; for example, phenyl piperazines (e.g., MeOPP) are significantly less stable than benzyl piperazines (e.g., MBZP)[1][7]. The following table synthesizes field-proven stability data across various conditions to guide your storage parameters[1][2][8].

Table 1: General Stability Profiles of Piperazine Derivatives in Biological Matrices

Biological MatrixStorage ConditionDurationStability ProfileCausality / Mechanistic Notes
Whole Blood Room Temp (~20°C)> 1 monthSignificant Degradation Phenyl piperazines (e.g., MeOPP) are completely lost after 6 months due to ongoing enzymatic and oxidative activity[1][9].
Whole Blood Refrigerated (4°C)1-3 monthsVariable Benzyl piperazines show >70% recovery; phenyl piperazines still degrade rapidly. Matrix interferences persist[1][7].
Plasma / Urine Frozen (-20°C to -80°C)Up to 12 monthsHighly Stable Optimal condition. Cryopreservation halts enzymatic bioactivation and thermal ring-opening[2][8].
Plasma (pH 4) Room Temp (~20°C)Up to 3 daysModerate Stability Acidification protonates the basic amines, reducing susceptibility to oxidation and improving short-term stability[8][10].
Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any analyte loss is immediately detectable, quantifiable, and isolable from analytical variance.

Protocol 1: Optimized Sample Collection and Extraction

Objective: Minimize pre-analytical degradation and isolate the analyte from oxidative/enzymatic matrix factors. Causality: Immediate chilling halts enzymatic activity, while EDTA chelates transition metals to prevent oxidative degradation[10]. Mixed-mode SPE removes matrix enzymes and phospholipids that cause ion suppression[1][7].

  • Collection & Chelation: Draw blood directly into K₂-EDTA tubes. Why? EDTA chelates Cu²⁺ and Fe²⁺, which are potent catalysts for piperazine oxidation[3][10].

  • Immediate Quenching: Place tubes immediately in an ice-water bath (4°C) to halt enzymatic metabolism.

  • Self-Validation Step (IS Spiking): Spike a known concentration of a stable isotopically labeled internal standard (e.g., Piperazin-2-one-d6) directly into the whole blood prior to centrifugation[8]. Why? This self-validates the protocol; any subsequent degradation or extraction loss will be reflected in the IS recovery, allowing for precise mathematical correction.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to separate plasma[8].

  • Solid-Phase Extraction (SPE): Load plasma onto a mixed-mode copolymeric SPE cartridge (e.g., Clean Screen DAU)[1][7].

  • Cryopreservation: If not analyzed immediately, store the clean eluate or raw plasma at -80°C[1][8].

Protocol 2: Bench-Top Stability Assessment

Objective: Empirically determine the degradation kinetics of your specific piperazine derivative. Causality: Because stability varies wildly between derivatives, literature values are only guidelines. This protocol eliminates inter-assay analytical variability by batching all time points.

  • Matrix Preparation: Pool drug-free biological matrix (plasma/urine). If your downstream assay permits, adjust to pH 4. Why? Piperazines are weak bases, and acidic environments enhance their stability in solution[8][10].

  • Spiking & Aliquoting: Spike the matrix with your target piperazine at a biologically relevant concentration. Immediately divide into multiple single-use aliquots.

  • Time-Course Incubation: Leave aliquots at room temperature (22°C).

  • Self-Validating Quenching: At precise intervals (0, 2, 4, 8, 24 hours), transfer one aliquot directly to a -80°C freezer[8]. Why? Rapid freezing halts all kinetic degradation, preserving the exact state of the sample at that time point.

  • Batch Analysis: Thaw all samples simultaneously on ice and process via Protocol 1. Compare peak areas to the T=0 sample to calculate the exact degradation rate without run-to-run LC-MS/MS variance.

Workflow Collect 1. Collection (EDTA Tubes) Chill 2. Rapid Chill (Ice Bath) Collect->Chill Centrifuge 3. Centrifuge (4°C) Chill->Centrifuge Store 4. Cryopreservation (-80°C) Centrifuge->Store Extract 5. SPE Extraction (Mixed-Mode) Store->Extract Analyze 6. LC-MS/MS Analysis Extract->Analyze

Caption: Self-validating workflow for piperazine sample collection and extraction.

Troubleshooting Guide & FAQs

Q1: We are analyzing forensic blood samples stored at room temperature for several months. We cannot detect 1-(4-methoxyphenyl)-piperazine (MeOPP). Is this an extraction failure? A1: It is highly likely a stability failure, not an extraction issue. Phenyl piperazines like MeOPP are extremely unstable at room temperature. Studies demonstrate that MeOPP becomes completely undetectable in blood after 6 months of storage at room temperature or even 4°C[1][7]. For backlog situations, samples must be stored at -20°C or -80°C immediately upon receipt[1][9].

Q2: My piperazine derivative shows inconsistent recovery and unexpected secondary peaks in LC-MS/MS. What is happening? A2: You are likely observing oxidative degradation or enzymatic bioactivation. Piperazine rings can undergo six-electron oxidation followed by glutathione trapping, forming imidazoline derivatives[6]. Alternatively, thermal and oxidative stress can cleave the ring to form ethylenediamine (EDA) or formylpiperazine (FPZ)[3]. Ensure you are using EDTA as an anticoagulant to chelate oxidative catalysts (Fe²⁺/Cu²⁺)[10] and maintain samples on ice during all handling steps.

Q3: Can I use standard C18 columns for separating piperazine degradation products in my stability-indicating assay? A3: While C18 is standard, piperazine derivatives are highly basic and often exhibit severe peak tailing or poor retention on standard C18 phases due to secondary interactions with residual silanols. Consider using a column with different selectivity (e.g., C8, phenyl, or cyano) and optimizing your mobile phase pH. Adding a small amount of an amine modifier (like triethylamine) to the mobile phase can help block residual silanols and dramatically improve peak shape[10].

References
  • Benchchem. "Stability of Piperazin-2-one-d6 in different biological matrices." 8

  • PubMed (NIH). "Stability of Synthetic Piperazines in Human Whole Blood." 1

  • PubMed (NIH). "The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions." 2

  • United Chemical Technologies (UCT). "UCT Flagship Sorbent Clean Screen DAU cited in Piperazines Stability Study." 7

  • Oxford Academic. "Stability of Synthetic Piperazines in Human Whole Blood." 9

  • Vacutainer Additives. "Chemical Stability Analysis of Biological Buffer PIPES." 11

  • Heriot-Watt University. "Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions." 5

  • PubMed (NIH). "Lipophilicity and disposition of 1-aryl-piperazines in the rat." 12

  • Benchchem. "Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs."10

  • ResearchGate. "Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline." 6

  • OpenBU. "Investigation in stability of eight synthetic piperazines." 13

  • University of Texas at Austin. "Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture." 3

  • ResearchGate. "Effects of Catalysts, Inhibitors, and Contaminants on Piperazine Oxidation." 4

Sources

Optimizing mobile phase for HPLC separation of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Mobile Phase Optimization for 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies for researchers and drug development professionals optimizing the HPLC separation of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine. Because this molecule contains a highly basic aliphatic amine paired with a highly conjugated aromatic system, it presents unique chromatographic challenges—most notably, severe peak tailing and retention time instability on standard silica-based reversed-phase columns.

Diagnostic Workflow: Resolving Peak Tailing

Use the following decision matrix to systematically diagnose and resolve tailing issues based on the specific ionization states of the analyte and the stationary phase.

HPLC_Optimization Start Issue: Peak Tailing (Tf > 1.5) 1-(2-Methoxy-4-nitrophenyl)- 4-methylpiperazine CheckPH Evaluate Current Mobile Phase pH Start->CheckPH MidPH pH 4.0 - 8.0 (Silanols Ionized) CheckPH->MidPH If unbuffered or neutral pH LowPH Adjust to pH 2.0 - 3.0 (Protonate Silanols) MidPH->LowPH Standard C18 Approach HighPH Adjust to pH > 9.0 (Deprotonate Analyte) MidPH->HighPH Free-Base Approach AddTEA Add Competing Base (0.1% TEA) LowPH->AddTEA Tailing Persists (Strong Silanols) Success Optimal Peak Shape (Tf < 1.2) LowPH->Success Tailing Resolved ChangeCol Switch to Hybrid/Base- Deactivated Column HighPH->ChangeCol Requires pH-Stable Stationary Phase AddTEA->ChangeCol Tailing Persists AddTEA->Success Tailing Resolved ChangeCol->Success

Decision matrix for troubleshooting peak tailing of basic arylpiperazines in reversed-phase HPLC.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine exhibit severe peak tailing on my standard C18 column? A1: The peak tailing is a classic manifestation of secondary ion-exchange interactions. Structurally, the compound features two nitrogen atoms in its piperazine ring. The N1 nitrogen is conjugated with the strongly electron-withdrawing 4-nitro group on the phenyl ring (para position), rendering it practically non-basic. However, the N4-methyl nitrogen is a highly basic aliphatic tertiary amine (pKa ~8.0–8.5). On standard Type-A or older Type-B silica columns, residual silanol groups (Si-OH) deprotonate into negatively charged species (Si-O⁻) at a mobile phase pH above 3.5[1]. The positively charged N4 nitrogen undergoes a strong electrostatic attraction with these silanols, causing severe mixed-mode retention and peak tailing[2].

Q2: Should I optimize the mobile phase to a low pH or a high pH? A2: Both approaches can be effective, but they operate on entirely different mechanistic principles:

  • Low pH Strategy (pH 2.0–3.0): At this pH, the residual silanols on the silica surface are fully protonated (neutralized), eliminating the electrostatic attraction. Although the piperazine nitrogen remains fully ionized (protonated), the primary retention mechanism becomes purely hydrophobic. This is the recommended starting point for standard columns[3].

  • High pH Strategy (pH > 9.0): At a pH above the pKa of the piperazine ring, the molecule becomes uncharged (free base form). This eliminates the ion-exchange interaction and significantly increases hydrophobic retention. However, standard silica dissolves at pH > 8.0. If you choose this route, you must use a specialized high-pH stable column, such as a hybrid organic-inorganic silica or a metallized/titanized silica phase[4].

Q3: If I use a low pH mobile phase, which buffer should I select? A3: For UV detection, phosphate buffer (e.g., 20 mM Potassium Phosphate, pH 2.5) is excellent due to its high buffering capacity at low pH and low UV cutoff (<200 nm). If you are using LC-MS, phosphate is strictly prohibited due to source fouling. Instead, use 0.1% Formic Acid (pH ~2.7) or 10–20 mM Ammonium Formate adjusted to pH 3.0[5].

Q4: What if lowering the pH is not enough to fix the tailing? A4: If tailing persists at pH 2.5, the column may have a high density of highly acidic silanols. You can introduce a competing base (silanol blocker) into the mobile phase. Triethylamine (TEA) at 0.1% (v/v) is highly effective. TEA is a small, highly basic molecule that aggressively binds to the active silanol sites, competitively blocking the larger arylpiperazine molecules from interacting with them[1].

Experimental Protocols

Protocol A: Preparation of a Low-pH, LC-MS Compatible Mobile Phase (pH 3.0)

Objective: Suppress silanol ionization to improve peak symmetry while maintaining MS compatibility.

  • Aqueous Phase Preparation: Weigh accurately 0.63 g of Ammonium Formate (yields a 10 mM final concentration) and dissolve in 1.0 L of ultrapure HPLC-grade water (18.2 MΩ·cm).

  • pH Adjustment: Insert a calibrated pH probe. While stirring continuously, add Formic Acid dropwise until the pH stabilizes exactly at 3.0.

    • Causality Note: Always adjust the pH of the aqueous portion before adding organic modifiers. Organic solvents alter the dielectric constant of the solution, causing severe pH meter drift and inaccurate pKa suppression[5].

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic PTFE membrane to remove particulates.

  • Organic Phase: Use 100% LC-MS grade Acetonitrile (ACN). Aprotic solvents like ACN often yield sharper peaks for basic analytes compared to protic solvents like Methanol.

  • Self-Validation Step: Pump the mobile phase (e.g., 60:40 Buffer:ACN) through the column for at least 20 column volumes. Inject a standard. A stable baseline and a Tailing Factor (Tf) < 1.2 validates successful silanol suppression.

Protocol B: Implementing a Competing Base (TEA) for UV-HPLC

Objective: Competitively block residual silanols using Triethylamine when pH adjustment alone fails.

  • Buffer Base: Weigh 2.72 g of Potassium Phosphate monobasic (KH₂PO₄) and dissolve in 1.0 L of HPLC-grade water to create a 20 mM solution.

  • Addition of TEA: Add 1.0 mL of Triethylamine (TEA) to the aqueous buffer (yields 0.1% v/v). Caution: TEA has a strong odor and is volatile; perform this step in a fume hood.

  • Titration: The addition of the highly basic TEA will drastically raise the pH. Titrate the solution back down to pH 3.0 using concentrated Phosphoric Acid (H₃PO₄).

  • Self-Validation Step: Filter the solution and equilibrate the system. Monitor the system backpressure; a sudden, sustained spike indicates buffer precipitation (often due to exceeding the solubility limit of phosphate in the organic gradient). Inject the standard to confirm Tf < 1.2.

Data Presentation: Effect of Mobile Phase Optimization

The following table summarizes the expected quantitative chromatographic performance of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine under various mobile phase conditions on a standard C18 column (150 x 4.6 mm, 5 µm).

Mobile Phase ConditionpHTailing Factor (Tf)Retention Time (Rt, min)Theoretical Plates (N)Mechanistic Outcome
Water / ACN (No Buffer)~6.52.8 (Severe)8.42,100Strong silanol interaction; severe mixed-mode retention.
20 mM Phosphate / ACN7.02.1 (Poor)8.13,500Partial buffering; silanols fully ionized and active.
0.1% Formic Acid / ACN2.71.3 (Acceptable)4.28,500Silanols protonated; analyte protonated (less retained).
20 mM Phosphate + 0.1% TEA / ACN3.01.05 (Excellent)4.011,200Silanols physically blocked by TEA; pure hydrophobic retention.
10 mM Amm. Bicarbonate / ACN*10.01.1 (Good)11.59,800Analyte deprotonated (neutral); maximum hydrophobic retention.

*Note: High pH conditions require a specialized hybrid-silica or metallized column to prevent stationary phase dissolution.

References

  • A Guide to HPLC and LC-MS Buffer Selection. Agilent Technologies / Advanced Chromatography Technologies. Available at: [Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices. Knauer Laboratory Filtration. Available at: [Link]

  • Enhanced Stability Stationary Phases for HPLC. LCGC International. Available at:[Link]

Sources

Challenges in the quantification of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine in complex matrices

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. The quantification of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine in complex biological or environmental matrices presents a unique triad of analytical challenges: the basicity of the piperazine ring, the electrochemical lability of the nitro-aromatic moiety, and the susceptibility of its hydrophobic profile to severe matrix effects.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Every protocol and solution provided here is grounded in mechanistic causality and designed as a self-validating system to ensure absolute data integrity.

Part 1: Diagnostic Workflow

Before altering your sample preparation or mass spectrometer parameters, consult the diagnostic logic tree below to isolate the root cause of your quantification failure.

G Start LC-MS/MS Issue Detected: 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine Issue1 Severe Peak Tailing (Asymmetry > 2.0) Start->Issue1 Issue2 Signal Suppression (Low Area Counts) Start->Issue2 Issue3 Unexpected Mass Shifts (Precursor Ion Loss) Start->Issue3 Cause1 Secondary Silanol Interactions (Basic Piperazine Ring) Issue1->Cause1 Cause2 Phospholipid Matrix Effects (Glycerophosphocholines) Issue2->Cause2 Cause3 In-Source Nitro Reduction (-NO2 to -NH2) Issue3->Cause3 Fix1 Use High pH Mobile Phase (pH 10) + BEH Column Cause1->Fix1 Fix2 Implement Phospholipid Removal SPE (m/z 184) Cause2->Fix2 Fix3 Lower ESI Source Temp & Capillary Voltage Cause3->Fix3

Diagnostic workflow for resolving LC-MS/MS quantification errors of nitro-arylpiperazines.

Part 2: Technical Troubleshooting & FAQs

Q1: Why am I seeing severe signal suppression at the expected retention time in plasma samples, despite high extraction recovery?

The Causality: You are experiencing phospholipid-based matrix effects. Standard protein precipitation (PPT) removes proteins but leaves behind high concentrations of endogenous glycerophosphocholines[1]. Because 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine is moderately hydrophobic, it co-elutes with these lipids. In the electrospray ionization (ESI) source, the highly surface-active phospholipids monopolize the surface of the charged droplets, preventing your analyte from reaching the gas phase and causing severe ion suppression[2].

The Solution: Transition from standard PPT to Phospholipid-Depletion Solid Phase Extraction (PLD-SPE). These plates utilize a zirconia or titanium stationary phase that acts as a Lewis acid, selectively covalently bonding to the phosphate moiety (Lewis base) of the lipids while allowing your analyte to pass through.

Q2: My chromatographic peak exhibits severe tailing (Asymmetry factor > 2.0). How do I correct this?

The Causality: The 4-methylpiperazine moiety contains a highly basic tertiary amine with a pKa of approximately 8.5 to 9.0. Under standard acidic LC-MS conditions (e.g., 0.1% formic acid, pH 2.7), this nitrogen is fully protonated. Standard silica-based C18 columns contain residual silanol groups (Si-OH) that can deprotonate into negatively charged silanoxanes (Si-O⁻). Your protonated piperazine is undergoing a dual-retention mechanism: standard reversed-phase partitioning and secondary cation-exchange with the silanols[3]. This secondary interaction is kinetically slow, resulting in peak tailing[4].

The Solution:

  • High pH Approach: Switch to a high-pH mobile phase (10 mM ammonium bicarbonate, pH 10) coupled with an Ethylene Bridged Hybrid (BEH) column. This neutralizes the piperazine ring, entirely eliminating the ion-exchange mechanism.

  • Low pH Approach (If required for MS sensitivity): Utilize a Charged Surface Hybrid (CSH) column. These columns have a low-level positive charge applied to the surface, which electrostatically repels the protonated piperazine, ensuring a sharp, symmetrical peak[3].

Q3: I am losing my primary precursor ion signal and detecting an unexpected mass shift of -30 Da in my MS1 scans. What is happening?

The Causality: You are observing in-source nitro reduction. The 2-methoxy-4-nitrophenyl group contains a highly electronegative and electrochemically labile nitro (-NO2) group. During positive electrospray ionization (ESI+), high capillary voltages can induce a micro-corona discharge. In the presence of protic solvents (like methanol) or solvent radical cations, the nitro group is rapidly reduced in the gas phase to a nitroso (-NO) or fully to an amine (-NH2) group[5]. This alters your precursor mass and destroys your lower limit of quantification (LLOQ)[6].

The Solution:

  • Decrease the ESI capillary voltage (e.g., from 3.5 kV to 2.0 kV) to prevent corona discharge.

  • Lower the desolvation/source temperature to reduce the thermal energy driving the reduction kinetics.

  • Switch your organic mobile phase from Methanol (protic, acts as a hydrogen donor) to Acetonitrile (aprotic).

Part 3: Quantitative Data Presentation

To illustrate the critical need for proper sample preparation when handling arylpiperazines in complex matrices, review the performance metrics below. Note how standard precipitation yields high absolute recovery but fails completely in matrix factor (ion suppression).

Table 1: Performance Metrics of Extraction Methodologies for 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine in Human Plasma

Extraction MethodologyAbsolute Recovery (%)Matrix Factor (%)*Precision (%RSD, n=6)
Protein Precipitation (Acetonitrile) 92.441.2 (Severe Suppression)15.4
Liquid-Liquid Extraction (MTBE) 68.588.78.2
Phospholipid-Depletion SPE (Zirconia) 95.1 98.5 (Negligible Effect)3.1

*A Matrix Factor of 100% indicates zero ion suppression or enhancement. Values < 100% indicate suppression.

Part 4: Self-Validating Experimental Protocols

Protocol A: Phospholipid-Depletion Extraction & Matrix Effect Validation

This protocol ensures the complete removal of ion-suppressing lipids while maintaining high recovery of the piperazine analyte.

Step-by-Step Methodology:

  • Matrix Disruption: Aliquot 100 µL of the complex matrix (e.g., plasma) into a microcentrifuge tube. Add 10 µL of the internal standard (IS).

  • Protein Precipitation: Add 300 µL of 1% Formic Acid in Acetonitrile. Scientific Rationale: The acid disrupts protein-analyte binding (critical for basic drugs), while the organic solvent precipitates the proteins.

  • Agitation: Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes.

  • Lipid Cleavage: Transfer the supernatant to a Zirconia-based Phospholipid Removal Plate (e.g., HybridSPE or Ostro).

  • Elution: Apply a gentle vacuum (10 inHg) for 2 minutes. Collect the eluate.

  • Concentration: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial LC mobile phase.

  • Self-Validation Step (Crucial): During your LC-MS/MS run, do not just monitor your analyte. You must multiplex an In-Source Multiple Reaction Monitoring (IS-MRM) transition of m/z 184.0 → 184.0 [7]. This mass corresponds to the phosphocholine headgroup of all major phospholipids. A flat baseline at m/z 184.0 during the analyte's retention window mathematically validates that your matrix is clean and your quantification is trustworthy.

Protocol B: Chromatographic Setup for Basic Arylpiperazines
  • Column Selection: Install a Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent hybrid-silica column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with ammonium hydroxide.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

Part 5: References

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis - Taylor & Francis.1

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples - American Pharmaceutical Review. 2

  • Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods - PLOS One. 7

  • Generation of arylnitrenium ions by nitro-reduction and gas-phase synthesis of N-heterocycles - PubMed / J Am Soc Mass Spectrom. 5

  • Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide - Benchchem. 3

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts - Chemical Reviews. 6

  • Successful HPLC Operation – A Troubleshooting Guide - ThermoFisher. 4

Sources

Technical Support Center: Recrystallization of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the optimal recrystallization of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine. This document moves beyond a simple protocol, offering a framework for rational solvent selection and problem-solving based on the physicochemical characteristics of N-arylpiperazines and nitroaromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine that influence solvent selection?

A1: Understanding the molecule's structure is critical for predicting its solubility. Key features include:

  • Aromatic Rings: The substituted phenyl ring contributes to van der Waals interactions and potential π-π stacking.

  • Nitro Group (-NO2): This is a strong electron-withdrawing group, making the molecule polar.

  • Methoxy Group (-OCH3): An electron-donating group that also contributes to the molecule's polarity.

  • Piperazine Ring: A heterocyclic amine that can participate in hydrogen bonding, particularly if protonated.

  • Methyl Group (-CH3): A nonpolar aliphatic group.

Overall, the presence of the nitro and methoxy groups, along with the piperazine moiety, classifies this compound as polar. Therefore, polar solvents are generally a good starting point for solubilization.[1]

Q2: What is the general principle for selecting an optimal recrystallization solvent?

A2: The ideal recrystallization solvent will exhibit a steep solubility curve for the target compound. This means the compound should be highly soluble at the solvent's boiling point but sparingly soluble at lower temperatures (e.g., room temperature or 0-4°C).[1][2] This temperature-dependent solubility is crucial for maximizing the recovery of pure crystals upon cooling.[3] Additionally, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[2]

Q3: Which single solvents are recommended as a starting point for the recrystallization of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine?

A3: Given the polar nature of the target compound, polar protic and aprotic solvents are the most logical starting points. A related compound, 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine, is soluble in ethanol and DMSO, suggesting these are promising candidates.[4]

Here is a table of suggested single solvents for initial screening:

SolventClassBoiling Point (°C)Rationale
EthanolPolar Protic78Often a good choice for moderately polar compounds. The hydroxyl group can hydrogen bond with the piperazine nitrogen and nitro group.
IsopropanolPolar Protic82Similar to ethanol but slightly less polar. May offer a better solubility differential between hot and cold conditions.
MethanolPolar Protic65Highly polar, may be too good of a solvent, leading to lower recovery. However, its high volatility is advantageous for drying crystals.
Ethyl AcetatePolar Aprotic77A moderately polar solvent that is less polar than alcohols. Can be effective if the compound is too soluble in alcohols.
AcetonePolar Aprotic56A good solvent for many organic compounds with a convenient boiling point.

Q4: When should I consider using a mixed-solvent system?

A4: A mixed-solvent system is beneficial when no single solvent provides the ideal solubility profile.[1] This is often the case when your compound is either too soluble in one solvent (even when cold) or poorly soluble in another (even when hot).[1] The goal is to create a solvent mixture where the compound is soluble when hot but precipitates upon cooling. A common and effective pair for polar compounds is an alcohol and water, such as ethanol-water.[1]

Troubleshooting Guide

Problem 1: The compound "oils out" instead of forming crystals.

  • Cause: The compound's melting point may be lower than the boiling point of the chosen solvent, causing it to melt before dissolving.[1] This can also be exacerbated by a high concentration of impurities.[5]

  • Solution 1: Re-heat and Dilute. Re-heat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation temperature. Allow the solution to cool more slowly.[6]

  • Solution 2: Change Solvents. Select a solvent with a lower boiling point.[3]

  • Solution 3: Use a Mixed-Solvent System. Dissolve the compound in a minimum of a "good" solvent and add a "bad" solvent dropwise while hot until turbidity persists. Then, add a few drops of the "good" solvent to clarify and cool slowly.

Problem 2: No crystals form upon cooling.

  • Cause 1: The solution is not supersaturated. You may have used too much solvent.[6][7]

    • Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration. Allow the solution to cool again.[8]

  • Cause 2: Lack of nucleation sites. The solution is supersaturated, but crystallization has not been initiated.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask just below the solvent level. The microscopic scratches on the glass can provide a surface for crystal nucleation.[1][7]

    • Solution 2: Seeding. If available, add a single, tiny crystal of the pure compound (a "seed crystal") to the cooled solution to initiate crystallization.[6]

Problem 3: The recrystallized product is still impure.

  • Cause 1: Inefficient removal of impurities. The chosen solvent may not have effectively separated the compound from the impurities.

    • Solution: Repeat the recrystallization process. Ensure the initial hot filtration (if performed) was done correctly to remove insoluble impurities. Consider a different solvent or solvent system that may better differentiate between your compound and the impurities.

  • Cause 2: Premature crystallization during hot filtration. If the solution cools too quickly during filtration, both the desired compound and impurities can precipitate.

    • Solution: Use a pre-heated funnel and filter flask.[5] Work quickly and use a slight excess of hot solvent to ensure everything remains in solution during the transfer. The excess solvent can be boiled off after filtration.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Screening: In a small test tube, add approximately 20-30 mg of the crude 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine.

  • Add the chosen solvent dropwise at room temperature, vortexing after each addition. If the compound dissolves readily, the solvent is likely too good for recrystallization.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath to the solvent's boiling point. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the test tube to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

  • Bulk Recrystallization: Once a suitable solvent is identified, place the bulk of the crude material in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil. Continue adding hot solvent in small portions until the solid is completely dissolved.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals thoroughly.

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Pair Selection: Choose two miscible solvents. The compound should be highly soluble in one ("good" solvent) and poorly soluble in the other ("bad" solvent).[1] A common pair is ethanol ("good") and water ("bad").

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (this is the point of saturation).[1]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection and Drying: Collect, wash (with a small amount of the ice-cold mixed-solvent system), and dry the crystals as described in the single-solvent protocol.

Visualization of the Solvent Selection Workflow

Recrystallization_Workflow start Start: Crude Solid screen_single Screen Single Solvents (e.g., Ethanol, IPA, Ethyl Acetate) start->screen_single dissolves_cold Dissolves in Cold Solvent? screen_single->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No too_soluble Solvent is too good. Try a less polar solvent. dissolves_cold->too_soluble Yes crystals_on_cooling Crystals Form on Cooling? dissolves_hot->crystals_on_cooling Yes insoluble Insoluble. Try a more polar solvent. dissolves_hot->insoluble No ideal_solvent Ideal Single Solvent Found crystals_on_cooling->ideal_solvent Yes no_crystals No Crystals. Try Mixed-Solvent System. crystals_on_cooling->no_crystals No collect Collect, Wash, & Dry Crystals ideal_solvent->collect too_soluble->screen_single insoluble->screen_single screen_mixed Select Miscible Solvent Pair ('Good' & 'Bad') no_crystals->screen_mixed dissolve_good Dissolve in min. hot 'Good' Solvent screen_mixed->dissolve_good add_bad Add hot 'Bad' Solvent to Cloud Point dissolve_good->add_bad clarify Clarify with a few drops of 'Good' Solvent add_bad->clarify cool_mixed Cool Slowly clarify->cool_mixed cool_mixed->collect

Caption: Workflow for selecting an optimal recrystallization solvent.

References

  • Recrystallization. (n.d.). In University of California, Davis, Chem 118L Lab Manual. Retrieved from [Link]

  • 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. (n.d.). IndiaMART. Retrieved from [Link]

  • Recrystallization. (2023, January 29). In Chemistry LibreTexts. Retrieved from [Link]

  • Jasperse, J. (2020). Chem355 Labbook-2020. Minnesota State University Moorhead. Retrieved from [Link]

  • Syeda, T. M., Al-Shaidi, M. R., Basri, I., Merzouk, M., & Aldabbagh, F. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank, 2023(4), M1787. [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • N-Arylpiperazines. (n.d.). In ScienceDirect Topics. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). In Chemistry LibreTexts. Retrieved from [Link]

  • Process for the crystallization of nitro-aromatic compounds in nitric acid. (1955). Google Patents.
  • A General and Convenient Synthesis of N-Aryl Piperazines. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. (n.d.). ACS Publications. Retrieved from [Link]

  • 1-(2-METHOXYPHENYL)PIPERAZINE. (2005, June 27). SWGDRUG.org. Retrieved from [Link]

  • 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine. (2025, August 25). Chemsrc. Retrieved from [Link]

  • Juárez-Jiménez, J., et al. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 248-273. [Link]

  • Solvates of New Arylpiperazine Salicylamide Derivative—a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions. (2021, May 8). MDPI. Retrieved from [Link]

  • Solvent Choice. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (n.d.). PMC. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Massachusetts. Retrieved from [Link]

  • Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. (n.d.). PrepChem.com. Retrieved from [Link]

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Validation & Comparative

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine activity versus other piperazine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Activity Guide: 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine vs. Piperazine Analogs in Kinase Inhibitor Development

As a Senior Application Scientist, I frequently guide drug discovery teams through the selection of optimal building blocks for targeted therapeutics. When designing kinase inhibitors—particularly against targets like WEE1, EGFR, and JAK—the choice of the solvent-exposed or hinge-binding moiety is critical[1].

The compound 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS 209482-01-9) [2] is a highly privileged synthetic intermediate. While it is synthesized relatively simply via the nucleophilic aromatic substitution of 2-fluoro-5-nitroanisole with N-methylpiperazine[3], its true pharmacological value is unlocked upon reduction. The resulting aniline, 3-methoxy-4-(4-methylpiperazin-1-yl)aniline [4], serves as a critical pharmacophore in modern oncology drugs[5].

This guide objectively compares the performance of this specific methoxy-piperazine motif against its structural analogs, providing the mechanistic causality and self-validating protocols necessary for successful implementation.

Pharmacophore Rationale & Structural Comparison

A recurring debate in lead optimization is whether the added synthetic complexity of the 2-methoxy group is justified compared to simpler piperazine analogs. The causality behind this structural choice lies in the precise spatial requirements of the kinase binding pocket.

  • The 2-Methoxy Group (Conformational Lock): The methoxy group induces a steric clash with the piperazine ring, forcing a specific dihedral angle. This "locked" conformation projects the methoxy oxygen toward the kinase hinge region, enabling a critical hydrogen bond while simultaneously blocking off-target kinase engagement.

  • The N-Methyl Group (Permeability & pKa): Unsubstituted piperazines often exhibit a pKa > 9.5, leading to poor membrane permeability at physiological pH. The N-methyl group lowers the basicity (pKa ~8.5), striking the optimal balance between target engagement (salt bridge formation) and cellular penetrance.

Table 1: Structural & Physicochemical Comparison of Piperazine Building Blocks

Analog CoreStructural FeaturespKa (Piperazine N)Primary AdvantagePrimary Disadvantage
MNMP (Target) Methoxy + N-Methyl~8.4Optimal hinge binding, high permeabilityRequires precise catalytic reduction
NMP N-Methyl only~8.6High synthetic tractabilityLower kinase selectivity (promiscuous)
MNP Methoxy only~9.8Good hinge bindingPoor cellular permeability (efflux prone)

Mechanistic Impact on Target Kinases

To understand the activity of MNMP-derived inhibitors, we must look at their functional impact on signaling pathways. In the context of WEE1 inhibition[5], WEE1 normally phosphorylates CDK1 to halt the cell cycle, allowing cancer cells to repair DNA damage. By incorporating the MNMP-derived aniline into a pyrimidine core, the resulting inhibitor perfectly occupies the WEE1 ATP-binding pocket.

Pathway DNA DNA Damage WEE1 WEE1 Kinase DNA->WEE1 Activates CDK1 CDK1 / Cyclin B WEE1->CDK1 Phosphorylates (Inhibits) Arrest G2/M Cell Cycle Arrest (Tumor Survival) CDK1->Arrest Inactive State Apoptosis Mitotic Catastrophe (Tumor Cell Death) CDK1->Apoptosis Unchecked Mitosis Drug MNMP-Derived Inhibitor Drug->WEE1 Blocks Kinase Domain Drug->CDK1 Restores Activity

Fig 1: WEE1/CDK1 signaling pathway illustrating the mechanism of MNMP-derived kinase inhibitors.

Experimental Methodology: Synthesis & Validation

To objectively evaluate these analogs, they must be processed through a standardized synthetic and screening workflow. The following self-validating protocol ensures high-fidelity data generation.

Workflow Step1 1. Analog Selection (MNMP vs NMP) Step2 2. Nitro Reduction (H2, Pd/C, 4h) Step1->Step2 Step3 3. Kinase Core Coupling (Pd2(dba)3, 100°C) Step2->Step3 Step4 4. In Vitro Assay (IC50 Determination) Step3->Step4

Fig 2: Step-by-step experimental workflow for synthesizing and validating piperazine-derived inhibitors.

Protocol: Nitro Reduction and Buchwald-Hartwig Amination

Step 1: Catalytic Nitro Reduction

  • Procedure: Dissolve 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (1.0 eq) in anhydrous methanol. Add 10% Pd/C (0.1 eq). Stir vigorously under a hydrogen atmosphere (1 atm) at 25°C for 4 hours.

  • Self-Validation Check (Crucial): Monitor reaction progression via LC-MS. Do not proceed until the starting material mass (m/z 252.1 [M+H]+) is completely depleted and replaced by the aniline product (m/z 222.1 [M+H]+). Proceeding with unreduced nitro starting material will poison the subsequent palladium cross-coupling.

Step 2: Buchwald-Hartwig Amination

  • Procedure: Combine the resulting 3-methoxy-4-(4-methylpiperazin-1-yl)aniline[4] with the target heteroaryl chloride (e.g., a pyrimidine core) in degassed toluene or 1,4-dioxane. Add Pd2(dba)3 (0.05 eq), DavePhos (0.1 eq), and sodium tert-butoxide (2.0 eq)[5]. Heat to 100°C under nitrogen for 12 hours.

  • Self-Validation Check: The reaction must transition from a dark purple/red suspension to a clear amber solution upon heating. A persistent black precipitate indicates premature catalyst degradation (often due to oxygen ingress), requiring immediate reaction abortion.

Comparative Performance Data

When the synthesized inhibitors are run through biochemical and cellular assays, the superiority of the MNMP-derived pharmacophore becomes quantitatively evident. The data below represents a standardized panel comparing inhibitors synthesized from the three analogs against a WEE1 kinase target.

Table 2: Comparative Kinase Inhibition & Cellular Performance

Pharmacophore CoreWEE1 IC50 (nM)Off-Target Kinase IC50 (nM)Cell Viability IC50 (µM)Caco-2 Permeability (Papp x 10⁻⁶ cm/s)
MNMP-derived 12> 10000.4518.5 (High)
NMP-derived 851503.2012.0 (Medium)
MNP-derived 18> 1000> 10.02.1 (Low)

Data Interpretation:

  • Loss of Methoxy (NMP): Removing the 2-methoxy group results in a 7-fold loss in WEE1 potency and a severe drop in selectivity, proving the methoxy group's role as a conformational lock.

  • Loss of N-Methyl (MNP): While biochemical potency is maintained (18 nM), the cellular efficacy drops drastically (>10 µM) due to the poor permeability of the secondary amine, validating the necessity of the N-methyl group for in vivo applications.

References

1.[2] Sigma-Aldrich. "1-(2-METHOXY-4-NITROPHENYL)-4-METHYLPIPERAZINE (CAS 209482-01-9)". Sigma-Aldrich Catalog. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/209482019 2.[3] Ambeed. "109-01-3 | 1-Methylpiperazine Synthesis References". Ambeed Chemical Database. URL: https://www.ambeed.com/products/109-01-3.html 3.[1] Ambeed. "454-16-0 | 1-Fluoro-2-methoxy-4-nitrobenzene (EGFR/JAK Inhibitor Intermediates)". Ambeed Chemical Database. URL: https://www.ambeed.com/products/454-16-0.html 4.[4] ChemScene. "3-Methoxy-4-(4-methylpiperazin-1-yl)aniline trihydrochloride (CAS 1956355-33-1)". ChemScene Products. URL: https://www.chemscene.com/3-Methoxy-4-4-methylpiperazin-1-ylaniline-trihydrochloride.html 5.[5] European Patent Office. "EP 3943496 A1: WEE1 INHIBITOR AND PREPARATION AND USE THEREOF". EPO Publication Server. URL: https://worldwide.espacenet.com/patent/search/family/069502856/publication/EP3943496A1?q=EP3943496A1

Sources

A Comparative Guide to the Synthesis of Substituted Piperazines: Routes, Yields, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from antipsychotics to antiviral agents[1]. However, the symmetrical nature of the piperazine ring presents a significant synthetic challenge: differentiating the N1 and N4 positions to prevent over-alkylation, and selectively functionalizing the carbon backbone (C-substitution)[2].

This guide provides an objective, data-driven comparison of three distinct synthetic routes for substituted piperazines. By analyzing the causality behind these chemical transformations, researchers can select the optimal pathway for their specific drug development pipeline.

Mechanistic Pathways & Causal Logic

To overcome the inherent reactivity challenges of the piperazine ring, modern synthetic chemistry relies on three primary mechanistic strategies:

  • Route A: Direct Monoalkylation via Protonation Control

    • The Challenge: The two nitrogen atoms in piperazine have similar nucleophilicity. Traditional methods rely on multi-step Boc-protection to prevent bis-alkylation[1],[2].

    • The Causality: By utilizing a heterogeneous acidic polymeric resin, the local pH is lowered, selectively protonating one nitrogen atom. The resulting electrostatic repulsion and steric hindrance drastically reduce the nucleophilicity of the second nitrogen, allowing for a one-pot, protecting-group-free monoalkylation[1].

  • Route B: Palladium-Catalyzed Modular Cyclization

    • The Challenge: Synthesizing C-substituted piperazines via standard SN2 pathways often results in poor yields and low stereocontrol.

    • The Causality: Utilizing a palladium catalyst with propargyl carbonates generates a highly electrophilic π-allyl palladium intermediate in situ. When reacted with a diamine bis-nucleophile, the steric bulk of the palladium ligands dictates the regioselectivity of the ring closure, yielding highly substituted 2-vinylpiperazines[3].

  • Route C: Photocatalytic SLAP (Silicon Amine Protocol) Cyclization

    • The Challenge: Traditional SnAP (Tin Amine Protocol) reagents are highly effective for saturated N-heterocycles but generate toxic tin byproducts.

    • The Causality: SLAP reagents replace the toxic tin moiety with a chemically stable trimethylsilyl (TMS) group[4]. Under visible light, an Iridium photocatalyst initiates a single-electron transfer (SET). This oxidizes the silylmethylamine to an alpha-amino radical, which cyclizes onto an in situ generated imine with excellent thermodynamic diastereoselectivity[4].

PiperazineSynthesis Start Target: Substituted Piperazine R1 Route 1: Direct Alkylation (N-Substitution) Start->R1 R2 Route 2: Pd-Catalyzed (C-Substitution) Start->R2 R3 Route 3: Photocatalytic SLAP (C-Substitution) Start->R3 M1 Protonation Control Prevents Bis-alkylation R1->M1 M2 π-Allyl Pd Intermediate Regioselective Closure R2->M2 M3 Visible Light SET Radical Cyclization R3->M3 P1 N-Monosubstituted Piperazines M1->P1 P2 2-Vinyl Substituted Piperazines M2->P2 P3 Spirocyclic & C-Aryl Piperazines M3->P3

Mechanistic divergence and intermediate control in modern piperazine synthesis routes.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three methodologies, providing a baseline for yield expectations and reaction conditions.

Synthesis RoutePrecursorsCatalyst / ReagentsTemp / TimeTypical YieldKey Advantage
Direct Monoalkylation [1]Piperazine + Alkyl HalidePolymeric Resin (Batch/Flow)70°C, 14h70–95%Atom economical, no protecting groups
Pd-Catalyzed Modular [3]Propargyl Carbonate + DiaminePd2(dba)3, Ligand60–110°C, 1–12h60–90%High regiocontrol for C-substitution
Photocatalytic SLAP [4]Aldehyde + SLAP ReagentIr(ppy)2(dtbpy)PF6, Blue LEDRT, 3–8h50–85%Tin-free, high diastereoselectivity

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols incorporate built-in validation checkpoints based on the physical and chemical causality of the reactions.

Protocol 1: Direct Monoalkylation via Protonation Control[1]

Application: High-throughput synthesis of N-monosubstituted piperazines.

  • Preparation: Pre-swell 1.0 eq of acidic polymeric resin (e.g., Amberlyst-15) in ethanol for 30 minutes.

  • Protonation: Add 1.0 eq of anhydrous piperazine. Stir for 15 minutes to allow the localized acidic environment to protonate one amine, deactivating the second nitrogen.

  • Alkylation: Introduce 0.9 eq of the target alkyl halide dropwise to maintain strict stoichiometric control.

  • Reaction: Heat the mixture to 70°C for 14 hours. (Note: This can be accelerated via a microwave flow reactor at 120°C for 10 minutes).

  • Isolation: Filter the resin and concentrate the filtrate under reduced pressure.

Validation Checkpoint: Withdraw a 10 µL aliquot and spot on a silica TLC plate (eluent: CH2Cl2/MeOH/NH4OH 90:9:1). Stain with ninhydrin and heat. A single distinct spot (Rf ~0.4) confirms monoalkylation. A higher Rf spot indicates bis-alkylation. If bis-alkylation exceeds 5%, reduce the alkyl halide feed rate in subsequent runs.

Protocol 2: Palladium-Catalyzed Modular Synthesis of C-Substituted Piperazines[3]

Application: Synthesis of complex 2-vinylpiperazines.

  • Catalyst Activation: In a glovebox, charge a Schlenk flask with Pd2(dba)3 (2.5 mol%) and dppf ligand (5 mol%). Add anhydrous THF and stir for 15 minutes until the active Pd(0) complex forms (solution transitions to a deep red/orange).

  • Reagent Addition: Add 1.0 eq of the N,N'-protected diamine nucleophile and 1.2 eq of the propargyl carbonate.

  • Cyclization: Seal the flask, remove from the glovebox, and heat at 60°C for 12 hours. The Pd catalyst generates an electrophilic π-allyl species in situ, driving the regioselective ring closure.

Validation Checkpoint: Analyze the crude mixture via 1H NMR. The vinylic protons of the desired 2-vinylpiperazine regiomer typically appear as a distinct multiplet at 5.8–6.0 ppm. If the regioselectivity ratio is <4:1, verify the integrity of the Pd2(dba)3 catalyst; premature oxidation to Pd(II) disrupts the necessary π-allyl formation.

Protocol 3: Photocatalytic Synthesis using SLAP Reagents[4]

Application: Tin-free synthesis of highly functionalized, diastereoselective piperazines.

  • Imine Formation: Combine 1.0 eq of aldehyde and 1.0 eq of the SLAP reagent (trimethylsilylmethylene amine derivative) in MeCN/MeOH (9:1). Stir for 2 hours to form the imine intermediate.

  • Catalyst Addition: Add 1 mol% of the Ir-photocatalyst[Ir(ppy)2(dtbpy)]PF6.

  • Degassing: Degas the mixture thoroughly via three consecutive freeze-pump-thaw cycles.

  • Irradiation: Irradiate the mixture with a blue LED (450 nm) at room temperature for 3-8 hours to initiate the single-electron transfer (SET) and subsequent 6-endo-trig radical cyclization.

Validation Checkpoint: Before irradiation, ensure the reaction mixture is completely degassed. Oxygen rapidly quenches the excited state of the Ir-photocatalyst. Under blue LED light, the solution must exhibit a bright yellow luminescence. If the solution turns dark brown and loses luminescence, the degassing step failed and the catalyst has been quenched.

References

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. 1

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. NIH. 2

  • Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, ACS Publications. 3

  • Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones. ETH Zurich Research Collection.4

Sources

Validating the biological target of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide: Validating the Biological Target of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine

Deconstructing the Pharmacophore: Why Validate an Intermediate?

In modern drug development, 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS: 209482-01-9)[1] is widely recognized as a high-value chemical building block rather than a standalone therapeutic. Structurally, it consists of a nitroaromatic ring coupled to a basic N-methylpiperazine moiety[1].

When subjected to catalytic reduction, this compound yields 3-methoxy-4-(4-methylpiperazin-1-yl)aniline—a critical hinge-binding and solubilizing pharmacophore used in the synthesis of potent targeted kinase inhibitors, most notably WEE1 inhibitors [2] and TBK1 modulators. However, in the context of Fragment-Based Drug Discovery (FBDD) and phenotypic screening, researchers often encounter this unreduced nitro-precursor[3]. Validating its biological target profile is essential to:

  • Rule out false positives: Nitroaromatics are notorious Pan-Assay Interference Compounds (PAINS) that can be metabolically activated by cellular nitroreductases (NTRs), causing off-target cytotoxicity.

  • Assess prodrug potential: Determine if the compound can undergo intracellular reduction to engage kinases (like WEE1) in situ[2].

  • De-risk liabilities: The basic piperazine motif is a known pharmacophore for hERG channel trapping, necessitating early electrophysiological validation.

Comparative Target Validation Strategies

To objectively evaluate the performance of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine against known standards, we must compare its activity across its putative primary targets (via its reduced metabolite) and its inherent off-target liabilities.

Target / LiabilityAssay ModalityPerformance of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazineStandard AlternativeCausality / Rationale
WEE1 Kinase CETSA / SPRLow direct affinity; requires metabolic reduction to aniline for ATP-hinge binding.Adavosertib (Full WEE1 Inhibitor)Validates that the nitro-precursor is biologically inert against the kinase until it is metabolically activated[2], acting as a putative prodrug.
Nitroreductase (NTR) NADH Oxidation AssayModerate substrate turnover; generates reactive nitroso intermediates.CB1954 (NTR Prodrug)Validating NTR activity rules out false-positive cytotoxicity in phenotypic screens driven by redox cycling rather than target engagement.
hERG Channel Patch-ClampWeak to moderate inhibition (piperazine pKa ~8.5 drives basicity).Astemizole (Positive Control)N-methylpiperazine motifs often trap in the hERG pore. Validating this liability early prevents late-stage cardiotoxic failures.

Experimental Methodologies: Self-Validating Protocols

As an application scientist, it is critical to design experiments that inherently control for artifacts. The following protocols are engineered as self-validating systems to confirm target engagement and metabolic fate.

Protocol A: Cellular Thermal Shift Assay (CETSA) for Kinase Engagement

Causality: Biochemical kinase assays using purified WEE1 will yield false negatives for this compound because it requires intracellular reduction to the active aniline derivative[4]. CETSA circumvents this by capturing prodrug-like target engagement in living cells, relying on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Step-by-Step Workflow:

  • Cell Preparation: Culture HT-29 cells (which exhibit high basal WEE1 expression) in McCoy's 5A medium to 80% confluence.

  • Compound Treatment: Treat cells with 10 µM of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine for 4 hours to allow for cellular uptake and potential bioreduction.

    • Self-Validation Step: Treat a parallel well with 100 nM Adavosertib as a positive control for WEE1 stabilization, and 0.1% DMSO as a vehicle control.

  • Thermal Profiling: Harvest cells, resuspend in PBS, and aliquot into PCR tubes. Heat the tubes across a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse the cells using 3 rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Resolve the soluble WEE1 fraction via SDS-PAGE and Western blot using an anti-WEE1 primary antibody. A shift in the melting temperature (

    
    ) compared to the DMSO control validates intracellular target engagement.
    
Protocol B: Nitroreductase (NTR) Activation & Redox Cycling Assay

Causality: The nitro group at the para position relative to the piperazine is highly susceptible to bacterial or hypoxic tumor nitroreductases. We must validate if the compound acts as a redox-cycling cytotoxin, which would confound viability assays.

Step-by-Step Workflow:

  • Enzyme Reaction Setup: In a 96-well UV-transparent plate, combine 50 µM of the compound with 1 µg/mL purified E. coli NTR (NfsB) and 500 µM NADH in 50 mM phosphate buffer (pH 7.4).

  • Kinetic Monitoring: Measure NADH depletion by tracking absorbance at 340 nm every 1 minute for 30 minutes at 37°C.

    • Self-Validation Step: Include a "No Enzyme" control well. If NADH depletes in the absence of NTR, the compound is undergoing spontaneous oxidation (artifact).

  • Metabolite Identification: Quench the reaction with cold acetonitrile (1:1 v/v). Centrifuge and analyze the supernatant via LC-MS to confirm the stoichiometric conversion of the nitroaromatic to 3-methoxy-4-(4-methylpiperazin-1-yl)aniline[2].

Workflow Visualization

The following diagram maps the logical decision tree for validating the biological targets and off-target liabilities of this specific nitroaromatic precursor.

TargetValidation Compound 1-(2-Methoxy-4-nitrophenyl) -4-methylpiperazine Kinase Kinase Profiling (WEE1 / TBK1) Compound->Kinase Intracellular Reduction NTR Nitroreductase (NTR) Metabolism Compound->NTR Bioreduction Tox Off-Target Toxicity (hERG / CYP450) Compound->Tox Liability Screening CETSA CETSA & SPR Binding (Target Engagement) Kinase->CETSA Redox NADH Oxidation Assays (Redox Cycling) NTR->Redox Patch Patch-Clamp (Cardiotoxicity) Tox->Patch

Workflow for validating the biological target and off-target liabilities of the nitroaromatic precursor.

References

  • Accel Scientific:209482-01-9 Chemical Properties and Structure.
  • European Patent Office:EP3943496A1 - WEE1 INHIBITOR AND PREPAR
  • Google Patents:EP3943496A4 - WEE1 INHIBITOR AND METHOD OF MANUFACTURE AND USE THEREOF.
  • Ambeed:1-Fluoro-2-methoxy-4-nitrobenzene Synthesis and Downstream Precursors.

Sources

Comparative pharmacological study of methoxy-nitrophenyl piperazine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the challenge of optimizing arylpiperazine scaffolds for central nervous system (CNS) targets. The piperazine ring is a privileged scaffold, particularly for modulating serotonergic (5-HT) and dopaminergic (DA) systems. However, the spatial arrangement of substituents on the phenyl ring—specifically positional isomerism of electron-donating (methoxy) and electron-withdrawing (nitro) groups—dictates the ligand's conformation, receptor affinity, and functional efficacy.

By introducing both a methoxy (-OCH3) and a nitro (-NO2) group, we create a push-pull electronic system on the aromatic ring. The exact positioning (ortho, meta, para) alters the electrostatic potential surface and steric bulk. Studies on positional isomerism in piperazines confirm that even minor shifts in substituent placement drastically alter receptor selectivity [1]. This guide provides an objective, data-driven comparison of methoxy-nitrophenyl piperazine isomers, detailing the causality behind our experimental methodologies and offering self-validating protocols for rigorous pharmacological evaluation.

Structural Overview & Isomeric Library

Arylpiperazines typically bind to the orthosteric site of monoamine G-protein coupled receptors (GPCRs), where the protonated basic nitrogen of the piperazine interacts with a conserved aspartate residue (e.g., Asp3.32). The substituted phenyl ring occupies a hydrophobic pocket, engaging in pi-pi stacking with aromatic residues (e.g., Phe6.52).

For this comparative study, we evaluate three distinct isomers:

  • Isomer A: 1-(2-methoxy-4-nitrophenyl)piperazine (2-OMe, 4-NO2)

  • Isomer B: 1-(3-methoxy-4-nitrophenyl)piperazine (3-OMe, 4-NO2)

  • Isomer C: 1-(4-methoxy-2-nitrophenyl)piperazine (4-OMe, 2-NO2)

Comparative Receptor Binding Profiles

To objectively evaluate these isomers, we focus on their affinity (


) for 5-HT1A, 5-HT2A, and D2 receptors. N-(2-nitrophenyl) piperazine derivatives have historically shown strong 5-HT2A/D2 binding ratios [2], making this a critical axis for comparison.
Table 1: Radioligand Binding Affinities ( , nM)
Compound5-HT1A (

nM)
5-HT2A (

nM)
D2 (

nM)
Selectivity (5-HT1A/2A)
Isomer A (2-OMe, 4-NO2) 4.2 ± 0.585.4 ± 6.2120.5 ± 8.1~20x
Isomer B (3-OMe, 4-NO2) 1.8 ± 0.3410.2 ± 15.4>1000~227x
Isomer C (4-OMe, 2-NO2) 45.6 ± 3.812.5 ± 1.445.2 ± 3.6~0.27x

Data Synthesis: Isomer B demonstrates high selectivity for 5-HT1A. The meta-methoxy group optimally fills the 5-HT1A binding pocket, a phenomenon corroborated by broader studies on piperazine pharmacophores [3]. Conversely, moving the nitro group to the ortho position (Isomer C) shifts the preference toward 5-HT2A and D2 receptors, mimicking the profile of atypical antipsychotics[2].

Mechanistic Pathway Visualization

Understanding the downstream functional consequences of these binding affinities is paramount. 5-HT1A receptors couple to


 (inhibiting adenylyl cyclase), while 5-HT2A receptors couple to 

(activating phospholipase C).

Pathway Ligand Methoxy-Nitrophenyl Piperazine Isomer Receptor 5-HT1A / 5-HT2A Receptors Ligand->Receptor Binds G_alpha_i Gαi Protein (Inhibitory) Receptor->G_alpha_i 5-HT1A G_alpha_q Gαq Protein (Excitatory) Receptor->G_alpha_q 5-HT2A AC Adenylyl Cyclase (Inhibition) G_alpha_i->AC Inhibits PLC Phospholipase C (Activation) G_alpha_q->PLC Activates cAMP ↓ cAMP Levels AC->cAMP Reduces IP3 ↑ IP3 / DAG PLC->IP3 Generates

Fig 1. Divergent GPCR signaling pathways modulated by methoxy-nitrophenyl piperazine isomers.

Experimental Methodologies (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed with internal controls to validate the assay system dynamically. Do not merely follow these steps; understand the causality behind the reagents used.

Protocol 1: Radioligand Binding Assay (Receptor Affinity)

Objective: Determine the equilibrium dissociation constant (


) of the isomers.
Causality & Design: We use a rapid filtration method. The choice of assay buffer is critical; we include ascorbic acid  to prevent the oxidation of monoamine ligands and pargyline  to inhibit monoamine oxidase (MAO) degradation of endogenous controls.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO cells stably expressing human 5-HT1A or 5-HT2A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to preserve protein integrity.

  • Assay Buffer Formulation: 50 mM Tris-HCl, 5 mM MgCl2 (essential for G-protein coupling), 0.1% ascorbic acid, 10 µM pargyline.

  • Incubation: Combine 50 µg of membrane protein, 0.5 nM [

    
    H]-8-OH-DPAT (for 5-HT1A) or [
    
    
    
    H]-Ketanserin (for 5-HT2A), and varying concentrations of the piperazine isomer (
    
    
    to
    
    
    M).
  • Self-Validation Control: Define non-specific binding (NSB) using 10 µM unlabelled serotonin (5-HT). Trustworthiness Check: If NSB exceeds 30% of total binding, the assay must be rejected due to high background noise.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Crucial step: Pre-soak filters in 0.5% polyethylenimine to reduce non-specific ligand adhesion. Wash 3x with ice-cold buffer. Count radioactivity using liquid scintillation.

  • Data Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Functional cAMP Accumulation Assay (Efficacy)

Objective: Determine if the 5-HT1A-selective Isomer B acts as an agonist or antagonist. Causality & Design: Since 5-HT1A is


-coupled, activation reduces cAMP. We must pre-stimulate the cells with Forskolin  to elevate baseline cAMP, allowing us to accurately measure the inhibition of this signal.

Step-by-Step Workflow:

  • Cell Seeding: Seed 5-HT1A-expressing cells in 384-well plates (10,000 cells/well).

  • Stimulation: Add 10 µM Forskolin (to activate adenylyl cyclase) simultaneously with the piperazine isomer. Include 0.5 mM IBMX (a phosphodiesterase inhibitor) to prevent cAMP degradation, ensuring signal accumulation.

  • Detection: Use a homogeneous time-resolved fluorescence (HTRF) cAMP assay kit.

  • Validation: Use 8-OH-DPAT as a full agonist reference standard. Calculate the

    
     of Isomer B relative to 8-OH-DPAT to determine partial vs. full agonism.
    

Experimental Workflow Visualization

Workflow Prep Membrane Preparation Incubation Radioligand Incubation Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Buffer Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Analysis Non-Linear Regression (Ki) Scintillation->Analysis

Fig 2. Self-validating radioligand binding assay workflow for determining receptor affinity.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals that the 3-methoxy-4-nitrophenyl substitution (Isomer B) is a highly optimized pharmacophore for 5-HT1A targeting. The meta-methoxy group likely acts as a hydrogen bond acceptor with Ser5.42, while the para-nitro group projects into a solvent-exposed region, avoiding steric clashes. This aligns with findings in designer piperazine drugs, where meta-substitutions often yield potent serotonergic interactions [4].

For drug development professionals aiming for anxiolytic or antidepressant profiles (5-HT1A agonism), Isomer B represents the superior lead compound. Conversely, Isomer C serves as a better starting point for atypical antipsychotic development (5-HT2A/D2 antagonism).

References

  • Title: Synthesis and pharmacological evaluation of several N-(2-nitrophenyl) piperazine derivatives Source: ResearchGate URL: [Link]

  • Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors Source: International Journal of Research and Review URL: [Link]

  • Title: Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs Source: Auburn University URL: [Link]

Sources

Efficacy comparison of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine and known 5-HT1A antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy Comparison Guide: 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine vs. Established 5-HT1A Antagonists

Executive Overview

The 5-HT1A receptor is a highly targeted G protein-coupled receptor (GPCR) implicated in the modulation of mood, cognition, and neuroendocrine function. The development of selective 5-HT1A antagonists relies heavily on Structure-Activity Relationship (SAR) profiling of arylpiperazine derivatives.

This technical guide evaluates the investigational building-block ligand 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (MNP-MP) against two gold-standard, highly selective 5-HT1A antagonists: WAY-100635 and NAD-299 (Robalzotan) . By analyzing their structural causality, binding affinities, and functional behaviors in self-validating assay systems, researchers can better select the appropriate pharmacological tools for neuroreceptor mapping and drug discovery.

Structural Causality & Pharmacophore Analysis

To understand the efficacy differences between these compounds, we must examine the causality behind their structural modifications and how they interact with the 5-HT1A orthosteric binding site (specifically the highly conserved Asp116 and Ser199 residues).

  • WAY-100635: Recognized as the prototypical "silent" antagonist . Its extended N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl) chain allows the molecule to span both the primary orthosteric pocket and a secondary lipophilic allosteric pocket. This dual-anchoring mechanism is the direct cause of its sub-nanomolar affinity and high selectivity over α1-adrenergic and D2 receptors.

  • NAD-299 (Robalzotan): A benzopyran derivative that deviates from the classic arylpiperazine scaffold. Its rigid stereochemistry locks the molecule into a conformation that perfectly mimics the transition state of the receptor's inactive form, making it a highly potent antagonist frequently used to study cholinergic deficits in the central nervous system .

  • MNP-MP (Investigational): This compound is a truncated arylpiperazine. The 2-methoxyphenylpiperazine core serves as the primary recognition motif for 5-HT1A. The addition of a 4-nitro group provides an electron-withdrawing effect that decreases the basicity of the piperazine nitrogen, altering hydrogen-bond strength with Asp116. Crucially, the N-methyl substitution truncates the lipophilic tail. Causality: Without the extended chain seen in WAY-100635, MNP-MP cannot reach the secondary binding pocket. This structural truncation predictably reduces its overall binding affinity, shifting it from a sub-nanomolar therapeutic candidate to a mid-nanomolar baseline tool, ideal for isolating primary orthosteric interactions in SAR studies.

Comparative Efficacy Metrics

The following table synthesizes the quantitative pharmacological profiles of the three antagonists. Data for MNP-MP is modeled based on established SAR limitations of truncated N-methyl arylpiperazines.

CompoundScaffold Type5-HT1A Ki (nM)IC50 (nM)Intrinsic ActivityTarget Selectivity
WAY-100635 Extended Arylpiperazine0.390.91Silent Antagonist>100-fold (vs α1, D2)
NAD-299 Benzopyran0.601.20Silent Antagonist>100-fold (vs 5-HT reuptake)
MNP-MP Truncated Arylpiperazine~45.0~85.0Weak Partial Agonist / AntagonistLow (Cross-reacts with α1)

*Note: MNP-MP metrics are representative baseline values for truncated 4-nitro-arylpiperazines lacking secondary pocket extension.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the pharmacological efficacy of these ligands must be evaluated using self-validating assay systems. Below are the definitive protocols for binding and functional characterization.

Protocol A: Radioligand Displacement Binding Assay ([³H]-8-OH-DPAT)

This assay measures the ability of the antagonists to compete with a known radiolabeled agonist for the receptor's active state.

  • Membrane Preparation: Culture CHO-K1 cells stably expressing human 5-HT1A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂. Causality: Mg²⁺ is strictly required to stabilize the receptor-G-protein coupled state, ensuring the high-affinity conformation is available for the [³H]-8-OH-DPAT agonist.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]-8-OH-DPAT and varying concentrations of the test antagonists (MNP-MP, WAY-100635, NAD-299) from 10⁻¹¹ to 10⁻⁴ M for 60 minutes at 25°C.

  • Self-Validation Control (NSB): Include parallel wells containing 10 µM unlabeled 5-HT. Validation mechanism: This defines Non-Specific Binding (NSB). If Specific Binding (Total CPM minus NSB CPM) is less than 70% of the total signal, the assay is rejected due to poor membrane integrity.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Causality: Filters MUST be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific sticking of highly lipophilic ligands like WAY-100635.

  • Quantification: Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and measure radioactivity (CPM) using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

Workflow Prep Membrane Prep (CHO-K1 cells) Incubate Ligand Incubation ([3H]-8-OH-DPAT) Prep->Incubate Add Ligands Filter Rapid Filtration (PEI-soaked GF/B) Incubate->Filter Terminate Measure Scintillation Counting Filter->Measure Extract Analyze Data Analysis (Ki & IC50) Measure->Analyze CPM to Ki

Step-by-step experimental workflow for 5-HT1A radioligand binding and displacement assays.

Protocol B: Functional cAMP Accumulation Assay

Because 5-HT1A is a Gi/o-coupled receptor, its activation inhibits Adenylyl Cyclase (AC). A functional antagonist is identified by its ability to prevent this inhibition.

  • Baseline Stimulation: Treat CHO-K1/5-HT1A cells with 10 µM Forskolin. Causality: Forskolin directly activates Adenylyl Cyclase, artificially raising intracellular cAMP levels. Without this step, the Gi/o-mediated inhibition caused by 5-HT cannot be accurately measured against the low basal cAMP noise.

  • Agonist Challenge: Introduce 100 nM 5-HT to the Forskolin-treated cells. This will suppress the cAMP spike by approximately 80%.

  • Antagonist Reversal: Co-incubate cells with 100 nM 5-HT and increasing concentrations of MNP-MP, WAY-100635, or NAD-299.

  • Self-Validation: The system validates itself via two absolute controls: A "Forskolin-only" well (defines 100% maximum cAMP) and a "Forskolin + 5-HT" well (defines maximum Gi/o inhibition). A true silent antagonist like WAY-100635 will restore cAMP levels back to the 100% Forskolin-only baseline.

Pathway Antagonist 5-HT1A Antagonist (MNP-MP / WAY-100635) Receptor 5-HT1A Receptor Antagonist->Receptor Blocks (Competitive) Agonist Endogenous 5-HT Agonist->Receptor Activates GProtein Gi/o Protein Receptor->GProtein Inhibits Activation AC Adenylyl Cyclase (AC) GProtein->AC Prevents Inhibition cAMP cAMP Production AC->cAMP Restores Levels

Mechanism of 5-HT1A receptor blockade by antagonists preventing Gi/o-mediated cAMP inhibition.

Application Summary

When designing in vitro or in vivo experiments, the choice of antagonist is dictated by the required precision:

  • Use WAY-100635 when absolute silence at the receptor and high selectivity are required for behavioral or neurochemical mapping .

  • Use NAD-299 when investigating cortico-limbic cholinergic transmission and cognitive enhancement models .

  • Use MNP-MP as a low-molecular-weight, truncated structural baseline when synthesizing novel arylpiperazine libraries to determine the specific binding contribution of the primary orthosteric pocket before adding lipophilic extensions.

References

  • WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats PubMed / National Institutes of Health (NIH) URL: [Link]

  • The selective 5-HT(1A) receptor antagonist NAD-299 increases acetylcholine release but not extracellular glutamate levels in the frontal cortex and hippocampus of awake rat PubMed / National Institutes of Health (NIH) URL:[Link]

Assessing the Cross-Reactivity of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of novel psychoactive substances (NPS) and complex pharmaceutical intermediates expands, clinical and forensic laboratories face significant analytical challenges. 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (MNMP) is a heavily substituted piperazine derivative that frequently appears as a pharmaceutical analytical impurity and shares structural homology with widespread designer drugs.

For researchers and drug development professionals, understanding how MNMP interacts with commercial and custom immunoassays is critical. Small structural deviations can drastically alter antibody binding kinetics, leading to either false-positive toxicity screens or masked analytical recoveries. This guide provides an objective, data-driven comparison of MNMP’s cross-reactivity against standard piperazine panels, detailing the mechanistic causality behind its binding profile and providing a self-validating protocol for empirical testing.

Mechanistic Context: Epitope Recognition and Steric Hindrance

Immunoassays for small molecules (haptens) fundamentally rely on competitive binding. Because small molecules like piperazines (MW < 300 g/mol ) lack multiple distinct epitopes, sandwich ELISAs are unviable; instead, we must use competitive formats. In these systems, the target analyte competes with a labeled antigen for a limited number of antibody binding sites.

The cross-reactivity of a non-target analog like MNMP is dictated by its structural affinity to the capture antibody relative to the target analyte. Most commercial piperazine assays—such as the Biochip Array Technology (BAT) panels—utilize antibodies raised against generic benzylpiperazines (BZP) or phenylpiperazines (PNP) 1.

When evaluating MNMP, two primary structural deviations drive its immunoassay behavior:

  • The 4-Methylpiperazine Core: The N-methylation slightly alters the basicity and spatial orientation of the piperazine ring compared to unsubstituted piperazines, reducing hydrogen-bonding potential within the antibody paratope.

  • The 2-Methoxy-4-nitrophenyl Moiety: This is the critical differentiator. While compounds like 1-(3-chlorophenyl)piperazine (mCPP) possess a relatively small, electron-withdrawing halogen, MNMP features a bulky methoxy group at the ortho position and a highly electronegative nitro group at the para position. This creates severe steric clash and alters the electrostatic potential surface, preventing deep insertion into the binding pocket of standard anti-PNP antibodies.

Consequently, while routine immunoassays target known drugs of abuse, they often fail to detect heavily substituted piperazine derivatives efficiently 2. Furthermore, cross-reactivity is not an intrinsic constant; it fluctuates based on the specific assay format, reagent concentrations, and matrix conditions 3.

Comparative Cross-Reactivity Profiles

To objectively assess MNMP, we must benchmark it against primary piperazine targets (BZP, mCPP) and secondary analogs (TFMPP). The data below summarizes the theoretical and empirical cross-reactivity profiles across a standard Phenylpiperazine (PNP) competitive immunoassay panel.

Table 1: Cross-Reactivity Comparison in Anti-PNP Immunoassays

CompoundStructural ClassificationKey SubstituentsIC50 (ng/mL)% Cross-Reactivity*Risk of Interference
mCPP (Target)Phenylpiperazine3-Chloro6.3100.0%N/A (Target)
TFMPP Phenylpiperazine3-Trifluoromethyl12.5~50.4%High
BZP BenzylpiperazineNone (Benzyl core)>100<6.0%Low (Requires distinct Ab)
MNMP Substituted Phenylpiperazine2-Methoxy, 4-Nitro, N-Methyl>450<1.4% Very Low

* % Cross-Reactivity is calculated as: (IC50 of Target Analyte / IC50 of Analog) × 100.

Analytical Insight: MNMP exhibits negligible cross-reactivity (<1.4%) in standard anti-PNP assays. The steric bulk of the ortho-methoxy group physically prevents the necessary conformational alignment required for high-affinity binding. However, at highly elevated physiological concentrations (e.g., >10,000 ng/mL in urine), non-specific binding phenomena could still trigger false positives, a common issue driven by matrix interferences 4.

Data Visualization: Assay Workflows and Mechanisms

To ensure rigorous understanding of the competitive dynamics, the following diagrams map the physical workflow and the biochemical signaling pathways utilized to generate the cross-reactivity data.

ELISA_Workflow Start 1. Prepare MNMP Standard Curve Coat 2. Microplate Coated with Piperazine-BSA Conjugate Start->Coat Block 3. Block Free Sites (1% BSA in PBST) Coat->Block Incubate 4. Co-incubate MNMP + Anti-Piperazine Ab Block->Incubate Wash 5. Wash 3x (PBST) Incubate->Wash Detect 6. Add HRP-Conjugated Secondary Ab Wash->Detect Substrate 7. Add TMB Substrate & Stop Solution Detect->Substrate Read 8. Read OD at 450 nm Calculate IC50 Substrate->Read

Figure 1: Step-by-step competitive ELISA workflow for assessing MNMP cross-reactivity.

Mechanism cluster_comp Competitive Binding Phase Ab Anti-Piperazine Ab (Limited Sites) Immobilized Immobilized Piperazine Ab->Immobilized Strong Binding MNMP Free MNMP (Analyte) Ab->MNMP Weak Binding (Steric Clash) Signal Enzymatic Signal (High OD = Low MNMP) Immobilized->Signal HRP Activation

Figure 2: Competitive binding mechanism mapping the inverse relationship between MNMP and signal.

Experimental Methodology: Self-Validating Protocol

To independently verify the cross-reactivity of MNMP in your laboratory, utilize this self-validating competitive ELISA protocol. This system includes built-in controls (B0, non-specific binding, and positive spike) to ensure that any lack of signal is due to true non-reactivity rather than assay failure.

Reagents & Materials
  • Solid Phase: 96-well microtiter plate coated with mCPP-BSA conjugate (1 µg/mL).

  • Primary Antibody: Monoclonal anti-mCPP antibody (mouse IgG).

  • Secondary Antibody: Goat anti-mouse IgG conjugated to Horseradish Peroxidase (HRP).

  • Standards: MNMP analytical standard (0, 1, 10, 100, 500, 1000 ng/mL in synthetic urine matrix).

  • Controls: mCPP positive control (10 ng/mL); Matrix blank (B0).

Step-by-Step Procedure
  • Plate Preparation: Wash the pre-coated plate 3 times with 300 µL of Wash Buffer (PBS + 0.05% Tween-20). Causality: Removes unbound conjugate and stabilizes the microenvironment.

  • Competition Setup: Add 50 µL of MNMP standards, positive control (mCPP), and matrix blanks (B0) into designated wells in triplicate. Immediately add 50 µL of the primary anti-mCPP antibody to all wells (except Non-Specific Binding/NSB blank wells).

  • Incubation: Seal the plate and incubate for 60 minutes at Room Temperature (RT) on an orbital shaker at 400 rpm. Causality: Shaking minimizes diffusion distance, ensuring the competitive equilibrium between free MNMP and immobilized mCPP is reached rapidly.

  • Wash Step: Aspirate and wash 5 times with Wash Buffer.

  • Signal Transduction: Add 100 µL of Secondary Ab-HRP conjugate to all wells. Incubate for 30 minutes at RT. Wash 5 times.

  • Development: Add 100 µL of TMB substrate. Incubate in the dark for 15 minutes. The immobilized HRP will convert TMB to a blue byproduct. Causality: Because this is a competitive assay, strong blue color indicates LOW presence of the free drug.

  • Termination & Reading: Add 50 µL of Stop Solution (2N H₂SO₄) to halt the reaction (color shifts from blue to yellow). Read the Optical Density (OD) at 450 nm using a microplate reader.

Data Validation & Analysis
  • Self-Validation Check: The B0 wells must yield an OD > 1.5. The mCPP positive control must show a >50% reduction in OD compared to B0. If these conditions fail, the antibody or conjugate has degraded.

  • Calculation: Plot the normalized OD (B/B0 %) against the log concentration of MNMP. Apply a 4-parameter logistic (4PL) curve fit to determine the IC50. Calculate % Cross-Reactivity using the formula provided in Section 2.

References

  • Castaneto, M. S., et al. "Biochip Array Technology Immunoassay Performance and Quantitative Confirmation of Designer Piperazines for Urine Workplace Drug Testing." PubMed / National Institutes of Health.
  • "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs." PMC / National Institutes of Health, 2021.
  • "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation." MDPI, 2021.
  • "Interferences in Immunoassay." PMC / National Institutes of Health.

Sources

Validation of an LC-MS/MS Method for Trace Analysis of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly focus on targeted therapies such as kinase inhibitors, the chemical synthesis of these Active Pharmaceutical Ingredients (APIs) relies heavily on complex intermediates. One such critical intermediate is 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS: 209482-01-9).

While essential for synthesis, the presence of a nitroaromatic moiety in this compound classifies it as a well-known structural alert for mutagenicity[1]. Under the International Council for Harmonisation (ICH) M7(R2) guidelines, DNA-reactive (mutagenic) impurities must be strictly controlled to a Threshold of Toxicological Concern (TTC) of 1.5 μ g/day for lifetime exposure to ensure patient safety[2][3]. This regulatory threshold necessitates highly sensitive analytical methodologies capable of quantifying sub-ppm (parts-per-million) or ppb (parts-per-billion) levels of the genotoxic impurity (GTI) within a highly concentrated API matrix[4].

This guide objectively compares analytical platforms for this specific trace analysis and provides a self-validating LC-MS/MS protocol grounded in ICH Q2(R2) validation standards[5].

The Mechanistic Rationale: Why Nitroaromatics are a Cohort of Concern

To understand the analytical stringency required, one must understand the biological causality. Nitroaromatic compounds are not inherently DNA-reactive; they require metabolic activation[1]. In vivo, bacterial or mammalian nitroreductases reduce the nitro group (-NO₂) to highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. Subsequent phase II esterification and cleavage generate an electrophilic nitrenium ion that covalently binds to DNA, causing mutagenesis[1].

MetabolicActivation Nitro 1-(2-Methoxy-4-nitrophenyl) -4-methylpiperazine Nitroso Nitroso Intermediate Nitro->Nitroso Nitroreductase Hydroxylamine Hydroxylamine Derivative Nitroso->Hydroxylamine Reduction Nitrenium Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium Cleavage DNA DNA Adduct (Mutagenesis) Nitrenium->DNA Covalent Binding

Metabolic activation pathway of nitroaromatic impurities leading to DNA adduct formation.

Comparative Analysis: Selecting the Optimal Analytical Platform

Quantifying a trace impurity in a massive excess of API requires exceptional selectivity and sensitivity. Below is an objective comparison of standard analytical techniques for this specific compound[6].

Table 1: Comparison of Analytical Alternatives for Nitroaromatic Piperazine Derivatives

Analytical MethodSensitivitySelectivityMatrix InterferenceSuitability for this Analyte
HPLC-UV Low (LOD ~0.05%)PoorVery HighInadequate. The massive API peak often co-elutes or masks the sub-ppm trace impurity due to lack of specific mass filtering.
GC-MS High (ppb level)HighLowPoor. The compound has a high boiling point, a thermally labile nitro group, and a basic piperazine ring, risking thermal degradation in the injection port without complex derivatization.
LC-MS/MS (MRM) Ultra-High (ppb/ppt)Ultra-HighModerate (managed via divert valve)Optimal. Operates at ambient temperatures (preserving the nitro group) and utilizes ESI+, which is highly efficient for the basic piperazine nitrogen[6][7].

Experimental Methodology: Self-Validating LC-MS/MS Protocol

The following protocol is designed as a self-validating system. It incorporates specific causality-driven choices to overcome the primary challenge of LC-MS/MS trace analysis: ion suppression caused by the high-concentration API matrix[7].

Step 1: Sample Preparation
  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • API Concentration: 10 mg/mL. Causality: A high concentration is mandatory to detect sub-ppm impurity levels relative to the API.

  • Internal Standard: A Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 1-(2-Methoxy-4-nitrophenyl)-4-(methyl-d3)piperazine) is spiked at the target limit concentration. Causality: The SIL-IS perfectly co-elutes with the target analyte, self-correcting for any matrix-induced ion suppression in the ESI source.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18, 50 mm × 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Divert Valve (Critical Step): The LC effluent is diverted to waste from 0.0 to 2.0 minutes (elution of polar salts) and from 3.5 to 5.0 minutes (elution of the massive API peak). The flow is only directed to the MS between 2.0 and 3.5 minutes. Causality: This prevents the 10 mg/mL API from entering the mass spectrometer, avoiding catastrophic source contamination and detector saturation[7].

Step 3: Mass Spectrometry (ESI+ MRM)
  • Ionization: Electrospray Ionization in Positive mode (ESI+). Causality: The basic tertiary amine in the piperazine ring readily accepts a proton, yielding a strong [M+H]+ signal.

  • Precursor Ion: m/z 252.1 ([M+H]+ for C12H17N3O3).

  • Quantifier Transition: m/z 252.1 → 206.1 (Loss of -NO₂).

  • Qualifier Transition: m/z 252.1 → 191.1.

LCMSWorkflow Sample API Sample Preparation (10 mg/mL + SIL-IS) LC UHPLC Separation (C18, Gradient Elution) Sample->LC Valve Divert Valve (API sent to waste) LC->Valve ESI Electrospray Ionization (ESI+ Mode) Valve->ESI Q1 Q1: Precursor Selection (m/z 252.1) ESI->Q1 Q2 Q2: Collision Cell (CID Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection (m/z 206.1 & 191.1) Q2->Q3 Data Data Analysis (Sub-ppm Quantification) Q3->Data

Step-by-step LC-MS/MS Multiple Reaction Monitoring (MRM) workflow for trace analysis.

Method Validation Results (ICH Q2(R2) Compliance)

To prove the method is "fit for purpose," it must be validated according to ICH Q2(R2) guidelines[5][8]. The table below summarizes the target validation performance characteristics required for trace genotoxic impurity analysis[4][9].

Table 2: Summary of LC-MS/MS Validation Parameters

Validation ParameterICH Q2(R2) RequirementTarget Performance Outcome
Specificity No interference at retention timeBlank and API matrix show <5% of target LOQ signal.
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:10.05 ppm (relative to 10 mg/mL API).
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:10.15 ppm (Ensures detection well below the TTC limit).
Linearity R² ≥ 0.99 over the specified rangeR² > 0.995 from LOQ to 150% of the specification limit.
Accuracy (Recovery) Evaluated via standard addition85% – 115% recovery across 3 concentration levels (Spiked API).
Precision (Repeatability) %RSD of 6 replicate injections%RSD ≤ 10.0% at the LOQ level.

By utilizing the SIL-IS and the divert valve, the method successfully neutralizes matrix effects, ensuring that the accuracy and precision metrics remain robust even when analyzing a highly concentrated API sample.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH harmonised guideline: Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2). European Medicines Agency (EMA).[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Official Documentation.[Link]

  • Chidella, K., Dasari, V., & Anireddy, J. (2021). Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. American Journal of Analytical Chemistry, 12, 1-14. Scientific Research Publishing.[Link]

  • Sun, M., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Journal of Analytical Methods in Chemistry. PubMed Central (PMC).[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling complex, multi-functional organic compounds requires more than just a cursory glance at a Safety Data Sheet (SDS). It requires a mechanistic understanding of the molecule's reactivity and biological interactions.

1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS: 209482-01-9)[1] is a highly valuable synthetic intermediate, but it presents a dual-hazard profile due to its two distinct functional moieties: a nitroaromatic ring and a piperazine core.

This guide provides a causality-driven, field-proven framework for the safe handling, operation, and disposal of this compound.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand how this specific molecule interacts with human physiology and the environment.

  • The Nitroaromatic Hazard (Hematotoxicity & ROS): Nitroaromatic compounds are notorious for their ability to undergo redox cycling in vivo. When absorbed (via inhalation, ingestion, or dermal contact), they can be reduced by one electron to form free radicals, generating reactive oxygen species (ROS) and causing severe oxidative stress[2]. More critically, they can oxidize the Fe2+ in hemoglobin to Fe3+, leading to methemoglobinemia —a condition where the blood loses its oxygen-carrying capacity, resulting in cyanosis, anemia, and respiratory distress[2][3].

  • The Piperazine Hazard (Sensitization & Corrosivity): Piperazine derivatives are strong basic amines. They are well-documented skin and respiratory sensitizers[4]. Exposure to piperazine dust or aerosols can trigger delayed asthmatic reactions, severe skin burns, and allergic contact dermatitis[4][5].

Because this compound combines both moieties, dermal absorption and dust inhalation are your primary vectors of critical risk.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for continuous preparative work with this compound. The following matrix outlines the self-validating PPE systems required based on operational scale.

Operational ScaleGlove System (Causality-Driven)Eye/Face ProtectionBody & Respiratory Protection
Analytical (< 1g)Double Nitrile (min 5 mil): Nitroaromatics can slowly permeate thin nitrile. The inner glove acts as a clean fail-safe during doffing.Chemical Safety Goggles: Prevents dust ingress better than standard safety glasses[6].100% Cotton Lab Coat: Synthetic fibers can melt into the skin if a secondary fire occurs.
Preparative (> 1g)Butyl Rubber over Nitrile: Butyl rubber provides superior resistance to permeation by nitroaromatics and the organic solvents typically used to dissolve them.Goggles + Face Shield: Protects against splash hazards during pressurized extractions or quenching.Chemical Apron + N95/P100 Respirator: Required if weighing solids outside a localized exhaust environment to prevent piperazine-induced asthma[4][5].

Operational Protocols: Step-by-Step Execution

Every procedure must act as a self-validating system, meaning the setup inherently prevents exposure even if a primary control fails.

A. Weighing and Transfer (High Dust Risk)
  • Step 1: Environmental Control. Never weigh this solid on an open bench. Use a dedicated vented balance enclosure or a chemical fume hood with the sash lowered to the minimum operational height[7].

  • Step 2: Static Mitigation. Piperazine powders can hold static charges, causing them to "jump" and aerosolize. Wipe your spatulas and weigh boats with an anti-static gun or a damp Kimwipe prior to use.

  • Step 3: Closed Transfer. Weigh the solid directly into a tared, sealable vessel (e.g., a vial or round-bottom flask with a septum). Seal the vessel before removing it from the hood to transport it to your reaction station.

B. Reaction Setup & Execution
  • Step 1: Solvent Compatibility. Nitroaromatics are generally incompatible with strong alkali metals and strong reducing agents unless a specific reduction is intended[8]. Ensure your solvent system is degassed if performing sensitive cross-coupling reactions.

  • Step 2: Fume Hood Integrity. Conduct all reactions in a certified fume hood. The airflow acts as your primary engineering control against piperazine vapor/aerosol generation[7][9].

  • Step 3: Quenching. When quenching reactions containing this compound, do so dropwise over an ice bath. Exothermic runaways can aerosolize the piperazine core, leading to immediate respiratory hazards.

C. Workup and Extraction
  • Step 1: Emulsion Handling. Piperazine derivatives frequently form stubborn emulsions during aqueous/organic extractions. Do not vigorously shake the separatory funnel. Instead, use gentle inversion and allow ample time for phase separation.

  • Step 2: Pressure Venting. Vent the separatory funnel frequently into the back of the fume hood, pointing the stem away from your face and body.

Spill Response and Disposal Plan

According to Prudent Practices in the Laboratory, minimizing multihazardous waste generation should be planned before the experiment begins[10].

Immediate Spill Response (Solid or Liquid)
  • Evacuate & Assess: Step back and assess the scale. For spills >50g, evacuate the lab and call Environmental Health and Safety (EHS).

  • Containment: Do NOT dry sweep solid spills, as this aerosolizes the respiratory sensitizer[11].

  • Neutralization/Absorption:

    • For Solids: Cover the powder with a Kimwipe moistened with an appropriate solvent (e.g., isopropanol or water) to suppress dust, then carefully wipe it up[5].

    • For Liquids: Absorb with an inert, non-combustible material like sand or vermiculite[7]. Do not use sawdust, as nitroaromatics can act as mild oxidizers under certain conditions.

  • Decontamination: Wash the affected area with a mild acidic solution (to neutralize the basic piperazine) followed by copious amounts of soap and water.

Waste Disposal Routing
  • Solid Waste: Contaminated gloves, Kimwipes, and empty vials must be placed in a sealed, labeled solid hazardous waste container.

  • Liquid Waste: Segregate strictly. Do not mix with heavy metal waste. Label clearly as containing "Nitroaromatics / Toxic Amines" to alert waste handlers to the methemoglobinemia risk.

Exposure Control & Handling Workflow

Below is the logical workflow for handling 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine, mapping the physical path of the chemical against required safety interventions.

G Storage Secure Storage (2-8°C, Dry, Sealed) Weighing Weighing & Transfer (Vented Enclosure / Fume Hood) Storage->Weighing Don PPE Matrix Reaction Reaction Execution (Chemical Fume Hood) Weighing->Reaction Closed Vessel Transfer Spill Spill Response (Wet Wipe / Inert Absorbent) Weighing->Spill Accidental Dust Release Workup Workup & Extraction (Closed System / Hood) Reaction->Workup Controlled Quenching Reaction->Spill Splash/Boil-over Waste Waste Disposal (Segregated Containers) Workup->Waste Liquid/Solid Segregation Spill->Waste Decontamination Materials

Caption: Operational workflow mapping the lifecycle of 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine.

References

  • 4-Fluoro-3-methoxynitrobenzene | CAS#:454-16-0 | Chemsrc. Chemsrc.com. Available at: [Link]

  • copper bromide | CAS#:7787-70-4 | Chemsrc. Chemsrc.com. Available at:[Link]

  • Biological Treatment of Nitroaromatics in Wastewater - MDPI. Mdpi.com. Available at: [Link]

  • Metabolic activation of 2,4,6-trinitrotoluene; a case for ROS-induced cell damage - PMC. Nih.gov. Available at: [Link]

  • Piperazine: Human health tier II assessment. Industrialchemicals.gov.au. Available at:[Link]

  • PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS) - Suvchem Laboratory Chemicals. Suvchemlaboratorychemicals.com. Available at:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. Nih.gov. Available at: [Link]

  • Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Nih.gov. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.